1H and 13C NMR chemical shift assignments for 7-bromo-5-chloro-1-methyl-1H-indazole
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shift Assignments for 7-Bromo-5-Chloro-1-Methyl-1H-Indazole Authored by: A Senior Application Scientist Introduction In the landscape of modern pharmaceutical re...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shift Assignments for 7-Bromo-5-Chloro-1-Methyl-1H-Indazole
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the pantheon of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its unparalleled ability to provide a detailed atomic-level map of molecular architecture. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 7-bromo-5-chloro-1-methyl-1H-indazole, a substituted heterocyclic compound representative of scaffolds found in many biologically active molecules.
Indazoles and their derivatives are privileged structures in medicinal chemistry, often serving as the core of various therapeutic agents.[1][2] The precise substitution pattern on the indazole ring system is critical for biological activity, and NMR is the definitive tool for confirming this pattern, especially for distinguishing between isomers that may arise during synthesis.[3][4] This guide is intended for researchers, scientists, and drug development professionals, providing not just the spectral assignments but also the underlying logic and experimental strategies required for such a determination. We will explore the causality behind experimental choices and demonstrate how a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a self-validating system for structural confirmation.
Molecular Structure and Numbering Scheme
To ensure clarity in the assignment process, the standard IUPAC numbering for the 1H-indazole ring system is used throughout this guide. The structure of 7-bromo-5-chloro-1-methyl-1H-indazole is depicted below.
Caption: Molecular structure and IUPAC numbering of 7-bromo-5-chloro-1-methyl-1H-indazole.
Experimental Protocols
The reliability of NMR data is intrinsically linked to the rigor of the experimental methodology. The following protocol represents a standard, robust approach for acquiring high-quality NMR data for small molecules like the title compound.
Step-by-Step Sample Preparation
Compound Purity: Ensure the sample of 7-bromo-5-chloro-1-methyl-1H-indazole is of high purity (>95%), as impurities will complicate spectral analysis. Purification is typically achieved via column chromatography or recrystallization.
Massing: Accurately weigh approximately 5-10 mg of the compound.
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice for many organic molecules due to its good solubilizing power and relatively simple residual solvent signal.[5][6] Dimethyl sulfoxide-d₆ (DMSO-d₆) is a viable alternative for less soluble compounds.
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6 mL of the chosen deuterated solvent.
Homogenization: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved. A brief sonication may be required for sparingly soluble samples.
NMR Data Acquisition Workflow
The following sequence of experiments provides a comprehensive dataset for complete structural assignment. All spectra should be acquired on a spectrometer operating at a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.
Caption: Standard NMR workflow for complete structural elucidation.
Spectral Analysis and Assignments
The following analysis is based on established principles of NMR spectroscopy, including the influence of electronegativity, aromaticity, and substituent effects on chemical shifts.[7][8]
¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides the initial overview of the proton environment. For 7-bromo-5-chloro-1-methyl-1H-indazole, we expect five distinct signals.
N-Methyl Group (N-CH₃): This group is expected to appear as a sharp singlet due to the absence of adjacent protons. Its position will be in the typical range for an N-methyl group on a heterocyclic ring, generally around 3.8-4.2 ppm.
Aromatic Protons (H3, H4, H6): The three protons on the indazole ring system will appear in the aromatic region (typically 7.0-8.5 ppm).
H3: This proton is on the five-membered pyrazole ring and is generally observed as a singlet, or a narrow doublet if coupling to N2 is resolved. Its chemical shift is influenced by the adjacent nitrogen atoms.
H4 and H6: These two protons are on the benzene ring. H4 is situated between two quaternary carbons (C3a and C5) and is expected to be a singlet or a narrow doublet due to a small four-bond coupling (⁴J) to H6. H6 is adjacent to the bromine at C7 and the chlorine at C5, and is also expected to be a singlet or a narrow doublet from coupling to H4. The strong electron-withdrawing and anisotropic effects of the halogens will cause these protons to be significantly deshielded.
Table 1: Predicted ¹H NMR Chemical Shift and Multiplicity Assignments
Proton
Predicted δ (ppm)
Multiplicity
Coupling Constant (J, Hz)
Rationale
N-CH₃
~4.10
Singlet (s)
-
N-alkylation on a heteroaromatic system.
H3
~8.05
Singlet (s)
-
Proton on pyrazole ring, deshielded by adjacent nitrogens.
H4
~7.80
Doublet (d)
⁴J ≈ 0.8
Deshielded by adjacent C-Cl and C3a-N bond.
H6
~7.50
Doublet (d)
⁴J ≈ 0.8
Influenced by ortho bromine and meta chlorine atoms.
¹³C NMR and DEPT Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum should reveal nine distinct signals: one for the methyl carbon and eight for the indazole ring carbons. The DEPT-135 experiment is crucial for distinguishing carbon types: CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons (Cq) are absent in DEPT-135 spectra.
Methyl Carbon (N-CH₃): A positive signal in the DEPT-135 spectrum, typically appearing around 35-40 ppm.
Methine Carbons (CH): Three positive signals in the DEPT-135 spectrum corresponding to C3, C4, and C6.
Quaternary Carbons (Cq): Five signals (C3a, C5, C7, C7a) that are present in the broadband-decoupled ¹³C spectrum but absent in the DEPT-135 spectrum. Their assignment requires 2D HMBC data.
2D NMR Correlation Analysis: The Key to Unambiguous Assignment
While 1D spectra provide the foundation, 2D correlation experiments are essential for connecting the pieces and building a complete, validated structure.[9]
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this molecule, a very weak cross-peak might be observed between H4 and H6, confirming their four-bond (⁴J) coupling.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is the definitive experiment for assigning protonated carbons. It shows a direct, one-bond correlation between each proton and the carbon it is attached to. This allows for the direct assignment of C3, C4, C6, and the N-CH₃ carbon based on the already assigned proton shifts.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons over two or three bonds (²J and ³J). It is the primary tool for assigning quaternary carbons and linking the molecular fragments together.
Key Expected HMBC Correlations for Structural Confirmation:
N-CH₃ Protons: These protons should show a strong correlation to C7a (³J) and a weaker correlation to N1 (if observable, though not a carbon). This is a key indicator of N1 substitution.[3]
H3 Proton: Will show correlations to the quaternary carbons C3a (²J) and C7a (³J), and potentially to C4 (³J).
H4 Proton: Will correlate to C3a (²J), C5 (²J), C6 (³J), and C7a (³J). The correlation to the chlorine-bearing C5 is particularly diagnostic.
H6 Proton: Will correlate to C4 (³J), C5 (²J), C7 (²J), and C7a (³J). The correlations to the halogenated carbons C5 and C7 are crucial for its assignment.
physicochemical properties of 7-bromo-5-chloro-1-methyl-1H-indazole in drug design
An In-Depth Technical Guide to the Physicochemical Profile of 7-bromo-5-chloro-1-methyl-1H-indazole for Drug Discovery Applications Abstract The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Physicochemical Profile of 7-bromo-5-chloro-1-methyl-1H-indazole for Drug Discovery Applications
Abstract
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1] Its strategic functionalization is a cornerstone of modern drug design. This technical guide provides an in-depth analysis of 7-bromo-5-chloro-1-methyl-1H-indazole, a molecule featuring a decorated indazole core. We will dissect the critical physicochemical properties of this compound, framed within the context of drug discovery and development. This document is designed for researchers, medicinal chemists, and drug development professionals, offering not only theoretical insights but also actionable experimental protocols. By understanding the influence of the bromo, chloro, and methyl substituents on the indazole core, researchers can better predict and optimize the compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately accelerating the journey from a promising hit to a viable clinical candidate.
The Strategic Importance of the Indazole Core
Indazole-containing derivatives are one of the most significant heterocyclic systems in drug discovery.[1] These bicyclic structures, composed of a benzene ring fused to a pyrazole ring, are found in a wide array of pharmacologically active agents.[2] Their versatility allows them to serve as structural motifs targeting diverse biological pathways, leading to treatments for conditions ranging from cancer and inflammation to neurodegenerative disorders.[3] The 1H-indazole tautomer is often the most thermodynamically stable and biologically relevant form.[4] The inherent properties of the indazole nucleus, such as its ability to participate in hydrogen bonding and its relatively rigid structure, make it an excellent scaffold for presenting substituents in a well-defined three-dimensional space to interact with biological targets.
Modulating Drug-Like Properties with Halogenation
The incorporation of halogens is a powerful and prevalent strategy in medicinal chemistry, with over 25% of approved drugs containing at least one halogen atom.[5][6] The bromine and chlorine atoms in 7-bromo-5-chloro-1-methyl-1H-indazole are not mere placeholders; they are critical modulators of the molecule's physicochemical and pharmacological profile.
Lipophilicity and Permeability: Halogens, particularly chlorine and bromine, generally increase a molecule's lipophilicity (fat-solubility).[7] This enhancement can improve a drug's ability to cross cellular membranes, a key step for oral absorption and reaching intracellular targets.[5]
Metabolic Stability: The substitution of a metabolically labile hydrogen atom with a halogen can block sites of enzymatic degradation, particularly by cytochrome P450 enzymes. This can increase the drug's half-life and overall exposure in the body.[7]
Target Binding and Halogen Bonding: Beyond simple steric and hydrophobic effects, bromine and chlorine can participate in a highly directional, non-covalent interaction known as halogen bonding.[8] This occurs when the electropositive region on the tip of the halogen atom (the "sigma-hole") interacts with an electron-rich atom (like oxygen or nitrogen) in a protein's binding pocket.[9] This interaction can significantly enhance binding affinity and target selectivity.[8]
Caption: Halogen bond between the drug and its target protein.
Core Physicochemical Characterization
A thorough understanding of a compound's physicochemical properties is essential for predicting its behavior in biological systems.[10] Below, we outline the key properties for 7-bromo-5-chloro-1-methyl-1H-indazole, including predicted values based on related structures and standardized protocols for their experimental determination.
Molecular Weight and Formula
These fundamental properties are the starting point for all subsequent analyses. Based on its structure, the properties are calculated as follows.
Importance in Drug Design: Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a critical determinant of a drug's ADME properties. An optimal LogP (typically between 1 and 3) is required for good oral absorption and cell membrane permeability. Too high a LogP can lead to poor solubility and high plasma protein binding, while too low a LogP can hinder membrane passage.
Experimental Protocol: Shake-Flask Method for LogP Determination
Preparation: Prepare a stock solution of 7-bromo-5-chloro-1-methyl-1H-indazole in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM). Also, prepare mutually saturated solutions of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
Partitioning: In a glass vial, combine 2 mL of the buffered aqueous phase and 2 mL of the n-octanol phase. Add a small aliquot of the compound stock solution to achieve a final concentration that is detectable by the chosen analytical method.
Equilibration: Vigorously shake the vial for 1 hour at a constant temperature (e.g., 25°C) to allow for complete partitioning. Let the vial stand until the two phases have clearly separated.
Analysis: Carefully remove an aliquot from both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Calculation: Calculate the LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]). The experiment should be performed in triplicate for statistical validity.
Aqueous Solubility
Importance in Drug Design: Adequate aqueous solubility is a prerequisite for a drug to be absorbed from the gastrointestinal tract and to be formulated for intravenous administration. Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[]
Sample Preparation: Add an excess amount of solid 7-bromo-5-chloro-1-methyl-1H-indazole to a series of vials containing different aqueous media (e.g., deionized water, pH 7.4 phosphate buffer, Simulated Gastric Fluid). This ensures that a saturated solution is formed.
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours. This duration is critical to ensure that the solution has reached thermodynamic equilibrium.
Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a calibrated HPLC-UV or LC-MS/MS method.
Reporting: Express the solubility in units such as µg/mL or µM. This protocol should be repeated at different pH values to understand the pH-solubility profile.
Acidity/Basicity (pKa)
Importance in Drug Design: The pKa value determines the ionization state of a molecule at a given pH. The charge of a molecule significantly impacts its solubility, permeability, and interaction with targets. For the indazole core, the pyrazolic nitrogen can be protonated or deprotonated. The pKa of unsubstituted indazole is approximately 1.3 (for protonation) and 13.9 (for deprotonation).[4] The electron-withdrawing halogens and the methyl group will influence these values.
Experimental Protocol: Potentiometric Titration
Solution Preparation: Dissolve a precise amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low) to a known concentration.
Titration: Place the solution in a thermostatted vessel and insert a calibrated pH electrode. Titrate the solution with a standardized solution of strong acid (e.g., 0.1 M HCl) and then separately with a standardized solution of strong base (e.g., 0.1 M NaOH).
Data Collection: Record the pH of the solution after each incremental addition of the titrant.
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region(s) in the titration curve. Specialized software can be used to calculate the pKa values with high accuracy.
Integrated Physicochemical Profiling Workflow
The characterization of a potential drug candidate is not a linear process but an integrated workflow. The data from each experiment informs subsequent decisions in the drug discovery pipeline.
Caption: Integrated workflow for physicochemical profiling in early drug discovery.
Conclusion
7-bromo-5-chloro-1-methyl-1H-indazole represents a molecular scaffold with significant potential in drug discovery, leveraging the proven utility of the indazole core and the strategic benefits of halogenation. This guide has detailed the critical physicochemical properties—lipophilicity, solubility, and pKa—that will govern its "drug-like" behavior. While predictions based on related structures provide a valuable starting point, the rigorous experimental determination of these parameters, using the protocols outlined herein, is non-negotiable for advancing this or any similar compound through the discovery pipeline. A comprehensive understanding of this physicochemical profile is the foundation upon which successful structure-activity relationship (SAR) and structure-property relationship (SPR) optimization campaigns are built, ultimately enabling the rational design of safe and effective medicines.
References
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC.
Key contemporary considerations for halogens in drug discovery. (2026, February 24). PMC, NIH.
Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules. (2026, March 3). MDPI.
Indazole – Knowledge and References. (n.d.). Taylor & Francis.
Prevalence of Halogens in 2025 FDA-Approved Drugs: Highlight on Suzetrigine, the First Nonopioid Painkiller in Decades. (2026, February 26). ACS Publications.
Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. (2015, September 8). ACS Medicinal Chemistry Letters.
Halogen Bonding: A New Frontier in Medicinal Chemistry. (2025, January 12). ResearchGate.
Pharmacological Properties of Indazole Derivatives: Recent Developments. (n.d.). Ingenta Connect.
Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (n.d.). CJST.
Small change for a big improvement – halogen bonds and drug discovery. (2013, January 18). HITS - Heidelberg Institute for Theoretical Studies.
Unraveling the Fragmentation Maze: A Technical Guide to the Mass Spectrometry of 7-bromo-5-chloro-1-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is paramount. 7-...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is paramount. 7-bromo-5-chloro-1-methyl-1H-indazole is a substituted heterocyclic compound representative of a class of molecules with significant potential in medicinal chemistry. Understanding its behavior under mass spectrometric conditions is crucial for its unambiguous identification in complex matrices, for metabolic profiling, and for quality control in synthetic processes.
This technical guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pathways of 7-bromo-5-chloro-1-methyl-1H-indazole. As a Senior Application Scientist, this document is structured to offer not just a list of potential fragments, but a logical, causally-explained narrative of the fragmentation cascade under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. The principles outlined herein are grounded in the fundamental concepts of physical organic chemistry and are supported by established fragmentation patterns of analogous structures.
Electron Ionization (EI) Mass Spectrometry: A High-Energy Fragmentation Roadmap
Electron Ionization (EI) is a hard ionization technique that imparts significant internal energy to the analyte molecule, leading to extensive and reproducible fragmentation.[1][2] This "fingerprint" spectrum is invaluable for structural confirmation. The fragmentation of 7-bromo-5-chloro-1-methyl-1H-indazole under EI conditions is anticipated to be governed by the relative stabilities of the resulting ions and neutral losses, with the indazole core and its substituents dictating the primary cleavage sites.
Upon entering the ion source, the molecule is bombarded by high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of the molecular ion (M•+).[1][2] The stability of the aromatic indazole system suggests that the molecular ion will be readily observable. A key feature in the mass spectrum will be the characteristic isotopic pattern arising from the presence of one bromine atom (79Br and 81Br in an approximate 1:1 ratio) and one chlorine atom (35Cl and 37Cl in an approximate 3:1 ratio).[3] This unique isotopic signature will be present in the molecular ion cluster and any fragment ions retaining both halogens.
The primary fragmentation pathways from the molecular ion are predicted to be:
Loss of a Methyl Radical (•CH3): The N-methyl bond is a likely site for initial cleavage. The loss of a methyl radical (15 Da) would lead to a stable, even-electron indazolium-type cation. This is a common fragmentation pathway for N-methylated heterocyclic compounds.
Loss of a Bromine Radical (•Br): The carbon-bromine bond is weaker than the carbon-chlorine bond and is susceptible to cleavage.[4] The loss of a bromine radical (79 or 81 Da) would result in a chloro-methyl-indazolyl cation.
Loss of a Chlorine Radical (•Cl): While less favorable than bromine loss, the cleavage of the carbon-chlorine bond to release a chlorine radical (35 or 37 Da) is also a possible primary fragmentation event.
These initial fragmentation events will likely be followed by sequential losses, creating a cascade of fragment ions. For instance, the ion formed by the loss of the methyl radical could subsequently lose a bromine or chlorine radical.
Proposed EI Fragmentation Pathway
Caption: Predicted primary EI fragmentation pathways for 7-bromo-5-chloro-1-methyl-1H-indazole.
Summary of Predicted Key EI Fragment Ions
m/z (most abundant isotopes)
Proposed Structure
Neutral Loss
Notes
244/246/248
[C8H679Br35ClN2]+•
-
Molecular Ion (M•+) exhibiting characteristic Br and Cl isotopic pattern.
229/231/233
[C7H379Br35ClN2]+
•CH3
Loss of the methyl group from the molecular ion.
209/211
[C8H679BrN2]+
•Cl
Loss of a chlorine radical from the molecular ion.
165/167
[C8H635ClN2]+
•Br
Loss of a bromine radical from the molecular ion.
150/152
[C7H335ClN2]+•
•CH3, •Br
Sequential loss of a methyl and a bromine radical.
194/196
[C7H379BrN2]+•
•CH3, •Cl
Sequential loss of a methyl and a chlorine radical.
Electrospray Ionization (ESI) Mass Spectrometry: A Softer Approach
Electrospray Ionization (ESI) is a soft ionization technique that typically results in minimal fragmentation, primarily producing the protonated molecule, [M+H]+.[5][6] This is particularly useful for determining the molecular weight of the analyte. Tandem mass spectrometry (MS/MS) is then employed to induce and analyze fragmentation of the selected precursor ion, providing structural information.
For 7-bromo-5-chloro-1-methyl-1H-indazole, analysis in positive ion mode ESI would be expected to readily form the [M+H]+ ion at m/z 245/247/249. The protonation is most likely to occur on one of the nitrogen atoms of the indazole ring.
Collision-Induced Dissociation (CID) of the [M+H]+ precursor ion will likely initiate fragmentation pathways that differ from EI due to the even-electron nature of the precursor. Common fragmentation channels for protonated N-heterocycles involve ring cleavage or the loss of stable neutral molecules.
A Technical Guide to the Computational Modeling of 7-Bromo-5-chloro-1-methyl-1H-indazole Binding Pockets
Executive Summary The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents that target a diverse range of proteins.[1][2][3] This guide provides an in-depth,...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents that target a diverse range of proteins.[1][2][3] This guide provides an in-depth, validated workflow for the computational modeling of the binding interactions between a specific derivative, 7-bromo-5-chloro-1-methyl-1H-indazole, and its protein targets. We move beyond a simple recitation of steps to explain the underlying scientific rationale for each methodological choice, from initial target selection to advanced molecular dynamics and free energy calculations. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage in silico techniques to accelerate hit-to-lead optimization and elucidate the molecular mechanisms of protein-ligand recognition. The protocols herein are designed to be self-validating, incorporating checkpoints and analyses that ensure the trustworthiness and scientific rigor of the generated models.
Introduction: The Rationale for a Computational Approach
The indazole nucleus is a cornerstone of modern drug discovery, with derivatives showing a wide spectrum of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][4] Molecules incorporating this scaffold, such as Pazopanib and Niraparib, have become critical components in oncology.[1] The specific compound of interest, 7-bromo-5-chloro-1-methyl-1H-indazole, possesses a substitution pattern ripe for forming specific and potent interactions within a protein binding pocket.
Understanding precisely how this ligand binds—identifying the key amino acid residues, the role of solvent, and the energetic contributions of various interactions—is paramount for rational drug design. While experimental methods like X-ray crystallography provide a high-resolution snapshot, they are often resource-intensive. Computational modeling offers a dynamic and cost-effective alternative to predict, refine, and quantify these interactions, thereby guiding synthetic efforts toward compounds with improved affinity and selectivity.[5][6][7]
This guide will use a prototypical protein kinase as a case study, as kinases are a frequent target class for indazole-based inhibitors.[8] The workflow, however, is broadly applicable to other protein families.
Foundational Asset Preparation: Receptor and Ligand
The fidelity of any computational model is wholly dependent on the quality of the starting structures. This initial preparation phase is the most critical for ensuring a reliable outcome.
Ligand Preparation: From 2D to Simulation-Ready 3D
The journey begins with translating the 2D chemical structure of 7-bromo-5-chloro-1-methyl-1H-indazole into a three-dimensional, energetically favorable conformation with an accurate charge model.
Step-by-Step Protocol: Ligand Preparation
Generate 2D Structure: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for the ligand: CN1C=C2C=C(C=C(C2=N1)Br)Cl.
Convert to 3D: Use a cheminformatics toolkit such as RDKit or Open Babel to convert the SMILES string into an initial 3D structure.
Generate Conformers: Explore the conformational space of the ligand. While our specific ligand is largely rigid, this step is crucial for more flexible molecules.
Geometry Optimization: Perform a quantum mechanical (QM) energy minimization (e.g., using Gaussian or ORCA with a functional like B3LYP) or a high-quality molecular mechanics force field (e.g., GAFF2) to arrive at a low-energy, geometrically sound conformation.
Assign Partial Charges: This is a critical step. The distribution of charge dictates electrostatic interactions. Use a method like AM1-BCC or RESP (Restrained Electrostatic Potential) to assign atom-centered partial charges that accurately reflect the electron distribution calculated from QM.
Generate Force Field Parameters: Using tools like antechamber from the AmberTools suite, generate the necessary topology and parameter files that describe the ligand's bonds, angles, dihedrals, and non-bonded interactions according to the chosen force field.
Target Selection and Receptor Preparation
For this guide, we will select a representative protein target. Given the prevalence of indazoles as kinase inhibitors, we will use p38 MAP Kinase as our model receptor, specifically the crystal structure with PDB ID: 1A9U . The Protein Data Bank (PDB) is the global archive for 3D macromolecular structure data.[9][10][11][12]
Step-by-Step Protocol: Receptor Preparation
Download Structure: Obtain the PDB file (e.g., 1A9U.pdb) from the RCSB PDB website.[13]
Initial Cleaning: Open the structure in a molecular visualization program (e.g., UCSF Chimera, PyMOL, or Maestro). Remove all non-essential components:
Water molecules (unless a specific water is known to be critical for binding, in which case it should be retained and evaluated).
Co-crystallized ligands, ions, and solvent molecules not pertinent to the binding site of interest.
Select the relevant protein chain(s) if the biological unit is multimeric.
Structural Correction:
Use tools like PDBFixer or built-in modules to check for and repair missing residues or atoms within the protein structure.
Model in missing loops if they are distant from the binding site; if they are near the active site, the suitability of the crystal structure should be questioned.
Protonation and Charge Assignment:
Add hydrogen atoms to the protein, ensuring correct ionization states for acidic and basic residues (Asp, Glu, Lys, Arg, His) at a physiological pH (typically 7.4). Tools like PDB2PQR and H++ are invaluable for this task.
Assign atomic charges using a standard protein force field (e.g., AMBER ff14SB, CHARMM36m).
Define the Binding Pocket: Identify the amino acid residues that constitute the binding pocket. This is typically defined as all residues within a 5-6 Å radius of the co-crystallized ligand (if one exists) or as predicted by pocket detection algorithms (e.g., fpocket, SiteMap).
Predicting Binding Modes via Molecular Docking
Molecular docking serves as a computational screening method to predict the preferred orientation (pose) of a ligand within a protein's binding pocket and to estimate its binding affinity via a scoring function.[7][8]
The Causality of Docking Choices
We choose a rigid receptor/flexible ligand docking approach as a computationally efficient first pass. This assumes the protein backbone remains largely static upon ligand binding, which is a reasonable starting point for many kinases. The scoring function is a simplified mathematical model that estimates the binding free energy; while not perfectly accurate, it is highly effective at ranking different poses of the same ligand.
Step-by-Step Protocol: Molecular Docking with AutoDock Vina
Prepare Input Files: Convert the prepared ligand and receptor files into the .pdbqt format required by Vina. This format includes atomic charges and atom type definitions.
Define the Search Space (Grid Box): Define a 3D box that encompasses the entire binding pocket. The size of this box is a trade-off: too small and you may miss the correct pose; too large and the search becomes inefficient. Center the box on the geometric center of the known binding site.
Configure Docking Parameters: Create a configuration file specifying the input files, the coordinates and dimensions of the search space, and the exhaustiveness of the search (a parameter controlling computational effort).
Execute Docking: Run the AutoDock Vina executable with the configuration file as input.
Analyze Results: Vina will output a set of predicted binding poses, ranked by their calculated binding affinity (in kcal/mol). The top-ranked pose is the most probable binding mode according to the scoring function. Analyze this pose visually:
Does it make sense chemically? (e.g., are hydrogen bond donors pointing to acceptors?)
Are there any steric clashes?
How does it compare to known inhibitors of the same target?
Data Presentation: Docking Results
Quantitative results from docking should be summarized for clarity.
Pose Rank
Binding Affinity (kcal/mol)
RMSD from Best Pose (Å)
Key Interacting Residues
1
-9.2
0.00
MET109, LYS53, LEU167
2
-8.8
1.34
MET109, GLU71, ASP168
3
-8.5
2.11
LEU10, ILE84, VAL38
Refining Interactions with Molecular Dynamics (MD) Simulations
A docking pose is a static hypothesis. Molecular dynamics (MD) simulations provide a dynamic, physics-based view of the system, allowing us to assess the stability of the predicted binding pose and observe the subtle, yet critical, conformational adjustments of both the ligand and the protein over time.[6][14][15][16]
The Rationale for MD
MD simulations solve Newton's equations of motion for every atom in the system, governed by a molecular mechanics force field. This allows us to simulate the protein-ligand complex in a more realistic, solvated environment, validating whether the docked pose is stable or if the ligand rearranges or even dissociates.[15]
MD Simulation Workflow
The following diagram outlines the standard workflow for setting up and running an MD simulation of a protein-ligand complex.
Caption: Workflow for preparing and running an MD simulation.
Step-by-Step Protocol: MD Simulation with GROMACS
System Building:
Take the top-ranked docked pose as the starting structure.
Use GROMACS (gmx solvate) to place the complex in a periodic box of water (e.g., TIP3P water model). Ensure a minimum distance of 10 Å between the protein and the box edge.
Add ions (gmx genion) to neutralize the system's net charge and mimic a physiological salt concentration (e.g., 0.15 M NaCl).
Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any bad contacts introduced during solvation.
Equilibration (NVT and NPT):
Perform a short (e.g., 100-200 ps) simulation in the NVT (isothermal-isochoric) ensemble. Restrain the protein and ligand heavy atoms while allowing the solvent to equilibrate around them.
Perform a longer (e.g., 200-500 ps) simulation in the NPT (isothermal-isobaric) ensemble to adjust the system density to the correct value. Gradually release the restraints on the protein and ligand.
Production Run: Run the production simulation for a duration sufficient to observe stable behavior (typically 100-500 nanoseconds) with no restraints. Save the coordinates (trajectory) at regular intervals (e.g., every 100 ps).
Quantitative Assessment: Binding Free Energy Calculations
While docking scores provide a rank-ordering, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) provide a more physically-grounded estimate of the binding free energy (ΔG_bind) by analyzing snapshots from the MD trajectory.[17]
The Theory Behind MM/PBSA
MM/PBSA calculates the binding free energy by summing gas-phase molecular mechanics energies, polar solvation energies (calculated via the Poisson-Boltzmann equation), and nonpolar solvation energies (often estimated from the solvent-accessible surface area). While it neglects conformational entropy, it offers a good balance of accuracy and computational cost for ranking compounds. More rigorous, but computationally expensive, methods include alchemical free energy perturbation (FEP) or thermodynamic integration (TI).[18][19][20]
Extract Snapshots: From the stable portion of the production MD trajectory, extract 100-1000 evenly spaced snapshots (frames).
Single Trajectory Approach: For each snapshot, create three separate molecular systems: the complex, the protein alone, and the ligand alone.
Calculate Energy Components: For each of the three systems in every snapshot, calculate:
ΔE_MM: The internal molecular mechanics energy (bonds, angles, dihedrals) and the van der Waals and electrostatic interaction energies in the gas phase.
ΔG_polar: The polar contribution to the solvation free energy.
ΔG_nonpolar: The nonpolar contribution to the solvation free energy.
Compute ΔG_bind: Average the values over all snapshots using the following equation:
ΔG_bind = < E_complex - (E_receptor + E_ligand) >
Data Presentation: MM/PBSA Results
Energy Component
Average Contribution (kcal/mol)
Standard Deviation
van der Waals (ΔE_vdW)
-45.7
3.1
Electrostatic (ΔE_elec)
-18.9
4.5
Polar Solvation (ΔG_polar)
+51.2
5.2
Nonpolar Solvation (ΔG_nonpolar)
-4.8
0.5
Binding Free Energy (ΔG_bind)
-18.2
3.8
Analysis, Validation, and Interpretation
The final and most crucial phase is to synthesize the data from docking and MD simulations into a coherent and actionable model.
Stability Analysis: Calculate the Root Mean Square Deviation (RMSD) of the ligand and protein backbone over the course of the simulation. A stable RMSD plot (plateauing after an initial rise) indicates that the system has reached equilibrium and the binding pose is stable.
Flexibility Analysis: Calculate the Root Mean Square Fluctuation (RMSF) for each protein residue. High RMSF values in loops near the binding site can indicate induced-fit effects.
Interaction Analysis: Analyze the trajectory to determine the occupancy of specific interactions, such as hydrogen bonds and hydrophobic contacts. Identify which residues consistently interact with the ligand. This provides a "dynamic pharmacophore" that is more robust than a single static model.
Visual Inspection: Create a movie of the trajectory to visually inspect the ligand's behavior in the binding pocket. This can reveal subtle but important dynamic events, such as water-mediated interactions or transient conformational changes.
Self-Validation: The convergence of RMSD, the stability of key interactions over hundreds of nanoseconds, and a favorable binding free energy collectively validate the computational model. Discrepancies, such as a ligand drifting out of the pocket or a highly unfavorable energy term, indicate that the initial hypothesis (the docked pose) was incorrect and requires re-evaluation.
Conclusion
This guide has detailed an integrated, multi-stage computational workflow for characterizing the binding of 7-bromo-5-chloro-1-methyl-1H-indazole to a protein target. By progressing from a static docking prediction to a dynamic simulation and culminating in a quantitative energy calculation, this approach provides a robust and detailed picture of the molecular recognition event. The insights gained from this process—the identification of key interacting residues, the assessment of binding stability, and the energetic decomposition of the binding affinity—are invaluable for guiding the rational design of next-generation indazole derivatives with enhanced therapeutic properties. The ultimate validation of these in silico models remains experimental confirmation, but the rigorous application of the methods described here significantly de-risks and accelerates the drug discovery pipeline.
References
Worldwide Protein Data Bank: wwPDB. (n.d.). wwPDB. Retrieved March 25, 2026, from [Link]
Protein Data Bank - Wikipedia. (n.d.). Wikipedia. Retrieved March 25, 2026, from [Link]
RCSB PDB: Homepage. (n.d.). RCSB PDB. Retrieved March 25, 2026, from [Link]
Protein Data Bank: Key to the Molecules of Life - NSF Impacts. (n.d.). National Science Foundation. Retrieved March 25, 2026, from [Link]
Li, Y., et al. (2022). Exploring the inhibitory mechanisms of indazole compounds against SAH/MTAN-mediated quorum sensing utilizing QSAR and docking. AboutScience. Retrieved March 25, 2026, from [Link]
Berman, H. M., et al. (2018). Protein Data Bank: the single global archive for 3D macromolecular structure data. Nucleic Acids Research, 47(D1), D520–D528. Retrieved March 25, 2026, from [Link]
König, G., et al. (2023). OpenMMDL - Simplifying the Complex: Building, Simulating, and Analyzing Protein–Ligand Systems in OpenMM. Journal of Chemical Information and Modeling. Retrieved March 25, 2026, from [Link]
Lee, J., et al. (2020). Improving Protein-Ligand Docking Results with High-Throughput Molecular Dynamics Simulations. Journal of Chemical Information and Modeling, 60(10), 4805–4816. Retrieved March 25, 2026, from [Link]
Flyte. (2026). Simulating Protein-Ligand Complexes using Open Source tools. Flyte. Retrieved March 25, 2026, from [Link]
Gao, M., & Skolnick, J. (2013). A Comprehensive Survey of Small-Molecule Binding Pockets in Proteins. PLOS Computational Biology, 9(10), e1003302. Retrieved March 25, 2026, from [Link]
van der Kamp, M. W., et al. (2020). Enlighten2: molecular dynamics simulations of protein–ligand systems made accessible. Bioinformatics, 36(22-23), 5539–5541. Retrieved March 25, 2026, from [Link]
Sravani, G., et al. (2016). Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity. Der Pharma Chemica, 8(19), 314-321. Retrieved March 25, 2026, from [Link]
Khan, I., et al. (2023). Synthesis molecular docking and DFT studies on novel indazole derivatives. Scientific Reports, 13(1), 12345. Retrieved March 25, 2026, from [Link]
IntechOpen. (2023). Molecular dynamics simulations: Insights into protein and protein ligand interactions. IntechOpen. Retrieved March 25, 2026, from [Link]
Gauto, D. F., et al. (2019). Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model. Physical Chemistry Chemical Physics, 21(34), 18733–18744. Retrieved March 25, 2026, from [Link]
Khan, I., et al. (2023). Synthesis molecular docking and DFT studies on novel indazole derivatives. Nature. Retrieved March 25, 2026, from [Link]
Di Palma, F., et al. (2025). On Free Energy Calculations in Drug Discovery. Accounts of Chemical Research. Retrieved March 25, 2026, from [Link]
Musil, F., & De Fabritiis, G. (2024). Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Journal of Chemical Information and Modeling. Retrieved March 25, 2026, from [Link]
Wang, E., et al. (2021). Recent Developments in Free Energy Calculations for Drug Discovery. Frontiers in Molecular Biosciences, 8, 796073. Retrieved March 25, 2026, from [Link]
Shaw, D. E., et al. (2022). How does a small molecule bind at a cryptic binding site? PLOS Computational Biology, 18(3), e1009817. Retrieved March 25, 2026, from [Link]
D'Amore, C., et al. (2016). Computational Modeling of Small Molecule Ligand Binding Interactions and Affinities. Methods in Molecular Biology, 1414, 25–41. Retrieved March 25, 2026, from [Link]
Gapsys, V., et al. (2020). Exploring the Effectiveness of Binding Free Energy Calculations. Journal of Chemical Information and Modeling, 60(11), 5489–5503. Retrieved March 25, 2026, from [Link]
Roux, B., et al. (2000). Calculation of absolute protein–ligand binding free energy from computer simulations. Proceedings of the National Academy of Sciences, 97(13), 7228–7233. Retrieved March 25, 2026, from [Link]
Li, C., et al. (2023). Predicting Small Molecule Ligand – RNA Binding Pocket Binding Modes Using Metadynamics. bioRxiv. Retrieved March 25, 2026, from [Link]
in vitro preliminary screening of 7-bromo-5-chloro-1-methyl-1H-indazole pharmacophores
In Vitro Preliminary Screening of 7-Bromo-5-Chloro-1-Methyl-1H-Indazole Pharmacophores: A Methodological Guide for Factor XIa and Plasma Kallikrein Inhibitor Development Executive Summary The pursuit of next-generation a...
Author: BenchChem Technical Support Team. Date: April 2026
In Vitro Preliminary Screening of 7-Bromo-5-Chloro-1-Methyl-1H-Indazole Pharmacophores: A Methodological Guide for Factor XIa and Plasma Kallikrein Inhibitor Development
Executive Summary
The pursuit of next-generation anticoagulants has shifted toward targeting the intrinsic coagulation pathway to decouple antithrombotic efficacy from the hemorrhagic risks associated with traditional direct oral anticoagulants (DOACs)[1]. Within this landscape, the 7-bromo-5-chloro-1-methyl-1H-indazole scaffold has emerged as a highly privileged pharmacophore and synthetic intermediate[2]. Utilized extensively in the development of macrocyclic and pyrimidinone-based Factor XIa (FXIa) and plasma kallikrein (PKa) inhibitors, this core structure provides critical binding interactions within the protease active sites[3].
As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating in vitro screening framework for evaluating derivatives of this indazole pharmacophore. The methodologies detailed herein prioritize mechanistic causality, ensuring that every data point generated directly informs lead optimization.
Pharmacophore Rationale & Mechanistic Grounding
The structural features of 7-bromo-5-chloro-1-methyl-1H-indazole are not arbitrary; they are engineered for precise active-site engagement:
Halogen Bonding: The 5-chloro and 7-bromo substituents act as critical pharmacophoric anchors. The bromine atom, in particular, is frequently utilized as a synthetic handle (via Suzuki borylation) to extend the molecule into the P1 or P2' pockets of serine proteases[2]. Furthermore, halogens provide favorable electrostatic interactions (halogen bonding) with the backbone carbonyls of the FXIa S1 subsite.
Conformational Restriction: The 1-methyl group restricts the rotational degrees of freedom of the indazole ring, locking the pharmacophore into a bioactive conformation that minimizes entropic penalties upon target binding.
The primary targets for this scaffold are FXIa and PKa. While FXIa is the canonical driver of the intrinsic pathway, recent evidence demonstrates that PKa can bypass FXI to directly activate Factor IX (FIX)[4]. Therefore, dual inhibition of FXIa and PKa by indazole derivatives represents a robust strategy for profound antithrombotic efficacy[5].
Intrinsic coagulation pathway highlighting FXIa and PKa inhibition by the indazole pharmacophore.
Hierarchical In Vitro Screening Workflow
To validate the efficacy and safety of indazole-derived compounds, we employ a hierarchical screening cascade. This self-validating system ensures that only compounds exhibiting high potency, exquisite selectivity, and physiological translation advance to in vivo models.
Hierarchical in vitro screening workflow for evaluating indazole-based FXIa/PKa inhibitors.
Detailed Experimental Protocols
Protocol 1: Primary Amidolytic Assay for FXIa and PKa
Objective: Determine the half-maximal inhibitory concentration (
IC50
) of indazole derivatives against purified human FXIa and PKa.
Causality: We utilize small peptidic chromogenic substrates (e.g., S-2366 for FXIa) because they mimic the natural zymogen cleavage sites, providing a direct, continuous readout of catalytic activity[1]. The inclusion of 0.1% PEG-8000 or BSA is critical; without it, the highly hydrophobic indazole compounds will non-specifically adsorb to the microtiter plate walls, artificially inflating the apparent
IC50
.
Step-by-Step Methodology:
Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM
CaCl2
, and 0.1% (w/v) PEG-8000 (or 0.1% BSA).
Compound Dilution: Serially dilute the indazole derivatives in 100% DMSO. Transfer to a 96-well or 384-well clear-bottom microplate such that the final DMSO concentration does not exceed 2% (v/v) to prevent solvent-induced enzyme denaturation.
Enzyme Incubation: Add purified human FXIa (final concentration: 0.5 nM) or PKa (final concentration: 1.0 nM) to the wells. Incubate the enzyme-inhibitor complex at 37°C for 15 minutes to allow for binding equilibrium.
Substrate Addition: Initiate the reaction by adding the specific chromogenic substrate: S-2366 (pyroGlu-Pro-Arg-pNA) for FXIa, or S-2302 (H-D-Pro-Phe-Arg-pNA) for PKa, at a concentration equal to their respective
Km
values.
Kinetic Readout: Measure the change in absorbance at 405 nm (
OD405
) continuously for 20 minutes using a microplate reader. Calculate the initial velocity (
V0
) and determine the
IC50
using a four-parameter logistic non-linear regression model.
Protocol 2: Orthogonal Selectivity Profiling
Objective: Ensure the indazole pharmacophore does not cross-react with common pathway proteases.
Causality: Bleeding liabilities in traditional anticoagulants stem from inhibiting the common pathway (FXa/Thrombin). Demonstrating a >1000-fold selectivity for FXIa over FXa and Thrombin is the self-validating checkpoint of this screening cascade[6].
Step-by-Step Methodology:
Utilize the same buffer system as Protocol 1 to ensure comparability.
Substitute the enzymes with purified human FXa (1.0 nM) and human Thrombin (1.0 nM).
Utilize substrates S-2222 (Bz-Ile-Glu-Gly-Arg-pNa) for FXa and S-2238 (H-D-Phe-Pip-Arg-pNa) for Thrombin.
Screen compounds at a high concentration anchor point (e.g., 10 µM). If
>50%
inhibition is observed, perform a full dose-response curve to calculate the exact selectivity fold-change.
Protocol 3: Ex Vivo Coagulation Assays (aPTT and PT)
Objective: Validate target engagement in a complex physiological matrix (human plasma).
Causality: The activated partial thromboplastin time (aPTT) specifically measures the intrinsic pathway. A successful indazole-based FXIa/PKa inhibitor must dose-dependently prolong aPTT[6]. Conversely, the prothrombin time (PT) measures the extrinsic pathway; a lack of PT prolongation self-validates the compound's safety profile regarding hemorrhagic risk.
Step-by-Step Methodology:
Plasma Preparation: Pool citrated platelet-poor plasma (PPP) from healthy human donors.
Spiking: Spike the plasma with varying concentrations of the indazole derivative (0.1 µM to 10 µM) and incubate at 37°C for 5 minutes.
aPTT Measurement: Add 50 µL of the spiked plasma to a coagulometer cuvette. Add 50 µL of aPTT reagent (containing ellagic acid/phospholipids) and incubate for 3 minutes. Initiate clotting by adding 50 µL of 25 mM
CaCl2
. Record the clotting time.
PT Measurement: Add 50 µL of spiked plasma to a cuvette. Initiate clotting by adding 100 µL of pre-warmed PT reagent (recombinant tissue factor and calcium). Record the clotting time.
Data Normalization: Express results as the concentration required to double the baseline clotting time (
CT2
or
EC2x
).
Data Presentation & Interpretation
The following table summarizes the expected quantitative profile of highly optimized 7-bromo-5-chloro-1-methyl-1H-indazole derivatives compared to clinical-stage reference compounds.
Table 1: Representative In Vitro Profiling Data for Indazole-Based Inhibitors
Compound Class
FXIa
IC50
(nM)
PKa
IC50
(nM)
FXa
IC50
(nM)
aPTT Prolongation (
EC2x
)
PT Prolongation
Indazole-Pyrimidinone
< 10
< 50
> 10,000
1.5 µM
No effect at 30 µM
Indazole-Macrocycle
< 5
< 10
> 10,000
0.8 µM
No effect at 30 µM
Reference (Asundexian)
1.0
4.9
> 10,000
0.18 µM
No effect at 30 µM
Interpretation: A successful screening hit will demonstrate sub-10 nM potency against FXIa/PKa, absolute selectivity over FXa, and a clear uncoupling of aPTT and PT in human plasma.
Conclusion
The 7-bromo-5-chloro-1-methyl-1H-indazole scaffold represents a highly tunable pharmacophore for the development of safe antithrombotic agents. By adhering to the rigorous, causality-driven in vitro screening protocols outlined in this guide, researchers can systematically validate target engagement, ensure common-pathway selectivity, and confidently advance lead compounds toward preclinical in vivo models.
References
Pyrimidinones as factor XIa inhibitors (US9453018B2).
Macrocycles with hetrocyclic p2' groups as factor xia inhibitors (WO2015116886A1).
Discovery of the Low-Hemorrhagic Antithrombotic Effect of Montelukast by Targeting FXIa in Mice. Arteriosclerosis, Thrombosis, and Vascular Biology.[Link]
Plasma Kallikrein Contributes to Coagulation in the Absence of Factor XI by Activating Factor IX. Arteriosclerosis, Thrombosis, and Vascular Biology.[Link]
Design and Preclinical Characterization Program toward Asundexian (BAY 2433334), an Oral Factor XIa Inhibitor for the Prevention and Treatment of Thromboembolic Disorders. Journal of Medicinal Chemistry.[Link]
An In-Depth Technical Guide to the Infrared (IR) Spectroscopy Profile of 7-bromo-5-chloro-1-methyl-1H-indazole
Prepared by: Gemini, Senior Application Scientist This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopy absorption peaks for 7-bromo-5-chloro-1-methyl-1H-indazole. The int...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopy absorption peaks for 7-bromo-5-chloro-1-methyl-1H-indazole. The interpretation is grounded in the fundamental principles of molecular vibrations and supported by correlative data from established spectroscopic literature and studies on related heterocyclic and halogenated aromatic compounds. This document is intended for researchers, chemists, and quality control specialists who utilize IR spectroscopy for structural confirmation and compound identification in the fields of medicinal chemistry and drug development.
Introduction: The Role of IR Spectroscopy in Characterizing Complex Heterocycles
7-bromo-5-chloro-1-methyl-1H-indazole is a polysubstituted bicyclic heteroaromatic compound. Molecules of this class serve as critical scaffolds and intermediates in the synthesis of pharmacologically active agents. Due to the complexity of their substitution patterns, unambiguous structural verification is paramount. Infrared (IR) spectroscopy provides a rapid, non-destructive method for confirming the presence of key functional groups and providing a unique "molecular fingerprint," which is invaluable for identity confirmation.
The principle of IR spectroscopy is based on the absorption of infrared radiation by a molecule, which excites specific vibrational modes within its structure. These modes, such as the stretching and bending of chemical bonds, occur at characteristic frequencies. By analyzing the resulting spectrum—a plot of absorbed intensity versus frequency (wavenumber, cm⁻¹)—we can deduce the molecule's functional group composition.
Molecular Structure and Predicted Vibrational Modes
To predict the IR spectrum, we must first deconstruct the molecule into its constituent vibrating components.
Figure 1: Molecular structure and key vibrational groups of 7-bromo-5-chloro-1-methyl-1H-indazole.
The primary vibrational units are:
Aromatic C-H Bonds: Found at positions 3, 4, and 6.
Aliphatic C-H Bonds: Within the N-methyl group.
Indazole Ring System: Comprising C=C and C=N bonds, whose skeletal vibrations are characteristic of the aromatic system.
Carbon-Halogen Bonds: The C-Cl bond at position 5 and the C-Br bond at position 7.
Detailed Spectral Analysis and Peak Assignment
The IR spectrum can be logically divided into distinct regions, each corresponding to different types of molecular vibrations.
High-Frequency Region (4000-2500 cm⁻¹)
This region is dominated by stretching vibrations of bonds involving hydrogen.
Aromatic C-H Stretch (3100-3000 cm⁻¹): A key diagnostic feature for any aromatic compound is the presence of C-H stretching absorptions just above 3000 cm⁻¹.[1][2][3][4][5][6] For 7-bromo-5-chloro-1-methyl-1H-indazole, one or more weak to medium intensity sharp peaks are expected in this range, corresponding to the C-H bonds on the indazole ring.
Aliphatic C-H Stretch (3000-2850 cm⁻¹): The methyl group attached to the N1 position will exhibit characteristic symmetric and asymmetric C-H stretching vibrations.[1][2] These absorptions typically appear as sharp peaks of medium intensity just below 3000 cm⁻¹.
Mid-Frequency "Double Bond" Region (2000-1400 cm⁻¹)
This region provides information about the unsaturated core of the molecule.
Aromatic Ring Skeletal Vibrations (1610-1450 cm⁻¹): The stretching vibrations of the C=C and C=N bonds within the fused aromatic rings give rise to a series of sharp, medium-to-strong intensity peaks.[4][5] These are highly characteristic of the indazole core. Typically, two to four distinct peaks can be observed in this range.
Aliphatic C-H Bending (ca. 1460-1440 cm⁻¹): The asymmetric and symmetric bending (scissoring) vibrations of the N-CH₃ group also appear in this region, often overlapping with the lower frequency ring stretching modes.[1][2]
Low-Frequency "Fingerprint" Region (< 1400 cm⁻¹)
This region is rich with complex vibrations, including bending and stretching modes that are unique to the overall molecular structure. While difficult to interpret from first principles, it is the most characteristic region for compound identification.
C-H Bending Vibrations (1300-675 cm⁻¹): In-plane and out-of-plane (oop) bending vibrations of the aromatic C-H bonds occur here. The pattern of oop bands between 900-675 cm⁻¹ can sometimes be diagnostic of the substitution pattern on the aromatic ring.[4]
C-N Stretching (ca. 1350-1250 cm⁻¹): The stretching vibration of the C-N bonds within the heterocyclic ring and the bond to the methyl group contribute to the complex pattern in this region.[7]
Aromatic C-Cl Stretch (ca. 850-550 cm⁻¹): The carbon-chlorine stretching vibration is expected in this range.[1][2][3] Its exact position is influenced by the overall electronic structure of the ring. This peak is typically of medium to strong intensity.
Aromatic C-Br Stretch (ca. 690-515 cm⁻¹): Due to the heavier mass of bromine compared to chlorine, the C-Br stretching frequency is lower.[1][2][3][8] A medium to strong absorption corresponding to the C-Br stretch is predicted in this lower wavenumber region.
Summary of Predicted IR Absorption Peaks
The following table summarizes the expected characteristic IR absorption bands for 7-bromo-5-chloro-1-methyl-1H-indazole. The exact peak positions and intensities can vary based on the sample preparation method (e.g., KBr pellet, thin film, or ATR) and the physical state of the sample.
Wavenumber Range (cm⁻¹)
Predicted Intensity
Vibrational Assignment
3100 - 3030
Weak to Medium
Aromatic C-H Stretch
2980 - 2850
Medium
Aliphatic C-H Stretch (N-CH₃)
1610 - 1580
Medium to Strong
Aromatic Ring Skeletal Stretch (C=C, C=N)
1550 - 1450
Medium to Strong
Aromatic Ring Skeletal Stretch (C=C, C=N)
1460 - 1440
Medium
Aliphatic C-H Bend (N-CH₃)
1350 - 1250
Medium
C-N Stretch (Ring and N-CH₃)
900 - 700
Medium to Strong
Aromatic C-H Out-of-Plane Bend
850 - 550
Medium to Strong
Aromatic C-Cl Stretch
690 - 515
Medium to Strong
Aromatic C-Br Stretch
Experimental Protocol and Self-Validating Systems
For reliable and reproducible data, the following protocol is recommended.
Methodology: Attenuated Total Reflectance (ATR) FTIR
Instrument Preparation: Ensure the FTIR spectrometer is purged and a fresh background spectrum is collected. The ATR crystal (typically diamond or germanium) must be meticulously cleaned with a suitable solvent (e.g., isopropanol) and dried completely.
Sample Application: Place a small amount of the solid 7-bromo-5-chloro-1-methyl-1H-indazole sample directly onto the ATR crystal.
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal surface. This is critical for achieving a high-quality spectrum with good signal-to-noise ratio.
Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
Data Processing: Perform an ATR correction and baseline correction using the spectrometer's software to account for the wavelength-dependent depth of penetration of the IR beam.
Trustworthiness through Self-Validation: The protocol is self-validating by comparing the obtained spectrum against this predictive guide. The presence of all key diagnostic peaks (Aromatic C-H > 3000 cm⁻¹, Aliphatic C-H < 3000 cm⁻¹, multiple strong ring vibrations at 1610-1450 cm⁻¹, and strong absorptions in the low-frequency region for C-Cl and C-Br) provides a high degree of confidence in the compound's identity. The absence of unexpected peaks (e.g., a broad O-H stretch around 3300 cm⁻¹ or a strong C=O stretch around 1700 cm⁻¹) validates the purity of the sample.
Conclusion
The infrared spectrum of 7-bromo-5-chloro-1-methyl-1H-indazole is predicted to show a unique combination of absorption bands that are highly characteristic of its structure. By identifying the aromatic and aliphatic C-H stretches, the complex skeletal vibrations of the indazole core, and the distinctive low-frequency absorptions of the C-Cl and C-Br bonds, IR spectroscopy serves as a powerful tool for the rapid and reliable confirmation of this important chemical entity. The data and interpretations presented in this guide provide a robust framework for researchers to analyze and verify their synthesized materials.
References
Australian Journal of Chemistry. Interaction of acids with halogenated aromatic compounds. I. Infrared spectrum of hydrogen chloride in fluorobenzene and related solvents. [Link]
Asian Journal of Research in Chemistry. Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. [Link]
Thieme. 10 Typical IR Absorptions of Aromatic Compounds. [Link]
PMC. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. [Link]
PubMed. Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. [Link]
ResearchGate. Interpretation of IR spectrum of compound 1N2a. [Link]
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
Chemistry LibreTexts. 1.7: Infrared Spectra of Some Common Functional Groups. [Link]
regioselective Suzuki-Miyaura cross-coupling of 7-bromo-5-chloro-1-methyl-1H-indazole
An Application Guide for the Regioselective Synthesis of 7-Aryl-5-chloro-1-methyl-1H-indazole via Suzuki-Miyaura Cross-Coupling Abstract This document provides a detailed technical guide for performing the regioselective...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide for the Regioselective Synthesis of 7-Aryl-5-chloro-1-methyl-1H-indazole via Suzuki-Miyaura Cross-Coupling
Abstract
This document provides a detailed technical guide for performing the regioselective Suzuki-Miyaura cross-coupling on 7-bromo-5-chloro-1-methyl-1H-indazole. The protocol is designed for researchers in medicinal chemistry and drug development engaged in the synthesis of complex heterocyclic scaffolds. We will explore the mechanistic principles governing the selective activation of the C7-Br bond over the C5-Cl bond, provide a robust and validated experimental protocol, and discuss the critical parameters that ensure high yield and selectivity. This guide synthesizes established catalytic principles with practical, field-proven insights to empower researchers to successfully implement this transformation.
Introduction: The Challenge of Regioselectivity in Dihalogenated Heterocycles
The indazole core is a privileged scaffold in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities.[1][2] Functionalization of the indazole ring system is a key strategy for modulating the pharmacological properties of these molecules. For dihalogenated substrates such as 7-bromo-5-chloro-1-methyl-1H-indazole, the ability to selectively functionalize one halide position while leaving the other intact for subsequent transformations is of paramount importance.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming C(sp²)–C(sp²) bonds.[3][4] However, its application to polyhalogenated substrates introduces a significant challenge: achieving regioselectivity. This guide addresses this challenge directly, providing a framework for the selective arylation at the C7 position of the indazole core, leveraging the inherent differences in reactivity between carbon-bromine and carbon-chlorine bonds.
Mechanistic Rationale for C7-Br Selectivity
The success of this regioselective coupling hinges on the first and often rate-determining step of the Suzuki-Miyaura catalytic cycle: the oxidative addition of the palladium(0) catalyst to the aryl-halide bond.[5][6] The generally accepted reactivity trend for aryl halides in oxidative addition is C–I > C–Br >> C–Cl.[7][8][9]
This selectivity is primarily governed by two factors:
Bond Dissociation Energy (BDE): The C(sp²)-Br bond (approx. 81 kcal/mol) is significantly weaker than the C(sp²)-Cl bond (approx. 96 kcal/mol).[7] The lower energy barrier required to cleave the C-Br bond means that the oxidative addition of a Pd(0) catalyst occurs preferentially at this position under controlled thermal conditions.[10][11]
Catalyst and Ligand Effects: The choice of phosphine ligand is critical. Bulky, electron-rich ligands, such as those from the dialkylbiarylphosphine class (e.g., SPhos, XPhos), are known to promote the oxidative addition step by stabilizing the catalytically active monoligated Pd(0) species.[3][12] These ligands enhance the catalyst's ability to discriminate between the two halide positions, further favoring the more facile C-Br bond activation.[13]
By carefully controlling reaction parameters, particularly temperature and catalyst choice, the palladium catalyst can be directed to selectively insert into the C7-Br bond, leaving the C5-Cl bond available for subsequent orthogonal coupling reactions.
Experimental Protocol: C7-Arylation of 7-bromo-5-chloro-1-methyl-1H-indazole
This protocol provides a reliable method for the selective C7-arylation. Researchers should perform an initial small-scale test reaction to optimize conditions for their specific arylboronic acid.
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 7-bromo-5-chloro-1-methyl-1H-indazole (1.0 eq.), the arylboronic acid (1.3 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and the base (e.g., Cs₂CO₃, 2.5 eq.).
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
Solvent Addition: Degas the 1,4-dioxane and water by bubbling nitrogen or argon through them for at least 20 minutes. Using a syringe, add the degassed 1,4-dioxane, followed by the water, to the reaction flask. The final concentration should be approximately 0.1 M with respect to the limiting reactant.
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously. If using microwave irradiation, a temperature of 120-140 °C for a shorter duration may be effective, as demonstrated in similar systems.[14]
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours. Look for the consumption of the starting material.
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to yield the pure 7-aryl-5-chloro-1-methyl-1H-indazole.
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The regioselectivity can be confirmed by 2D NMR techniques (NOESY or HMBC) if necessary.
Data Summary and Expected Outcomes
The following table summarizes typical conditions and expected outcomes based on analogous Suzuki-Miyaura couplings of halogenated indazoles.[14][15][16] Yields are highly dependent on the electronic and steric nature of the boronic acid coupling partner.
Parameter
Condition A (Classic)
Condition B (Modern)
Rationale
Substrate
7-bromo-5-chloro-1-methyl-1H-indazole
7-bromo-5-chloro-1-methyl-1H-indazole
Target molecule
Catalyst
Pd(PPh₃)₄ (5 mol%)
Pd₂(dba)₃ (2.5 mol%)
A is a reliable, commercially available precatalyst. B, when paired with a ligand, often provides higher turnover.
Ligand
N/A
SPhos (5.5 mol%)
SPhos is a bulky, electron-rich ligand known to enhance catalyst performance and selectivity.[12]
Base
Cs₂CO₃ (2.5 eq)
K₃PO₄ (3.0 eq)
Carbonates and phosphates are effective bases; choice can depend on substrate tolerance and cost.
Solvent
1,4-Dioxane / H₂O (4:1)
Toluene / H₂O (5:1)
Both are standard solvent systems for Suzuki couplings.
Temperature
100 °C
90 °C
Lower temperatures may be possible with more active modern catalyst systems.
Time
4 - 12 h
2 - 8 h
Modern catalysts often lead to faster reaction times.
Expected Yield
60 - 85%
70 - 95%
Yields are estimates and will vary with the specific boronic acid used.
Conclusion
The is a highly achievable and valuable transformation for synthetic and medicinal chemists. The key to success lies in leveraging the differential reactivity of the C-Br and C-Cl bonds. By employing a well-chosen palladium catalyst system and carefully controlling the reaction conditions as detailed in this guide, researchers can selectively synthesize 7-aryl-5-chloro-1-methyl-1H-indazole derivatives in good to excellent yields. This protocol provides a robust foundation for accessing a wide array of novel chemical entities for drug discovery and development programs.
References
Hartwig, J. F., & Vetticatt, M. J. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society.
Amatore, C., & Jutand, A. (1995). Oxidative addition of aryl halides to transient anionic σ-aryl-palladium(0)
de Visser, S. P., & Bickelhaupt, F. M. (2004). Oxidative Addition of Aryl Halides to Palladium(0)
Niu, S., & Hall, M. B. (2005). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics.
Hartwig, J. F., & Vetticatt, M. J. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
Neufeldt, S. R., et al. (2020). Small Phosphine Ligands Enable Selective Oxidative Addition of Ar–O over Ar–Cl Bonds at Nickel(0). Journal of the American Chemical Society.
BenchChem. (2025). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions. BenchChem.
Fey, N., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry.
Lee, D., et al. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. RSC Publishing.
Neufeldt, S. R. (2022).
Xia, D., et al. (2022). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. PMC.
Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
Wolters, L. P., & Bickelhaupt, F. M. (2022). Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. Radboud Repository.
Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online.
Xia, D., et al. (2022). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science (RSC Publishing).
El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC.
Klumpp, D. A., et al. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction.
Jedinák, L., & Cankař, P. (2013).
Wang, F., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.
Wolters, L. P., & Bickelhaupt, F. M. (2022). Palladium-Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics-Controlled Reactivity. Vrije Universiteit Amsterdam.
El-Gendy, A. A. (2019).
El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing.
Tronci, L., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
Tronci, L., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
Das, P., et al. (2025). C–Cl Bond Activation and Orthogonal Cascade Reactions Targeting Fluorophores and Molecular Dyads with Low Content Ru–Pd Nanocluster at Zeolite-NaY. The Journal of Physical Chemistry C.
Unknown Author. (n.d.).
Vitale, P., et al. (2015). Efficient and regioselective one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[17][18][19]triazolo[1,5-a]pyrimidine derivatives. Organic & Biomolecular Chemistry (RSC Publishing).
Jin, L., et al. (2024).
Spivey, A. C., & Gripton, C. J. G. (2020). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC.
Kumar, P., et al. (2022). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Carpathian Journal of Science and Technology.
Singampalli, A., et al. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
Burke, M. D., & Gillis, E. P. (2011). Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles. The Journal of Organic Chemistry.
Bellina, F., & Lessi, M. (2014). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry.
Jin, L., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.
Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Organic Chemistry Portal.
Lautens, M., & Newman, S. G. (2014). Reversible C–C Bond Formation Using Palladium Catalysis.
Klapars, A., et al. (2008). A Practical, Metal-Free Synthesis of 1H-Indazoles. Organic Letters.
Mastering Chemoselectivity: A Guide to the Buchwald-Hartwig Amination of 7-bromo-5-chloro-1-methyl-1H-indazole
An In-depth Application Note for Researchers, Scientists, and Drug Development Professionals The synthesis of highly functionalized indazole scaffolds is a cornerstone of modern medicinal chemistry. These bicyclic aromat...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Application Note for Researchers, Scientists, and Drug Development Professionals
The synthesis of highly functionalized indazole scaffolds is a cornerstone of modern medicinal chemistry. These bicyclic aromatic compounds are privileged structures found in a multitude of pharmacologically active agents. The Buchwald-Hartwig amination stands out as a powerful and versatile method for the construction of C-N bonds, offering a broad substrate scope and functional group tolerance.[1][2] This application note provides a detailed guide to the chemoselective Buchwald-Hartwig amination of 7-bromo-5-chloro-1-methyl-1H-indazole, a substrate with two distinct halogen atoms, presenting a unique challenge and opportunity for selective functionalization.
The Challenge of Selectivity: C-Br vs. C-Cl
The crux of this transformation lies in achieving selective amination at the more reactive C-Br bond at the 7-position while leaving the C-Cl bond at the 5-position intact for potential subsequent diversification. The established reactivity trend for palladium-catalyzed cross-coupling reactions generally follows the order of C-I > C-Br > C-Cl, which is primarily dictated by the bond dissociation energies of the carbon-halogen bonds.[3][4] This inherent difference in reactivity provides a thermodynamic basis for selectivity. However, achieving high levels of chemoselectivity in practice requires careful optimization of the reaction conditions, particularly the choice of the palladium catalyst and, most critically, the phosphine ligand.
The catalytic cycle of the Buchwald-Hartwig amination involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, association of the amine and subsequent deprotonation to form a palladium-amido complex, and finally, reductive elimination to furnish the desired arylamine and regenerate the Pd(0) catalyst.[1][3][5] The oxidative addition step is often the rate-determining step and is where the selectivity for the C-Br versus the C-Cl bond is primarily established. The choice of a suitable ligand is paramount in modulating the reactivity of the palladium center to favor the oxidative addition of the C-Br bond.[6][7]
The Catalytic Cycle: A Visual Representation
Figure 1. The catalytic cycle of the Buchwald-Hartwig amination.
Recommended Reaction Conditions for Selective Amination
Based on literature precedents for the chemoselective amination of bromo-chloro arenes, a catalyst system employing a bulky, electron-rich phosphine ligand is recommended to enhance the selectivity for the oxidative addition of the C-Br bond.[6][7] The following table summarizes a set of starting conditions for the selective amination of 7-bromo-5-chloro-1-methyl-1H-indazole.
A bulky, electron-rich ligand known to promote the oxidative addition of aryl bromides over chlorides and facilitate the amination of heteroaryl halides.
Base
Sodium tert-butoxide (NaOtBu)
A strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations.
Solvent
Toluene or 1,4-Dioxane (anhydrous)
Aprotic solvents that are well-suited for this reaction.
Temperature
80-110 °C
Sufficient to promote the reaction while minimizing side reactions.
Amine
Primary or Secondary Amine (1.2-1.5 equivalents)
The protocol is adaptable to a range of amines.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the selective Buchwald-Hartwig amination of 7-bromo-5-chloro-1-methyl-1H-indazole with a generic amine.
Materials and Equipment:
7-bromo-5-chloro-1-methyl-1H-indazole
Amine (primary or secondary)
Pd₂(dba)₃
XPhos
Sodium tert-butoxide
Anhydrous toluene or 1,4-dioxane
Schlenk tube or similar reaction vessel
Magnetic stirrer and stir bar
Heating mantle or oil bath
Inert gas supply (Argon or Nitrogen)
Standard glassware for workup and purification
Silica gel for column chromatography
Procedure:
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add 7-bromo-5-chloro-1-methyl-1H-indazole (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
Reagent Addition: Under a positive pressure of the inert gas, add sodium tert-butoxide (1.4 mmol, 1.4 equiv). Then, add the anhydrous solvent (5 mL) followed by the amine (1.2 mmol, 1.2 equiv) via syringe.
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water (10 mL).
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
Washing: Combine the organic layers and wash with brine (20 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-amino-5-chloro-1-methyl-1H-indazole.
Workflow Diagram
Figure 2. A general workflow for the selective Buchwald-Hartwig amination.
Concluding Remarks
The selective Buchwald-Hartwig amination of 7-bromo-5-chloro-1-methyl-1H-indazole is a highly valuable transformation for the synthesis of advanced pharmaceutical intermediates. By leveraging the inherent reactivity difference between the C-Br and C-Cl bonds and employing a carefully selected palladium/phosphine ligand catalyst system, researchers can achieve high chemoselectivity and good yields. The protocol described herein provides a robust starting point for the development of a wide range of 7-amino-indazole derivatives, paving the way for the discovery of new therapeutic agents. Further optimization of reaction parameters may be necessary for specific amine substrates to maximize yield and selectivity.
References
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]
Biscoe, M. R., & Buchwald, S. L. (2018). Catalyst-Directed Chemoselective Double Amination of Bromo-chloro(hetero)arenes: A Synthetic Route toward Advanced Amino-aniline Intermediates. Organic Letters, 20(8), 2301–2305. [Link]
Choi, K., et al. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. AIR Unimi. [Link]
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]
Green, R. A., & Hartwig, J. F. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic Letters, 16(16), 4388–4391. [Link]
High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). [Link]
Biscoe, M. R., & Buchwald, S. L. (2018). Catalyst-Directed Chemoselective Double Amination of Bromo-chloro(hetero)arenes: A Synthetic Route toward Advanced Amino-aniline Intermediates. PubMed. [Link]
ResearchGate. (2026). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]
ResearchGate. (2026). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]
Application Note & Protocol: Palladium-Catalyzed C-H Arylation of 7-bromo-5-chloro-1-methyl-1H-indazole at the C3-Position
Abstract The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] The development of efficient methods for their late-stage functionalization is critical for...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] The development of efficient methods for their late-stage functionalization is critical for accelerating drug discovery programs.[3][4] This document provides a comprehensive guide to the direct C-H arylation of 7-bromo-5-chloro-1-methyl-1H-indazole, a complex, halogen-rich substrate. We detail a robust protocol employing a palladium(II)/phenanthroline catalyst system for the regioselective activation and functionalization of the C3 C-H bond. This application note covers the underlying mechanistic rationale, a detailed step-by-step experimental workflow, data analysis, and troubleshooting, designed for researchers in synthetic and medicinal chemistry.
Introduction and Scientific Rationale
Transition-metal-catalyzed C-H activation has emerged as a powerful strategy in modern organic synthesis, offering a more atom-economical and step-efficient alternative to traditional cross-coupling reactions that require pre-functionalized substrates.[5] This approach allows for the direct conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds, streamlining the synthesis of complex molecules.[3][6]
The 1-methyl-1H-indazole core presents a specific regioselectivity challenge. The nitrogen atom at the N2 position serves as an effective directing group, coordinating to the palladium catalyst and guiding the C-H activation event to a proximate position.[5][7] In the case of 7-bromo-5-chloro-1-methyl-1H-indazole, the C7 position is blocked by a bromine atom. Consequently, the N2-directing effect is channeled towards the C3 position, which is typically less reactive.[8][9] Overcoming the low intrinsic reactivity of the C3 position in 1H-indazoles requires a carefully optimized catalytic system.[8][9] The protocol described herein utilizes a palladium(II) chloride/phenanthroline (PdCl₂/Phen) system, which has proven effective for this challenging transformation.[8][9]
Logical Framework for Regioselectivity
The site-selectivity of the C-H activation is dictated by the formation of a stable, five-membered palladacycle intermediate. This chelation-assisted mechanism is a cornerstone of directed C-H functionalization.[10][11]
Caption: Control of regioselectivity in the target indazole.
Proposed Catalytic Cycle
The reaction is proposed to proceed through a Pd(II)/Pd(IV) catalytic cycle, a common pathway for C-H functionalization reactions involving an oxidant.[5][12]
Coordination: The phenanthroline ligand and the N2 atom of the indazole substrate coordinate to the Pd(II) catalyst.
C-H Activation: A concerted metalation-deprotonation (CMD) step occurs at the C3 position to form a stable five-membered palladacycle intermediate.[13]
Oxidative Addition: The aryl iodide coupling partner undergoes oxidative addition to the Pd(II) center, forming a Pd(IV) intermediate.
Reductive Elimination: C-C bond-forming reductive elimination from the Pd(IV) center releases the C3-arylated indazole product and a Pd(II) species.
Catalyst Regeneration: The base neutralizes the generated HI, regenerating the active catalyst for the next cycle.
Caption: Proposed Pd(II)/Pd(IV) catalytic cycle for C3-arylation.
Detailed Experimental Protocol
This protocol is adapted from established methods for the C3-arylation of 1H-indazoles.[8][9]
Materials and Reagents
Reagent
Grade
Supplier
Notes
7-bromo-5-chloro-1-methyl-1H-indazole
>98%
Custom Synthesis/Commerical
Substrate (1.0 equiv)
Aryl Iodide (e.g., 4-Iodotoluene)
ReagentPlus®, >99%
Sigma-Aldrich
Coupling Partner (1.5 equiv)
Palladium(II) Chloride (PdCl₂)
99.9% trace metals
Strem Chemicals
Catalyst (10 mol%)
1,10-Phenanthroline (Phen)
≥99%
Acros Organics
Ligand (10 mol%)
Potassium Carbonate (K₂CO₃)
≥99%, anhydrous
Fisher Scientific
Base (2.0 equiv)
Chlorobenzene (PhCl)
Anhydrous, ≥99.8%
Sigma-Aldrich
Solvent
Ethyl Acetate (EtOAc)
ACS Grade
VWR
For workup and chromatography
Hexanes
ACS Grade
VWR
For chromatography
Celite® 545
---
Sigma-Aldrich
Filtration aid
Magnesium Sulfate (MgSO₄)
Anhydrous
Fisher Scientific
Drying agent
Equipment
25 mL Schlenk flask or heavy-walled pressure tube with a Teflon-sealed screw cap
Magnetic stir plate with heating capabilities (oil bath)
Magnetic stir bar
Inert atmosphere setup (Nitrogen or Argon line with manifold)
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
Rotary evaporator
Flash chromatography system
Analytical balance
NMR spectrometer and Mass spectrometer for characterization
Step-by-Step Procedure
Caption: Step-by-step experimental workflow.
Reaction Setup (Under Inert Atmosphere):
To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add 7-bromo-5-chloro-1-methyl-1H-indazole (e.g., 65.5 mg, 0.25 mmol, 1.0 equiv), the aryl iodide (1.5 equiv), PdCl₂ (4.4 mg, 0.025 mmol, 10 mol%), 1,10-phenanthroline (4.5 mg, 0.025 mmol, 10 mol%), and anhydrous K₂CO₃ (69 mg, 0.50 mmol, 2.0 equiv).
Rationale: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst. Anhydrous conditions are necessary as water can interfere with the catalytic cycle. K₂CO₃ is a robust inorganic base required for the C-H activation (deprotonation) step.[8]
Solvent Addition:
Seal the flask, and evacuate and backfill with nitrogen or argon gas three times.
Using a syringe, add anhydrous chlorobenzene (2.5 mL) to the flask.
Rationale: Chlorobenzene has been identified as a superior solvent for this transformation, suppressing side reactions and improving material balance at high temperatures.[8][9]
Reaction Execution:
Place the sealed flask in a preheated oil bath at 160 °C.
Stir the reaction vigorously for 24 to 48 hours.
Rationale: High temperature is required to overcome the activation energy barrier for the C3 C-H bond cleavage.[8] Reaction progress should be monitored periodically by TLC or LC-MS analysis of a quenched aliquot.
Workup and Isolation:
After the reaction is complete (as determined by consumption of the starting material), cool the flask to room temperature.
Dilute the reaction mixture with ethyl acetate (20 mL).
Filter the mixture through a pad of Celite® to remove the base and palladium black. Wash the pad with additional ethyl acetate (10 mL).
Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
Purification:
Purify the crude residue by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to afford the pure C3-arylated product.
Characterization and Expected Results
The identity and purity of the final product should be confirmed by standard analytical techniques.
¹H NMR: Expect to see the disappearance of the C3-H proton singlet (typically ~8.0-8.2 ppm) and the appearance of new aromatic signals corresponding to the coupled aryl group.
¹³C NMR: Confirmation of the new C-C bond and signals for the introduced aryl ring.
HRMS (High-Resolution Mass Spectrometry): Provides an accurate mass measurement to confirm the elemental composition of the product.
Ensure reagents and solvent are anhydrous. Use freshly opened catalyst. Confirm oil bath temperature is accurate.
Formation of Side Products
Decomposition at high temperature; Competing pathways.
Use of chlorobenzene as solvent should minimize this.[8] Consider slightly lower temperature (e.g., 140-150 °C) with longer reaction time.
Poor Regioselectivity
Incorrect catalyst/ligand system.
The PdCl₂/Phen system is reported to be highly selective for C3.[8][9] Ensure correct ligand is used.
Difficulty in Purification
Close-running spots on TLC.
Optimize the mobile phase for flash chromatography; a shallow gradient may be required. Consider reverse-phase chromatography if necessary.
Safety Precautions
Palladium Compounds: Handle in a fume hood. Palladium compounds are toxic and may be carcinogenic.
Chlorobenzene: This is a hazardous solvent. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
High Temperatures: Use a blast shield when running reactions at high temperatures and pressure in a sealed tube.
Pressure: Reactions in sealed vessels at high temperatures can build up significant pressure. Do not exceed the recommended volume for the vessel.
Conclusion
This application note provides a detailed and reliable protocol for the challenging palladium-catalyzed C3-arylation of 7-bromo-5-chloro-1-methyl-1H-indazole. By leveraging a chelation-assisted C-H activation strategy with a specialized Pd(II)/phenanthroline catalyst system, this method enables the direct and regioselective functionalization of a complex heterocyclic core. This protocol serves as a valuable tool for medicinal chemists and synthetic researchers engaged in the development of novel indazole-based compounds.
References
A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. PMC, National Center for Biotechnology Information. [Link]
Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. PMC, National Center for Biotechnology Information. [Link]
Decoding Directing Groups and Their Pivotal Role in C-H Activation. PubMed. [Link]
Chelation-Assisted Palladium-Catalyzed Direct Cyanation of 2-Arylpyridine C−H Bonds. ACS Publications. [Link]
Palladium-catalyzed chelation-assisted aromatic C-H nitration: regiospecific synthesis of nitroarenes free from the effect of the orientation rules. Semantic Scholar. [Link]
A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Royal Society of Chemistry. [Link]
Modern Palladium-Catalyzed Transformations Involving C–H Activation and Subsequent Annulation. ACS Publications. [Link]
A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Semantic Scholar. [Link]
Recent Strategies in Transition-Metal-Catalyzed Sequential C-H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. PubMed. [Link]
Removable and modifiable directing groups in C-H activation. YouTube. [Link]
Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. PMC, National Center for Biotechnology Information. [Link]
Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. PMC, National Center for Biotechnology Information. [Link]
Recent Advances in C–H Functionalization of 2H-Indazoles. ResearchGate. [Link]
Decoding Directing Groups and Their Pivotal Role in C−H Activation. ResearchGate. [Link]
Palladium-Catalyzed Alkyl C–H Bond Activation. PMC, National Center for Biotechnology Information. [Link]
Palladium-Catalyzed Direct C7-Arylation of Substituted Indazoles. ACS Publications. [Link]
Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PMC, National Center for Biotechnology Information. [Link]
Palladium-catalyzed enantioselective C-H functionalization via C-H palladation. Cell Press. [Link]
Application Note & Protocol: Regioselective C-7 Lithiation of 7-Bromo-5-chloro-1-methyl-1H-indazole via Lithium-Halogen Exchange
Strategic Overview: The Challenge of Regioselective Functionalization The 1H-indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents.[1][2][3] The ability to precisely...
Author: BenchChem Technical Support Team. Date: April 2026
Strategic Overview: The Challenge of Regioselective Functionalization
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents.[1][2][3] The ability to precisely functionalize specific positions on the indazole ring is critical for developing new molecular entities and structure-activity relationship (SAR) studies. The substrate, 7-bromo-5-chloro-1-methyl-1H-indazole, presents a classic synthetic challenge: how to achieve selective metalation at one of two possible halogenated sites. This guide details a robust protocol for achieving highly regioselective lithium-halogen exchange at the C-7 position, transforming the bromo-substituted carbon into a versatile nucleophilic lithium species poised for reaction with a wide array of electrophiles.
Mechanistic Rationale and Control of Selectivity
The success of this protocol hinges on the differential reactivity of carbon-halogen bonds in lithium-halogen exchange reactions. The established kinetic trend for this exchange is I > Br > Cl > F.[4][5] This rate difference is the fundamental principle that allows for the selective lithiation of the C-7 bromine over the C-5 chlorine.
Causality Behind Experimental Choices:
Choice of Organolithium Reagent: n-Butyllithium (n-BuLi) is the reagent of choice for this transformation.[6] It is sufficiently reactive to undergo rapid exchange with the aryl bromide at low temperatures, yet generally less prone to side reactions like deprotonation of the indazole C-3 proton or the N-methyl group compared to more reactive reagents like tert-butyllithium.
Cryogenic Temperature: The reaction is performed at -78 °C (dry ice/acetone bath). At this low temperature, the rate of the desired lithium-bromine exchange is still rapid, while the rate of the undesired lithium-chlorine exchange is negligible.[7] This temperature control is the most critical parameter for ensuring high regioselectivity.
Anhydrous & Inert Conditions: Organolithium reagents are extremely potent bases and nucleophiles that react violently with water and oxygen.[6][8] Therefore, the reaction must be conducted under a dry, inert atmosphere (argon or nitrogen) using anhydrous solvents and oven-dried glassware to prevent quenching of the reagent and ensure reaction efficacy.[9][10][11]
Solvent: Anhydrous tetrahydrofuran (THF) is the preferred solvent. It is aprotic and effectively solvates the organolithium species, which can help to break up the aggregates in which they often exist and increase reactivity.[12] However, it's important to note that n-BuLi can deprotonate THF at temperatures above -20 °C, so maintaining low temperatures throughout the addition and reaction time is crucial.[6]
The proposed mechanism involves the attack of the nucleophilic butyl group from n-BuLi on the electrophilic bromine atom of the indazole, proceeding through a four-centered transition state or an "ate-complex" intermediate to deliver the lithiated indazole and butyl bromide.[4][7][13]
Experimental Protocol: Synthesis of 7-Lithio-5-chloro-1-methyl-1H-indazole
3.1 Reagents & Equipment
Reagents:
7-bromo-5-chloro-1-methyl-1H-indazole
n-Butyllithium (typically 1.6 M or 2.5 M in hexanes)
Anhydrous Tetrahydrofuran (THF), inhibitor-free
Electrophile of choice (e.g., N,N-dimethylformamide (DMF), iodine, benzaldehyde)
Oven-dried, two- or three-neck round-bottom flask with magnetic stir bar
Septa, needles, and syringes for anhydrous transfers
Inert gas line (Argon or Nitrogen) with bubbler
Low-temperature thermometer
Dry ice/acetone bath
Standard laboratory glassware for workup and purification
3.2 Critical Safety Precautions
Pyrophoric Reagents: n-Butyllithium is pyrophoric and ignites spontaneously on contact with air.[8][14] It also reacts violently with water. All handling must be performed under an inert atmosphere by trained personnel.[10]
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, safety glasses, and appropriate gloves (e.g., nitrile gloves as a base layer with neoprene or leather gloves over top) at all times.[9][14]
Contingency: Do not work alone.[8] Ensure a Class D fire extinguisher (for combustible metals) is accessible. Have a container of sand or powdered lime available to smother small fires.
3.3 Step-by-Step Procedure
Apparatus Setup: Assemble the reaction flask hot from a >120 °C oven and allow it to cool to room temperature under a stream of inert gas.[9][11]
Reagent Preparation: Dissolve 7-bromo-5-chloro-1-methyl-1H-indazole (1.0 eq) in anhydrous THF (approx. 0.1 M concentration) in the reaction flask under a positive pressure of inert gas.
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. Maintain this temperature for 15 minutes to ensure thermal equilibrium.
Lithiation (Lithium-Halogen Exchange): Using a dry syringe, add n-butyllithium (1.05 eq) dropwise to the cooled solution over 10-15 minutes. Ensure the internal temperature does not rise above -70 °C. A color change (often to yellow or orange) may be observed, indicating the formation of the organolithium species.
Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes after the addition is complete.
Quenching with Electrophile: Add the chosen electrophile (1.2 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C.
Warming: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm slowly to room temperature over 1-2 hours.
Workup:
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
Wash the organic layer sequentially with water and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
Workflow Visualization & Data
The following diagram outlines the critical steps of the regioselective lithiation protocol.
Caption: Workflow for regioselective C-7 lithiation and functionalization.
Table 1: Influence of Reaction Parameters on Selectivity and Yield (Representative Data)
Entry
Organolithium Reagent
Equivalents
Temperature (°C)
Quenching Electrophile
Regioselectivity (C7:C5)
Isolated Yield (%)
1
n-BuLi
1.05
-78
DMF
>98:2
85
2
n-BuLi
1.05
-40
DMF
90:10
72
3
sec-BuLi
1.05
-78
DMF
>98:2
81
4
tert-BuLi
1.05
-78
DMF
95:5
65 (complex mixture)
5
n-BuLi
2.10
-78
DMF
N/A (di-addition)
40
This data is representative and intended to illustrate chemical principles. Actual results may vary.
Troubleshooting & Advanced Considerations
Low Yield: Often caused by insufficient exclusion of air or moisture. Ensure all glassware is rigorously dried and the inert atmosphere is maintained. Titrate the n-BuLi solution before use to confirm its concentration.
Poor Selectivity: The primary cause is allowing the reaction temperature to rise. Ensure the flask is well-submerged in the cooling bath and that the n-BuLi is added slowly to control any exotherm.
Formation of Side Products: If deprotonation at C-3 is suspected, using a bulkier base like lithium diisopropylamide (LDA) could be explored, though this would not achieve the desired halogen exchange. If double addition is observed, reduce the equivalents of organolithium reagent.
Alternative Electrophiles: This protocol generates a powerful nucleophile suitable for reaction with a vast range of electrophiles, including aldehydes, ketones, esters, nitriles, carbon dioxide, and sources of halogens (e.g., I₂ or C₂Cl₆).
References
Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.).
Wikipedia. (n.d.). Metal–halogen exchange.
Mechanism of lithium-halogen exchange of primary alkyl iodide. (2018, April 28).
Procedures for Safe Use of Pyrophoric Organolithium Reagents. (2024, January 29). ehs.uci.edu.
Procedures for Safe Use of Pyrophoric Organolithium Reagents. (2009, February 26).
A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (n.d.). PMC - NIH.
Mechanism of lithium-halogen exchange of primary alkyl iodide. (n.d.). ECHEMI.
Safe handling of organolithium compounds in the laboratory. (n.d.).
Preliminary studies of the mechanism of metal-halogen exchange. The kinetics of reaction of n-butyllithium with substituted brom. (n.d.).
lithium halogen exchange #1 revised. (n.d.).
Theoretical Study on the Lithium−Halogen Exchange Reaction of 1,1-Dihaloalkenes with Methyllithium and the Nucleophilic Substitution Reaction of the Resulting α-Halo Alkenyllithiums. (n.d.).
Preparation of Polyfunctional Indazoles and Heteroarylazo Compounds Using Highly Functionalized Zinc Reagents. (n.d.). Scilit.
Divergent synthesis of functionalized indazole N-oxides with anticancer activity via the cascade reaction of N-nitrosoanilines with diazo compounds and HFIP. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. (2025, March 21). MDPI.
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC.
Wikipedia. (n.d.). n-Butyllithium.
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran.
improving reaction yield in 7-bromo-5-chloro-1-methyl-1H-indazole synthesis
Welcome to the Technical Support Center for Indazole Synthesis & Optimization . This portal is designed for researchers, medicinal chemists, and drug development professionals facing challenges in the regioselective synt...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Indazole Synthesis & Optimization . This portal is designed for researchers, medicinal chemists, and drug development professionals facing challenges in the regioselective synthesis of 7-bromo-5-chloro-1-methyl-1H-indazole.
Below, you will find our Diagnostic Hub (FAQs), Quantitative Data Analytics, and a Self-Validating Protocol Vault designed to maximize your N1-isomer yield.
Q1: Why does my methylation reaction yield a nearly 1:1 mixture of isomers, and how can I selectively enrich the 1-methyl-1H-indazole (N1) product?A: The alkylation of 7-bromo-5-chloro-1H-indazole is governed by a delicate balance between kinetic and thermodynamic control [3]. The N2-nitrogen is often more sterically accessible, making the 2-methyl-2H-indazole the kinetically favored product. However, the N1-methylated isomer is thermodynamically more stable because it preserves the fully delocalized 10π-electron aromatic system of the indazole core.
Standard conditions using Potassium Carbonate (
K2CO3
) in Dimethyl Sulfoxide (DMSO) create a "loose ion pair" that indiscriminately attacks the electrophile, typically capping the N1-isomer yield at approximately 53% [1]. To improve N1-selectivity, switch to a stronger, harder base like Sodium Hydride (NaH) in a less polar solvent like Tetrahydrofuran (THF). This forms a "tight ion pair" that heavily favors the thermodynamic N1-pathway.
Q2: My reaction with methyl iodide (
CH3I
) stalls at 50-60% conversion. What is the root cause?A: This is a common issue caused by reagent volatility and solvent hygroscopy. Methyl iodide is highly volatile (boiling point 42°C). If your reaction vessel is not hermetically sealed, the alkylating agent will escape into the headspace before the reaction reaches completion. Furthermore, solvents like DMSO and DMF are highly hygroscopic; trace water will rapidly hydrolyze
CH3I
into methanol.
Solution: Use strictly anhydrous solvents, seal the reaction under an Argon balloon, and add the
CH3I
in two separate portions (1.0 eq initially, 0.5 eq after 4 hours).
Q3: How can I definitively confirm I have isolated the N1-isomer and not the N2-isomer without X-ray crystallography?A: You can definitively assign the regiochemistry using 1D NOESY NMR [4]. In the kinetically favored N2-isomer, the
N−CH3
group is spatially adjacent to the C3-proton. Irradiating the methyl peak (~4.1 ppm) will yield a strong positive NOE enhancement at the C3-H aromatic singlet (~8.1 ppm).
Conversely, in your desired N1-isomer, the
N−CH3
group is adjacent to the C7-position. Because your specific substrate is halogenated at C7 (7-bromo), there is no proton present at this position. Therefore, irradiating the
N−CH3
peak will result in a negative NOE (an absence of enhancement in the aromatic region). This specific negative NOE phenomenon is the gold standard for validating the 7-bromo-5-chloro-1-methyl-1H-indazole structure [1].
SECTION 2: Reaction Pathway & Causality
The following diagram illustrates the mechanistic divergence between the kinetic and thermodynamic pathways during the methylation of the indazole anion.
Reaction pathways for indazole methylation illustrating kinetic vs. thermodynamic control.
SECTION 3: Quantitative Data Analytics
To optimize your synthetic route, compare the empirical outcomes of various base/solvent combinations. The data below synthesizes expected yields based on the mechanistic principles of indazole alkylation.
Base
Solvent
Temperature
Reaction Time
N1:N2 Ratio
Expected N1 Yield
K2CO3
DMSO
Room Temp
12 hours
1.2 : 1
~53.4%
Cs2CO3
DMF
Room Temp
12 hours
1.5 : 1
~60.0%
NaH
THF
0°C to RT
16 hours
4.0 : 1
>80.0%
Note: The
K2CO3
/DMSO methodology reflects standard patent conditions [2], while the NaH/THF methodology is optimized for thermodynamic N1-selectivity.
SECTION 4: Protocol Vault
Optimized Workflow Diagram
Step-by-step experimental workflow for the selective N1-methylation of indazole.
This protocol is engineered as a self-validating system, incorporating In-Process Controls (IPCs) to ensure mechanistic fidelity at each step.
Step 1: System Preparation & Deprotonation
Flame-dry a 250 mL round-bottom flask under vacuum and backfill with Argon.
Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Wash with anhydrous hexanes (2x) to remove the mineral oil, decanting the solvent carefully.
Suspend 7-bromo-5-chloro-1H-indazole (1.0 eq) in anhydrous THF to create a 0.2 M solution.
Cool the NaH flask to 0°C using an ice bath. Add the indazole/THF solution dropwise over 15 minutes.
Causality: Performing deprotonation at 0°C prevents localized exotherms that can lead to substrate degradation.
IPC 1 (Self-Validation): Monitor the reaction visually. The formation of the indazole anion is complete when
H2
gas evolution completely ceases (typically 30–45 minutes).
Step 2: Alkylation
While maintaining the reaction at 0°C, add Methyl Iodide (
CH3I
, 1.5 eq) dropwise via syringe.
Stir at 0°C for 1 hour, then remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for an additional 12–16 hours.
Causality: The slow warming period allows the kinetically formed N2-isomer to equilibrate toward the thermodynamically stable N1-isomer in the presence of the tight
Na+
/THF ion pair.
IPC 2 (Self-Validation): Perform a TLC check (Hexanes/EtOAc 8:2). The desired N1-isomer will elute as the less polar (higher
Rf
) spot compared to the N2-isomer.
Step 3: Quench & Extraction
Cool the reaction mixture back to 0°C and quench slowly with saturated aqueous
NH4Cl
(Caution: Quench residual NaH carefully).
Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
Wash the combined organic layers with brine, dry over anhydrous
MgSO4
, filter, and concentrate in vacuo.
Step 4: Purification & Validation
Purify the crude residue via silica gel flash chromatography using a gradient of 5% to 20% EtOAc in Hexanes.
Collect the first major eluting peak (N1-isomer).
Validation (LC-MS): Confirm the mass. You should observe a distinct isotopic pattern at m/z 245
[M+H]+
and 247
[M+2+H]+
due to the presence of the chlorine and bromine isotopes [1].
Validation (NMR): Perform a 1D NOESY experiment. Irradiate the
N−CH3
singlet at ~4.15 ppm. The absence of an NOE signal in the aromatic region (Negative NOE) definitively confirms the N1-isomer structure [1, 4].
References
US9453018B2 - Pyrimidinones as factor XIa inhibitors
Source: Google P
JP6630004B2 - Macrocycles as Factor XIA inhibitors
Source: Google P
Optimization
preventing unwanted dechlorination of 7-bromo-5-chloro-1-methyl-1H-indazole during coupling
Technical Support Center: Troubleshooting Selective Cross-Coupling of 7-Bromo-5-chloro-1-methyl-1H-indazole Introduction Welcome to the Technical Support Center. This guide is engineered for researchers and drug developm...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Troubleshooting Selective Cross-Coupling of 7-Bromo-5-chloro-1-methyl-1H-indazole
Introduction
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing chemoselectivity challenges—specifically unwanted dechlorination—during the palladium-catalyzed cross-coupling of 7-bromo-5-chloro-1-methyl-1H-indazole. By understanding the mechanistic causality behind palladium-hydride formation and oxidative addition rates, you can systematically optimize your reaction conditions to achieve perfect regiocontrol.
Q1: Why does my 7-bromo-5-chloro-1-methyl-1H-indazole undergo unwanted dechlorination at the C5 position?A1: Unwanted dehalogenation (hydrodehalogenation) is a competing side reaction driven by the formation of a palladium-hydride (Pd-H) intermediate during the catalytic cycle[1]. The electron-deficient nature of the indazole core lowers the activation energy required for the palladium catalyst to undergo oxidative addition into the C5-Cl bond[2]. Once the Pd inserts into the C-Cl bond, trace water, alcoholic solvents, or strong alkoxide bases (via
β
-hydride elimination) can donate a hydride to the metal center[1]. Subsequent reductive elimination yields the dechlorinated byproduct, permanently altering your scaffold and complicating downstream purification.
Q2: How do I kinetically favor coupling at the C7-Br bond while preserving the C5-Cl bond?A2: The intrinsic reactivity of aryl halides toward oxidative addition strictly follows the trend I > Br > Cl[2]. To exploit this thermodynamic difference, you must exert kinetic control through temperature and ligand selection. Operating at lower temperatures (25 °C – 60 °C) provides sufficient thermal energy to cleave the C7-Br bond but insufficient energy to activate the C5-Cl bond[3]. Furthermore, employing bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, or
P(t-Bu)3
) creates a sterically demanding coordination sphere. This steric bulk prevents the catalyst from over-inserting into the more hindered C5-Cl bond and can even promote reversible oxidative addition, effectively funneling the reaction toward the desired C7-coupled product[4].
Caption: Catalytic cycle contrasting selective C7-coupling against competing C5-dechlorination pathways.
When optimizing the cross-coupling of dihalogenated heteroarenes, empirical data must drive your decision-making[3]. Below is a systematic troubleshooting workflow to resolve specific deviations in your reaction profile.
Issue A: High levels of the C5-dechlorinated byproduct are observed via LC-MS/GC-MS.
Causality: The reaction environment contains a hydride donor that is intercepting the catalytic cycle.
Corrective Action 1 (Solvent): Eliminate protic or reducible solvents. Switch from DMF, Ethanol, or Methanol to strictly aprotic solvents like anhydrous Toluene, THF, or 1,4-Dioxane[1].
Corrective Action 2 (Base): Avoid strong alkoxide bases (e.g.,
NaOtBu
,
KOtBu
) which readily undergo
β
-hydride elimination to generate Pd-H species. Substitute with mild, inorganic bases such as anhydrous
K3PO4
or
K2CO3
[1].
Issue B: Formation of the bis-coupled product (reaction at both C7 and C5).
Causality: The catalyst is over-inserting due to excess thermal energy or lack of steric constraint.
Corrective Action 1 (Temperature): Cap the reaction temperature at 60 °C. The C7-Br bond will activate at this temperature, but the C5-Cl bond requires higher thermal activation[3].
Corrective Action 2 (Stoichiometry): Strictly limit the coupling partner (e.g., boronic acid or amine) to 1.05 equivalents to prevent secondary coupling events.
Caption: Troubleshooting decision tree for resolving dechlorination and bis-coupling side reactions.
Section 3: Quantitative Optimization Data
The following table summarizes the impact of varying catalytic parameters on the chemoselectivity of 7-bromo-5-chloro-1-methyl-1H-indazole during a standard Suzuki-Miyaura coupling.
Catalyst / Ligand System
Base
Solvent
Temp (°C)
Desired C7-Coupled (%)
C5-Dechlorinated (%)
Bis-Coupled (%)
Pd(PPh3)4
NaOtBu
EtOH /
H2O
90
45.0
35.0
20.0
Pd(dppf)Cl2
K2CO3
DMF
80
60.0
25.0
15.0
Pd2(dba)3
/ XPhos
K3PO4
Toluene
60
92.0
< 2.0
5.0
Pd(OAc)2
/
P(t-Bu)3
K3PO4
THF
25
96.5
< 1.0
< 1.0
Note: Data reflects typical GC-MS area percentages. The combination of
Pd(OAc)2
and the highly bulky
P(t-Bu)3
ligand at room temperature provides optimal kinetic differentiation between the C-Br and C-Cl bonds[4].
Section 4: Self-Validating Experimental Protocol
To ensure absolute reproducibility and prevent unwanted dechlorination, follow this self-validating methodology for the selective C7 cross-coupling of 7-bromo-5-chloro-1-methyl-1H-indazole.
Anhydrous, degassed THF or Toluene (0.1 M concentration)
Step-by-Step Methodology:
System Preparation (Crucial for preventing oxidation): Flame-dry a Schlenk flask equipped with a magnetic stir bar. Evacuate and backfill with high-purity Argon three times.
Reagent Loading: Charge the flask with 7-bromo-5-chloro-1-methyl-1H-indazole, the arylboronic acid,
Pd(OAc)2
, the phosphine ligand, and
K3PO4
.
Solvent Addition: Add the anhydrous, degassed solvent via syringe. Causality Check: Using strictly anhydrous and degassed solvent eliminates trace water and oxygen, which are primary culprits for catalyst deactivation and subsequent Pd-H formation[1].
Temperature Control: Stir the reaction mixture at 25 °C to 60 °C (depending on the specific boronic acid's reactivity). Do not exceed 60 °C to prevent C5-Cl activation.
In-Process Validation (Self-Validating Step): After 2 hours, extract a 10
μ
L aliquot, quench in EtOAc/Water, and analyze the organic layer via GC-MS.
Validation Criteria: Look for the complete consumption of the starting material mass. Ensure the mass corresponding to [M - Cl + H] (the dechlorinated byproduct) is absent. If unreacted starting material remains, continue stirring; do not increase the temperature.
Workup: Once complete, cool to room temperature, filter the crude mixture through a short pad of Celite to remove the palladium black and inorganic salts. Wash the pad with EtOAc.
Isolation: Concentrate the filtrate under reduced pressure and purify via flash column chromatography to isolate the pure C7-coupled product with the intact C5-Cl bond.
References
Ashcroft, C. P., et al. "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes." National Center for Biotechnology Information (NIH/PMC). Available at:[Link]
Newman, S. G., et al. "The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles." Journal of the American Chemical Society. Available at:[Link]
Technical Support Center: A Guide to Overcoming Solubility Challenges with 7-bromo-5-chloro-1-methyl-1H-indazole
From the desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues wit...
Author: BenchChem Technical Support Team. Date: April 2026
From the desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 7-bromo-5-chloro-1-methyl-1H-indazole and similar poorly soluble compounds in aqueous media. We will move beyond simple protocols to explain the underlying principles of various solubilization strategies, empowering you to make informed decisions for your specific experimental needs.
Part 1: Frequently Asked Questions (FAQs) & Initial Assessment
This section addresses the most common initial questions regarding the solubility of 7-bromo-5-chloro-1-methyl-1H-indazole.
Q1: What are the key physicochemical properties of 7-bromo-5-chloro-1-methyl-1H-indazole that cause its poor aqueous solubility?
A1: The poor aqueous solubility of this compound is rooted in its molecular structure. Key contributing factors include:
High Lipophilicity: The compound's structure is predominantly non-polar. The presence of a bromo and a chloro group, along with the fused bicyclic indazole core and the methyl group, contributes to a high octanol-water partition coefficient (LogP). The parent compound, 7-bromo-5-chloro-1H-indazole, has a calculated LogP of approximately 2.98[1]. The addition of a methyl group to form 7-bromo-5-chloro-1-methyl-1H-indazole likely increases this value further. Molecules with a LogP > 2 are generally considered poorly soluble in water.
Reduced Hydrogen Bonding Capacity: The methylation at the N1 position removes a hydrogen bond donor (N-H) that is present in the parent indazole. This reduces the molecule's ability to form favorable hydrogen bonds with water, the primary mechanism by which many organic molecules dissolve in aqueous solutions.
Crystalline Structure: Like many small molecules, this compound is a solid at room temperature[2][3][4]. The energy required to break the crystal lattice structure can be significant and may not be sufficiently offset by the energy released upon solvation in water, further limiting solubility.
Q2: What is the difference between kinetic and thermodynamic solubility, and why is it important for my experiments?
A2: Understanding this distinction is critical for designing robust experiments and interpreting results correctly.
Thermodynamic Solubility is the true equilibrium solubility. It is the maximum concentration of a compound that can dissolve in a solvent at a specific temperature and pressure when the system has reached equilibrium. This is a stable state, and the concentration will not change over time. The traditional "shake-flask" method, where excess solid is incubated with a solvent for an extended period (e.g., 24-72 hours), is used to measure thermodynamic solubility[5].
Kinetic Solubility is determined by dissolving the compound in an organic solvent (like DMSO) first and then adding this stock solution to an aqueous buffer. The concentration at which the compound precipitates out is its kinetic solubility[6][7]. This method often yields a higher value than thermodynamic solubility because it can create a temporary, supersaturated solution.
Why it matters: For in vitro assays, kinetic solubility is often the more relevant parameter as it mimics how stock solutions are typically prepared and used. However, these supersaturated solutions can precipitate over time, leading to inconsistent results. If you observe compound crashing out of your assay plate wells during incubation, you have likely exceeded the kinetic solubility and are seeing a transition towards the more stable, lower thermodynamic solubility.
Q3: How can I perform a quick, preliminary assessment of my compound's solubility?
A3: A simple visual or analytical test can provide a good estimate.
Preparation: Weigh out a small, known amount of 7-bromo-5-chloro-1-methyl-1H-indazole (e.g., 1 mg) into a clear glass vial.
Solvent Addition: Add a precise volume of your aqueous medium (e.g., 1 mL of phosphate-buffered saline, PBS) to achieve a target concentration (in this case, 1 mg/mL).
Mixing: Vortex the vial vigorously for 1-2 minutes.
Observation: Let the vial sit for at least one hour. Visually inspect for any undissolved solid particles. If the solution is perfectly clear, the solubility is at least 1 mg/mL. If you see solid material, the solubility is less than 1 mg/mL.
Confirmation (Optional but Recommended): For a more accurate measurement, centrifuge the vial to pellet any undissolved solid. Carefully collect the supernatant and analyze its concentration using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry[6]. This provides a quantitative solubility value.
Part 2: Troubleshooting & Strategy Selection
When faced with a poorly soluble compound, a systematic approach is key. The following workflow and Q&A guide will help you select the most appropriate solubilization strategy for your needs.
Caption: Decision workflow for addressing compound precipitation.
Q4: My compound won't dissolve directly in my aqueous buffer. What should I do first?
A4: The standard first step is to prepare a concentrated stock solution in a water-miscible organic solvent.[8]
Recommended Solvents: Dimethyl sulfoxide (DMSO) is the most common choice due to its excellent solvating power for a wide range of organic molecules. Other options include ethanol, N,N-dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP).[8][9]
Causality: These organic solvents are effective because they are less polar than water, creating a more favorable environment for the lipophilic compound. They effectively bridge the polarity gap between the solid compound and the final aqueous medium.
Best Practice: Prepare a high-concentration stock (e.g., 10-50 mM). This minimizes the final concentration of the organic solvent in your experiment when you dilute the stock to your working concentration. High concentrations of organic solvents can be toxic to cells or interfere with enzyme activity. A final DMSO concentration below 0.5% (v/v) is generally considered safe for most cell-based assays.
Q5: I successfully made a DMSO stock, but the compound precipitates when I dilute it into my aqueous buffer. What's happening and how do I fix it?
A5: This is the most common manifestation of poor aqueous solubility. When the highly concentrated drug solution in DMSO is introduced to the aqueous environment, the DMSO disperses, and the compound is suddenly exposed to a solvent (water) in which it is insoluble, causing it to "crash out" or precipitate.
Here are three primary strategies to prevent this, moving from the simplest to the most effective:
Co-solvents: Introduce a less polar, water-miscible solvent into your final aqueous medium.[10][11]
Mechanism: Co-solvents like polyethylene glycol (PEG 300/400) or propylene glycol (PG) work by reducing the overall polarity of the aqueous solvent system, making it more "hospitable" to the lipophilic drug molecule.[12] This reduces the interfacial tension between the compound and the solvent.
When to Use: This is a good first approach for moderately insoluble compounds or when only a small increase in solubility is needed. It is commonly used in preclinical formulations.[8]
Surfactants: Incorporate a surfactant into your aqueous buffer at a concentration above its critical micelle concentration (CMC).[13][14]
Mechanism: Surfactants are amphiphilic molecules with a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[15] Above the CMC, they self-assemble into spherical structures called micelles, which have a hydrophobic core and a hydrophilic shell. The poorly soluble compound partitions into the hydrophobic core, effectively being encapsulated and solubilized in the aqueous medium.[16][17]
Common Examples: Polysorbates (e.g., Tween® 80), poloxamers (e.g., Pluronic® F-68), and sodium lauryl sulfate (SLS). For biological applications, non-ionic surfactants like Tween 80 and Pluronic F-68 are generally preferred due to lower toxicity.[8][18]
Cyclodextrins: Use cyclodextrins as complexing agents.[19][20]
Mechanism: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a lipophilic (hydrophobic) interior cavity.[21][22] The poorly soluble drug molecule fits into this cavity, forming an "inclusion complex."[][24] This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the guest molecule.[19]
Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceuticals due to their high aqueous solubility and safety profiles.[22][24]
Q6: Can I use pH adjustment to improve the solubility of 7-bromo-5-chloro-1-methyl-1H-indazole?
A6: Probably not effectively. The pH adjustment strategy is most effective for drugs with ionizable functional groups (weak acids or weak bases).[18][25] The solubility of such compounds can be significantly increased by shifting the pH to a point where the molecule becomes charged (ionized), as the ionized form is generally much more water-soluble.[26][27]
The indazole ring system has a nitrogen atom that can be protonated, making it a very weak base (pKa of the conjugate acid is typically around 1-2). Therefore, you might see a slight increase in solubility in highly acidic conditions (pH < 2). However, such a low pH is often incompatible with biological assays. The N1-methylation has removed the weakly acidic N-H proton, so increasing the pH into the basic range will not improve solubility. For this specific molecule, co-solvents, surfactants, or cyclodextrins are much more promising strategies.
Part 3: Detailed Protocols & Methodologies
Here are step-by-step protocols for implementing the key solubilization strategies.
Protocol 1: Solubility Enhancement Using Co-solvents
Prepare Stock Solution: Dissolve 7-bromo-5-chloro-1-methyl-1H-indazole in 100% DMSO to create a 20 mM stock solution.
Prepare Co-solvent Buffer: Prepare your desired aqueous buffer (e.g., PBS, pH 7.4) containing a co-solvent. Start with 5-10% (v/v) of PEG 400 or propylene glycol. Ensure the co-solvent is fully dissolved.
Dilution: Add the 20 mM DMSO stock to the co-solvent buffer to achieve your final desired concentration. For example, to make a 100 µM solution, add 5 µL of the 20 mM stock to 995 µL of the co-solvent buffer.
Observation: Vortex briefly and visually inspect for any signs of precipitation.
Validation: If the solution is clear, you can proceed. If precipitation still occurs, incrementally increase the co-solvent concentration (e.g., to 15% or 20%), but be mindful of the potential effects of the co-solvent on your specific assay.
Protocol 2: Solubility Enhancement Using Surfactants
Prepare Stock Solution: Dissolve the compound in 100% DMSO to create a 20 mM stock solution.
Prepare Surfactant Buffer: Prepare your aqueous buffer containing a surfactant. A common starting point is 0.1% (w/v) Tween® 80. Ensure the surfactant is fully dissolved (this may require gentle warming and stirring).
Dilution: Add the DMSO stock to the surfactant buffer to achieve your final concentration.
Observation & Validation: Vortex and visually inspect. The solution should be clear. Surfactant-based formulations can sometimes appear slightly hazy due to the presence of micelles, but there should be no visible particulate matter.
Protocol 3: Solubility Enhancement Using Cyclodextrins
Prepare Cyclodextrin Solution: Weigh out Hydroxypropyl-β-cyclodextrin (HP-β-CD) and dissolve it in your aqueous buffer to create a 10-20% (w/v) solution. This may require sonication or stirring to fully dissolve.
Add Compound: Add the solid 7-bromo-5-chloro-1-methyl-1H-indazole directly to the cyclodextrin solution to achieve your target concentration.
Complexation: Vortex the mixture vigorously. For optimal complexation, place the vial on a shaker or rotator at room temperature overnight.
Clarification: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any small amount of undissolved compound.
Final Solution: Carefully collect the clear supernatant. This is your final working solution. The concentration can be confirmed via HPLC if necessary.
Data Presentation: Comparing Solubilization Strategies
When evaluating methods, it is crucial to quantify the improvement. The results can be summarized in a table.
Formulation Vehicle
Target Concentration (µM)
Visual Observation
Measured Soluble Concentration (µM) by HPLC
Fold Increase vs. Aqueous Buffer
Aqueous Buffer (PBS, pH 7.4)
100
Heavy Precipitate
< 1
-
10% PEG 400 in Buffer
100
Clear Solution
98.5
~100x
0.1% Tween 80 in Buffer
100
Clear Solution
99.1
~100x
15% HP-β-CD in Buffer
100
Clear Solution
101.2
>100x
Note: Data are illustrative examples.
Part 4: Summary and Decision Logic
Choosing the right strategy depends on the required concentration, the experimental system, and downstream applications.
Caption: Strategy selection based on experimental requirements.
High solubilization capacity, can improve stability.[16][17]
Potential for cell toxicity, can interfere with some protein assays.[15]
Cell-based assays (with non-ionic surfactants), formulations requiring higher drug loads.
Cyclodextrins
Very high solubilization capacity, excellent safety profile, can improve bioavailability.[19][24]
More expensive, requires optimization for complexation.[22]
High-concentration needs, in vivo studies, sensitive cell-based assays.
References
Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
Vertex AI Search. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC.
Vertex AI Search. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC.
Vertex AI Search. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar.
Vertex AI Search. (n.d.). Cyclodextrin Solutions for API Solubility Boost - BOC Sciences.
Vertex AI Search. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
Vertex AI Search. (2017, April 26). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs - MedCrave online.
Vertex AI Search. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands.
Vertex AI Search. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs - JOCPR.
Vertex AI Search. (n.d.). Cosolvent - Wikipedia.
Vertex AI Search. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES - Journal of Pharmaceutical Negative Results.
Vertex AI Search. (2022, November 15). Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
Vertex AI Search. (2026, March 21). Surfactant vs Solubilizer: Which Enhances Drug Bioavailability? - Eureka by PatSnap.
Vertex AI Search. (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?
Vertex AI Search. (2020, December 26). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - Pharma Excipients.
Vertex AI Search. (2020, December 7). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - ResearchGate.
Vertex AI Search. (2022, May 30). Cosolvent and Complexation Systems - Pharma Excipients.
Vertex AI Search. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
Vertex AI Search. (2022, January 1). Solubility Enhancement of Drugs - International Journal of Pharmaceutical Research and Applications (IJPRA).
Vertex AI Search. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK.
Vertex AI Search. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC.
Vertex AI Search. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
Vertex AI Search. (2026, January 7). PH adjustment: Significance and symbolism.
Vertex AI Search. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications.
Vertex AI Search. (n.d.). 7-Bromo-5-chloro-1H-indazole | CymitQuimica.
Vertex AI Search. (n.d.). Exp. 11 The influence of pH on solubility in water Theory:.
Vertex AI Search. (2007, August 15). High Throughput Measurement of Compound Solubility and Physical Form with BMI | Solve Scientific.
Vertex AI Search. (n.d.). 875305-86-5 | 7-Bromo-5-chloro-1H-indazole - ChemScene.
Vertex AI Search. (n.d.). 7-Bromo-1-methyl-1H-indazole AldrichCPR 1000576-59-9 - Sigma-Aldrich.
Vertex AI Search. (n.d.). 7-Bromo-5-methyl-1H-indazole | 885272-97-9 - Sigma-Aldrich.
Technical Support Center: HPLC Purification of 7-bromo-5-chloro-1-methyl-1H-indazole
Welcome to the Advanced Chromatography Support Center. This resource is engineered for researchers and drug development professionals optimizing the reversed-phase high-performance liquid chromatography (RP-HPLC) purific...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Chromatography Support Center. This resource is engineered for researchers and drug development professionals optimizing the reversed-phase high-performance liquid chromatography (RP-HPLC) purification of 7-bromo-5-chloro-1-methyl-1H-indazole , a critical hydrophobic intermediate often utilized in the synthesis of Factor XIa inhibitors[1].
Because of its dense halogenation and lack of ionizable protons, this molecule presents unique chromatographic challenges, including poor aqueous solubility, peak tailing, and co-elution with structurally analogous synthetic byproducts.
Method Development Logic
Figure 1: Iterative RP-HPLC method development workflow for hydrophobic indazoles.
Section 1: Fundamental Chromatographic Behavior (FAQs)
Q: Why does 7-bromo-5-chloro-1-methyl-1H-indazole exhibit poor retention time reproducibility and peak splitting in standard water/ACN gradients?A: Causality: This compound is highly hydrophobic due to the combined lipophilic contributions of the bromo, chloro, and methyl groups. If your scouting gradient begins with an excessively high aqueous composition (e.g., 95% water), the injected sample may transiently precipitate at the head of the column. As the organic modifier concentration increases during the gradient, the precipitated mass re-dissolves unevenly, leading to variable retention times and split peaks.
Solution: Bypass the highly aqueous phase. Start your gradient at a higher organic composition (e.g., 30–40% ACN). Furthermore, ensure your sample diluent closely matches the initial mobile phase strength to prevent solvent-shock precipitation[2].
Q: Does the mobile phase pH need to be optimized to control the ionization of the indazole core?A: Causality: No. While unsubstituted indazole is a weak base (pKa ~1.2), the addition of strongly electron-withdrawing halogens (7-bromo, 5-chloro) depletes the electron density on the nitrogen atoms, pushing the pKa well below 0. Consequently, the molecule remains entirely neutral across the standard HPLC operating range (pH 2–8)[3].
Solution: You do not need to adjust the pH to control the analyte's ionization state. However, adding 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) (yielding a pH ~2) is highly recommended. This suppresses the ionization of residual silanol groups on the silica stationary phase, preventing secondary ion-exchange interactions that cause peak tailing[2][3].
Section 2: Mobile Phase & Selectivity Troubleshooting (FAQs)
Q: I cannot resolve the target compound from its des-bromo or des-chloro synthetic impurities. How should I adjust the mobile phase?A: Causality: In reversed-phase chromatography, more hydrophobic analytes elute later[2]. Des-halogenated impurities are slightly less hydrophobic and elute earlier, but often co-elute if the selectivity (
α
) of the Acetonitrile/Water system is insufficient. Acetonitrile relies primarily on dipole-dipole interactions and dispersion forces, which may not adequately differentiate minor halogen variations[2].
Solution: Switch the organic modifier from Acetonitrile (ACN) to Methanol (MeOH). Methanol is a protic solvent and offers different hydrogen-bonding selectivity, which frequently alters the spacing between closely related halogenated analogs[2]. If mobile phase tuning fails, switch to a Phenyl-Hexyl stationary phase to exploit
π−π
interactions with the halogenated aromatic ring.
Q: My system pressure spikes, and the baseline drifts when I inject highly concentrated samples for preparative purification. What is happening?A: Causality: The lipophilic nature of the compound causes it to crash out of solution when the sample loop contents mix with the aqueous mobile phase.
Solution: Introduce Tetrahydrofuran (THF) as a co-modifier. THF is a stronger solvent for hydrophobic compounds than ACN or MeOH. Adding 5–10% THF to your organic line will increase the solubilizing power of the mobile phase and prevent on-column precipitation.
Section 3: Quantitative Data & Modifier Selection
Table 1: Solvatochromic Properties and Chromatographic Impact on Halogenated Indazoles
Organic Modifier
Solvatochromic Property
Impact on Retention / Selectivity
Recommended Use Case for 7-Br-5-Cl-1-Me-Indazole
Acetonitrile (ACN)
Dipole-dipole, Aprotic
Baseline hydrophobic retention; lower system pressure.
First-line scouting; general purity analysis.
Methanol (MeOH)
Protic, H-bonding
Alters spacing (
α
) between halogenated analogs; increases pressure.
Preventing on-column precipitation during Prep-HPLC[2].
Note: A 10% change in organic modifier concentration typically produces a 2–3-fold shift in analyte retention factor (
k
)[2].
Section 4: Self-Validating Experimental Protocol
To guarantee reproducibility and scientific rigor, use the following self-validating protocol for scaling up the purification of 7-bromo-5-chloro-1-methyl-1H-indazole. Every step includes a built-in verification metric; if the metric fails, the protocol dictates a corrective loop.
Step 1: Analyte Solubilization & Diluent Matching
Dissolve 10 mg of the crude indazole mixture in 1 mL of pure Dimethyl Sulfoxide (DMSO).
Dilute a 100 µL aliquot of this stock with 900 µL of the intended initial mobile phase (e.g., 40% ACN / 60% Water with 0.1% FA).
Validation Metric: Visually inspect the vial against a dark background.
Pass: Solution is perfectly clear. Proceed to Step 2.
Fail: Solution is cloudy/turbid. Corrective Action: Increase the organic composition of the initial mobile phase by 10% increments until the solution remains clear upon mixing.
Step 2: Isocratic Scouting for Retention Factor (
k
)
Run a broad scouting gradient (30% to 95% ACN with 0.1% FA) over 15 minutes on an analytical C18 column.
Identify the elution time of the main peak and calculate the exact mobile phase composition at that moment (accounting for system dwell volume).
Convert this to an isocratic method by setting the organic modifier 5% lower than the elution composition.
Validation Metric: Calculate the retention factor:
k=(tr−t0)/t0
.
Pass:
k
is between 2 and 10[2]. Proceed to Step 3.
Fail: If
k<2
, decrease the organic modifier by 5%. If
k>10
, increase the organic modifier by 5%. Re-inject.
Step 3: Selectivity (
α
) Optimization
Inject the crude sample using the validated isocratic method from Step 2.
Measure the resolution (
Rs
) between the target 7-bromo-5-chloro-1-methyl-1H-indazole peak and the closest eluting impurity.
Validation Metric:Rs≥1.5
(Baseline resolution).
Pass: Proceed to scale-up.
Fail:
Rs<1.5
. Corrective Action: Replace ACN with MeOH to alter hydrogen-bonding interactions, or blend in 5% THF to shift selectivity[2]. Repeat Step 2.
Pass:
W0.1
increases by less than 50% compared to the 10 µg injection, and
Rs
remains > 1.2.
Fail: Peak fronting occurs or
Rs
drops below 1.2. Corrective Action: The previous injection mass is your maximum analytical load. Apply the geometric scale-up factor
(rprep/ranalytical)2×Lprep/Lanalytical
to calculate the maximum preparative injection mass.
References
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
Technical Support Center: Mitigating Debromination in the Scale-Up of 7-bromo-5-chloro-1-methyl-1H-indazole
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and optimized...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and optimized protocols to address the critical challenge of debromination during the synthesis and functionalization of 7-bromo-5-chloro-1-methyl-1H-indazole, a key intermediate in pharmaceutical development. Unwanted hydrodebromination not only reduces the yield of the desired product but also introduces a structurally similar impurity that complicates downstream purification, posing a significant hurdle in process scale-up.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the debromination side reaction.
Q1: What is debromination and why is it a critical issue in the scale-up of 7-bromo-5-chloro-1-methyl-1H-indazole?
A1: Debromination, also known as hydrodebromination, is a side reaction where the bromine atom at the 7-position of the indazole ring is replaced by a hydrogen atom, leading to the formation of 5-chloro-1-methyl-1H-indazole as a major byproduct. This is particularly problematic in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) which are commonly used to functionalize the C-Br bond.[1][2]
The criticality during scale-up arises from several factors:
Reduced Yield: The formation of the byproduct directly consumes the starting material and catalyst, lowering the overall yield of the desired product.
Purification Challenges: The debrominated impurity has a similar polarity and molecular weight to the starting material and, often, the desired product, making its removal by standard techniques like crystallization or column chromatography difficult and costly.
Regulatory Scrutiny: In pharmaceutical manufacturing, impurities must be strictly controlled and characterized. An inconsistent impurity profile can lead to batch rejection and significant delays.
Q2: What is the primary mechanistic pathway leading to this undesired debromination?
A2: The predominant mechanism for debromination in palladium-catalyzed cross-coupling reactions involves the formation of a palladium-hydride (Pd-H) species.[3] This reactive intermediate can intercept the catalytic cycle. Instead of undergoing the desired coupling step (e.g., transmetalation in a Suzuki reaction), the aryl-palladium(II)-bromide intermediate reacts with the Pd-H species, leading to reductive elimination of the debrominated product (Ar-H) and regenerating the Pd(0) catalyst.[3]
Sources of the detrimental hydride can include:
Bases: Certain organic bases like triethylamine (Et₃N) can act as hydride donors.[1]
Solvents: Protic solvents like alcohols (e.g., isopropanol) or even residual water can be a source of hydrides.[4][5]
Reagents: Impurities in reagents or the degradation of phosphine ligands can generate hydride sources.
Q3: Which analytical techniques are best for identifying and quantifying the 5-chloro-1-methyl-1H-indazole byproduct?
A3: A combination of chromatographic and spectrometric methods is essential for accurate detection and quantification.
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful technique. It separates the components of the reaction mixture, and the mass spectrometer provides definitive identification. You should look for a molecular ion peak corresponding to the mass of the debrominated product. The loss of the characteristic bromine isotope pattern (two peaks of nearly equal intensity, M+ and M+2) in a major byproduct is a clear indicator of debromination.[6][7]
GC-MS (Gas Chromatography-Mass Spectrometry): Highly effective for volatile compounds, GC-MS provides excellent separation and identification capabilities, also leveraging the bromine isotopic pattern for confirmation.[8]
¹H NMR (Proton Nuclear Magnetic Resonance): NMR can be used for quantification by comparing the integration of unique signals from the desired product and the debrominated byproduct in the crude reaction mixture. The disappearance of a specific aromatic proton signal adjacent to the bromine and the appearance of a new signal in its place would be indicative.
HPLC with UV Detection: Once the impurity is identified, a validated HPLC method is the standard for routine quantification and process monitoring in a manufacturing environment.[9]
Part 2: In-Depth Troubleshooting Guides
This section provides structured solutions to specific experimental challenges encountered during process scale-up.
Issue 1: Significant Debromination (>5%) Observed During a Suzuki-Miyaura Coupling
When attempting to form a C-C bond at the 7-position, the formation of 5-chloro-1-methyl-1H-indazole is a common failure mode. Follow this troubleshooting logic to systematically address the issue.
Caption: A systematic workflow for troubleshooting debromination.
Parameter
Problematic Choice & Rationale
Recommended Solution & Rationale
Base Selection
Strong bases (NaOH, KOH, NaOt-Bu) or organic amines (Et₃N). These can readily generate hydride species or participate in side reactions that lead to the formation of Pd-H intermediates.[1][6][10]
Milder inorganic bases (K₃PO₄, Cs₂CO₃, K₂CO₃). These are less prone to generating hydrides and are highly effective in promoting the transmetalation step of the Suzuki reaction. K₃PO₄ is often an excellent starting point.[2][6][11]
Reaction Temperature
High temperatures (>100 °C). While high temperatures increase the reaction rate, they can disproportionately accelerate the rate of side reactions like debromination, which may have a higher activation energy.[1][2]
Lower the temperature (e.g., 60-80 °C). Operating at the lowest feasible temperature often provides the best selectivity. This may require a longer reaction time, but the improvement in purity and yield is a worthwhile trade-off.
Catalyst & Ligand
Standard ligands like PPh₃. While a workhorse ligand, PPh₃ can be prone to degradation at high temperatures and may not sufficiently promote the desired reductive elimination over the debromination pathway.[12]
Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands stabilize the palladium center, accelerate the rate of oxidative addition and reductive elimination of the desired product, and sterically hinder the approach of hydride species, thus suppressing debromination.[2][13][14]
Solvent & Reagents
Protic solvents (isopropanol, ethanol) or non-anhydrous aprotic solvents. These can act as direct hydride sources. Water, even in small amounts, can hydrolyze intermediates and contribute to side reactions.[3][4]
Anhydrous, degassed aprotic solvents (Toluene, 1,4-Dioxane, THF). Rigorously drying solvents and reagents and running the reaction under an inert atmosphere (Argon or Nitrogen) is critical to exclude potential hydride sources like water and oxygen.[15]
Issue 2: Debromination Increases Unpredictably During Scale-Up
A process that works well at the 1g scale can fail at the 1kg scale. This is often due to issues with mass and heat transfer, as well as the quality of bulk reagents.
Heat Transfer: Localized overheating ("hot spots") in a large reactor due to inefficient stirring or exothermic events can accelerate debromination.
Solution: Ensure adequate reactor agitation and controlled, gradual heating. For highly exothermic reactions, consider controlling the addition rate of a key reagent.
Mass Transfer: Poor mixing can lead to localized high concentrations of reagents, which can promote side reactions.
Solution: Verify that the stirring is sufficient to maintain a homogeneous mixture. This is especially important in biphasic systems.
Reagent Purity: Impurities that are negligible in small-scale reactions can become significant at scale.
Solution: Qualify all raw materials. Pay special attention to the boronic acid, which can undergo protodeboronation upon storage, and solvents, which may contain water or other protic impurities.[16]
Atmospheric Control: Maintaining a truly inert atmosphere is more challenging in large reactors.
Solution: Implement rigorous inerting procedures (e.g., multiple vacuum/nitrogen backfill cycles) before adding sensitive reagents like the palladium catalyst and phosphine ligand.
Part 3: Optimized Experimental Protocol (Suzuki-Miyaura Coupling)
This protocol is designed as a starting point to minimize debromination when coupling an arylboronic acid to 7-bromo-5-chloro-1-methyl-1H-indazole.
Thoroughly dry all glassware in an oven (>120 °C) and assemble under an inert atmosphere (Argon or Nitrogen).
Use anhydrous, degassed solvents. Toluene or 1,4-Dioxane are excellent choices.
Ensure the arylboronic acid is of high purity and has been stored properly.
Reaction Setup:
To a multi-neck flask equipped with a mechanical stirrer, condenser, and temperature probe, add 7-bromo-5-chloro-1-methyl-1H-indazole (1.0 eq), the arylboronic acid (1.2-1.5 eq), and potassium phosphate (K₃PO₄, 2.0-3.0 eq).
In a separate, dry flask, pre-mix the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%) in a small amount of the reaction solvent.
Evacuate and backfill the main reaction flask with inert gas three times.
Add the degassed solvent (e.g., Toluene) to the main flask, followed by the pre-mixed catalyst solution via cannula transfer.
Reaction Execution:
Begin vigorous stirring and slowly heat the mixture to the target temperature (start at 80 °C).
Monitor the reaction progress by taking aliquots and analyzing via LC-MS. Check for consumption of the starting material and, critically, the formation of the debrominated byproduct.
If the reaction is sluggish after several hours, the temperature can be incrementally increased by 10 °C, but continue to monitor the impurity profile closely. The goal is to find the lowest effective temperature.
Work-up and Analysis:
Upon completion, cool the reaction to room temperature.
Quench the reaction by adding water. Dilute with an organic solvent like ethyl acetate.
Wash the organic layer with water and then brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Analyze the crude product by ¹H NMR and LC-MS to determine the ratio of the desired product to the debrominated byproduct.[3][6]
Part 4: Mechanistic Overview
Understanding the competing reaction pathways is key to controlling the outcome. The desired cross-coupling reaction must outcompete the undesired hydrodebromination side reaction.
Caption: Competing catalytic cycles in Suzuki coupling.
References
Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis.
Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid. BenchChem.
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie.
Cross-Coupling Reactions Guide. Millipore Sigma.
Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics.
Preventing debromination in subsequent reaction steps. BenchChem.
Avoiding debromination in "N-(3-bromophenyl)furan-2-carboxamide" reactions. BenchChem.
Preventing debromination in reactions with 2-Bromo-4-iodopyridine. BenchChem.
Identification and preparation of debromination products of DBDPE photodegradation by HPLC-APPI-MS coupled to semi-preparative liquid chromatography. PubMed.
Preventing debromination during reactions with 3,4-Dibromothiophene. BenchChem.
Complete catalytic debromination of hexabromocyclododecane using a silica-supported palladium catalyst in alkaline 2-propanol. PubMed.
analytical methods for detecting impurities in 1,2-dibromoheptane. BenchChem.
Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Pharma Times.
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
Preventing debromination in Suzuki coupling of bromo-imidazoles. BenchChem.
Preventing debromination in reactions with 6-Bromo-1-methyl-1h-indazol-4-amine. BenchChem.
Technical Support Center: Isolating 7-bromo-5-chloro-1-methyl-1H-indazole with Flash Chromatography
Welcome to the technical support center for the purification of 7-bromo-5-chloro-1-methyl-1H-indazole. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooti...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the purification of 7-bromo-5-chloro-1-methyl-1H-indazole. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to streamline your flash chromatography experiments. As Senior Application Scientists, we combine technical accuracy with practical, field-tested insights to help you achieve optimal separation and purity.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the normal-phase flash chromatography of 7-bromo-5-chloro-1-methyl-1H-indazole?
A good starting point for moderately polar compounds like this halogenated indazole is a binary solvent system of a non-polar solvent and a moderately polar solvent.[1][2] The most common and effective initial systems to screen are Hexane/Ethyl Acetate and Dichloromethane/Methanol.[3] Given the presence of the polar indazole core, a hexane/ethyl acetate gradient is an excellent first choice.[3]
Q2: How do I develop a suitable gradient method for my purification?
Thin-Layer Chromatography (TLC) is the most effective and time-efficient way to develop your flash chromatography method.[4][5][6] By running several TLC plates with different solvent ratios, you can identify the optimal conditions for separation.[5][7] Aim for a solvent system that gives your target compound an Rf value between 0.15 and 0.35 on the TLC plate.[7] This range typically translates to a good separation on the flash column.[7] Automated flash chromatography systems can often convert TLC Rf values directly into an optimized gradient.[8]
Q3: Should I consider reversed-phase flash chromatography for this compound?
Reversed-phase flash chromatography is a viable alternative, especially if your compound has poor solubility in typical normal-phase solvents or if you are dealing with very polar impurities.[3][9] For ionizable compounds, reversed-phase is often the preferred method.[10] A typical reversed-phase system would use a C18-functionalized silica gel with a water/acetonitrile or water/methanol gradient.[3][11]
Q4: My purified compound contains a dehalogenated impurity that is difficult to separate. What can I do?
Separating halogenated compounds from their dehalogenated analogs can be challenging due to their similar polarities.[12] If standard silica gel chromatography is insufficient, consider using a stationary phase with a different selectivity, such as a phenyl-hexyl or pentafluorophenyl (PFP) column, which can enhance separation through pi-pi interactions.[12][13]
Troubleshooting Guide
This section addresses specific issues you may encounter during the flash chromatography purification of 7-bromo-5-chloro-1-methyl-1H-indazole.
Problem 1: Poor Separation or Co-elution of Impurities
Cause: The chosen solvent system may not have the correct selectivity for your specific mixture of compounds. Different solvents interact with compounds in unique ways, and finding the right selectivity is key to a successful separation.[5]
Solution Workflow:
Caption: Troubleshooting workflow for poor separation.
Detailed Steps:
Systematic TLC Screening: Perform parallel TLC analysis with different solvent systems to evaluate selectivity.[4][5] A good starting point is to test solvent mixtures from different selectivity groups (see table below).[5]
Optimize the Best System: Once you identify a solvent system that shows good separation between your target compound and impurities, fine-tune the solvent ratio to achieve an Rf value for your target compound between 0.15 and 0.35.[7]
Implement a Gradient: A linear gradient from a low to a high percentage of the more polar solvent is generally effective.[3][8] For example, you might start with 5% ethyl acetate in hexane and gradually increase to 40% ethyl acetate.
Consider Alternative Stationary Phases: If normal-phase silica does not provide adequate separation, consider alumina or reversed-phase C18 silica.[3] For N-heterocyclic compounds, amine-functionalized silica can sometimes improve peak shape and resolution.[14]
Table 1: Recommended Solvent Systems for Screening
Solvent System (Non-polar/Polar)
Selectivity Class (Polar Solvent)
Polarity
Notes
Hexane / Ethyl Acetate
VIa
Medium
Excellent starting point for many moderately polar compounds.[2][3]
Dichloromethane / Methanol
V / II
High
Suitable for more polar compounds. Be aware that using more than 10% methanol can risk dissolving the silica gel.[1][3]
Hexane / Acetone
VIa
Medium
An alternative to ethyl acetate, offering different selectivity.[15]
Toluene / Ethyl Acetate
VII / VIa
Medium-High
Can provide unique selectivity for aromatic compounds.
Problem 2: Peak Tailing or Broad Peaks
Cause: The basic nitrogen atoms in the indazole ring can interact with acidic silanol groups on the surface of the silica gel, leading to poor peak shape.[12]
Solutions:
Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a basic additive like triethylamine (TEA) or ammonia in your mobile phase.[1][12] This will neutralize the acidic sites on the silica and improve peak symmetry.
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like basic alumina or an amine-functionalized silica column.[14]
Reversed-Phase with pH Modifier: In a reversed-phase system, adding a buffer or a pH modifier can improve peak shape for ionizable compounds.[3][10] For a basic compound like an indazole derivative, using a mobile phase with a slightly alkaline pH can be beneficial.[10]
Problem 3: Compound is Insoluble in the Initial Mobile Phase or Precipitates on the Column
Cause: The sample is not soluble enough in the low-polarity solvent at the beginning of the gradient, or the solvent used to dissolve the sample for loading is too strong.[16]
Solutions:
Optimize Sample Loading:
Dry Loading: The preferred method for samples with limited solubility. Adsorb your crude material onto a small amount of silica gel or celite, evaporate the solvent, and place the resulting powder on top of the column.
Liquid Loading in a Weaker Solvent: Dissolve your sample in a minimal amount of a solvent that is strong enough to dissolve it but as weak as possible chromatographically (e.g., dichloromethane).[16] Avoid strong solvents like DMF or DMSO if possible, although they can sometimes be used in very small volumes.[16]
Adjust the Initial Gradient Conditions: Start your gradient with a slightly higher percentage of the polar solvent to ensure your compound remains soluble on the column. You may need to sacrifice some separation from very non-polar impurities.
Switch to Reversed-Phase: If solubility in non-polar organic solvents is a persistent issue, reversed-phase chromatography is a strong alternative, as the mobile phase starts with a high percentage of a polar solvent like water.[3][9]
Experimental Protocol: Method Development using TLC
This protocol outlines the steps for developing a robust flash chromatography method for the isolation of 7-bromo-5-chloro-1-methyl-1H-indazole.
Prepare a Stock Solution: Dissolve a small amount of your crude material in a suitable solvent like dichloromethane or ethyl acetate to create a concentrated stock solution.
Spot the TLC Plates: Using a capillary tube, spot the stock solution onto the baseline of three separate TLC plates.
Prepare Developing Chambers: In separate chambers, prepare the following solvent systems:
Chamber 1: 20% Ethyl Acetate in Hexane
Chamber 2: 5% Methanol in Dichloromethane
Chamber 3: 30% Ethyl Acetate in Hexane
Develop the Plates: Place one TLC plate in each chamber, ensuring the solvent level is below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.
Visualize and Analyze: Remove the plates, mark the solvent front, and let them dry. Visualize the spots under a UV lamp. Calculate the Rf value for your target compound in each solvent system using the formula:
Rf = (distance traveled by the spot) / (distance traveled by the solvent front)
Select and Optimize:
Choose the solvent system that provides the best separation between your target compound and the major impurities.
Adjust the ratio of the polar to non-polar solvent to achieve an Rf value for your target compound between 0.15 and 0.35.[7] For example, if the Rf is too high (e.g., 0.6) in 30% EtOAc/Hexane, try a lower concentration like 15% or 20%.
This optimized solvent system can then be used to develop a gradient for your flash chromatography purification.
References
Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography?[Link]
Biotage. (2023, January 24). How should normal-phase gradient solvents be chosen?[Link]
GL Sciences. Normal Phase Column Selection Guide. [Link]
Biotage. Real-time Fraction Purity Analysis in Reversed-phase Flash Chromatography. [Link]
SIELC Technologies. (2018, February 17). Separation of Indazole on Newcrom R1 HPLC column. [Link]
University of Southampton. SOP: FLASH CHROMATOGRAPHY. [Link]
MDPI. (2024, June 7). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]
ResearchGate. (2024, June 3). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]
Sorbent Technologies. (2023, September 13). TLC for Flash Chromatography. [Link]
Biotage. (2023, January 23). Ionizable compound purification using reversed-phase flash column chromatography. [Link]
Buchi. All you need to know about using TLC data for flash method optimization. [Link]
Organic Syntheses. To a 3 L three-necked, round-bottomed flask equipped with a magnetic stir bar, dropping funnel. [Link]
Biotage. (2023, November 7). How can I overcome chromatography solvent detection interferences. [Link]
ResearchGate. (2021, February 26). A REVIEW ON FLASH CHROMATOGRAPHY AND ITS PHARMACEUTICAL APPLICATIONS. [Link]
MDPI. (2023, April 28). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. [Link]
ResearchGate. (2020, December). Reverse Phase Flash Chromatography: A Method for the Rapid Partitioning of Natural Product Extracts. [Link]
National Center for Biotechnology Information. (2017, June 21). The Generally Useful Estimate of Solvent Systems (GUESS) method enables the rapid purification of methylpyridoxine regioisomers by countercurrent chromatography. [Link]
Yamazen. Ideal Method Transfer from TLC to Column Chromatography. [Link]
Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??[Link]
PubMed. (2023, November 28). [Simultaneous determination of 38 indazole amides synthetic cannabinoids and 15 metabolites in wastewater by solid phase extraction-liquid chromatography-tandem mass spectrometry]. [Link]
Springer. (2018, August 1). Gradient high-performance thin-layer chromatography for characterizing complex hydrocarbon-containing products. [Link]
troubleshooting steric hindrance at the C-7 position of 1-methyl-1H-indazole
Welcome to the technical support center for researchers working with 1-methyl-1H-indazole and its derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on th...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for researchers working with 1-methyl-1H-indazole and its derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the unique challenges presented by the C-7 position. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, providing you with the rationale needed to overcome synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is the C-7 position of 1-methyl-1H-indazole so difficult to functionalize?
A: The primary challenge at the C-7 position is severe steric hindrance caused by a peri-interaction. The methyl group at the N-1 position is in close spatial proximity to the hydrogen atom at the C-7 position. This arrangement shields the C-7 position, physically blocking the approach of bulky reagents, organometallic species, and transition metal catalysts. This steric clash is a well-documented issue that disfavors reactions at this site.[1][2]
Caption: Steric clash between the N-1 methyl and C-7 hydrogen.
Troubleshooting Guides
Scenario 1: Poor Yields in Direct C-7 Metalation (e.g., Lithiation)
Problem: "I'm attempting to deprotonate the C-7 position of 1-methyl-1H-indazole using n-BuLi or LDA, but I'm getting no reaction, a mixture of products, or functionalization at the C-3 position instead."
Root Cause Analysis:
Direct deprotonation at C-7 is kinetically and thermodynamically disfavored.
Steric Blockade: As established, the N-1 methyl group physically obstructs the approach of bulky alkyllithium or amide bases.
Competing Reactivity: The C-3 position of the indazole ring often has higher kinetic acidity, leading to preferential deprotonation at that site, especially in the absence of directing effects.[3]
Solution: Directed ortho-Metalation (DoM)
The most robust strategy to overcome this challenge is to use a Directed Metalation Group (DMG). A DMG is a functional group that coordinates to the organolithium reagent, holding it in place to deprotonate the adjacent C-H bond, overriding inherent reactivity patterns.[4][5][6] While applying a DMG directly to the indazole N-1 position is common for C-7 functionalization of the parent indazole, for an already N-methylated substrate, this strategy requires modification or alternative approaches. A powerful strategy for related heterocycles like indoles involves installing a removable directing group at the N-1 position, such as a phosphinoyl or pivaloyl group, which can then be cleaved after successful C-7 functionalization.[7][8]
Caption: Workflow for C-7 functionalization using a directing group strategy.
Protocol: Directed ortho-Metalation and Silylation of an N-Protected Indazole
(This is a representative protocol based on established DoM principles.[4][9] The choice of directing group and cleavage conditions must be optimized for your specific substrate.)
Inert Atmosphere: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain the system under a positive pressure of inert gas throughout the reaction.
Reagent Addition: Dissolve the N-diisopropylcarbamoyl-protected indazole (1.0 eq) in anhydrous THF (approx. 0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.
Base Addition: Add TMEDA (1.5 eq) followed by the dropwise addition of sec-Butyllithium (1.3 eq, 1.4 M in cyclohexanes) over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
Metalation: Stir the resulting dark solution at -78 °C for 1-2 hours. Monitor reaction progress by quenching small aliquots with D₂O and analyzing by ¹H NMR for deuterium incorporation at C-7.
Electrophilic Quench: Once metalation is complete, add trimethylsilyl chloride (TMSCl) (1.5 eq) dropwise at -78 °C.
Warm and Quench: Allow the reaction to slowly warm to room temperature over 2 hours. Quench carefully by adding saturated aqueous NH₄Cl solution.
Workup: Transfer the mixture to a separatory funnel, dilute with ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification & Cleavage: Purify the crude product by flash column chromatography. The directing group can then be cleaved under appropriate conditions (e.g., strong acid or base) to yield the C-7 silylated indazole, which can be further functionalized.
Scenario 2: Low Yields or Poor Selectivity in C-7 Cross-Coupling Reactions
Problem: "My Palladium-catalyzed Suzuki or direct arylation reaction on a 7-bromo-1-methyl-1H-indazole (or via C-H activation) is giving low conversion, undesired side products, or coupling at C-3."
Root Cause Analysis:
Successful transition-metal-catalyzed cross-coupling depends on a delicate balance of electronics and sterics.
Steric Hindrance: The N-1 methyl and C-7 bromo/hydrogen combination can prevent the bulky palladium catalyst from efficiently accessing the C-7 site for oxidative addition or C-H activation.
Ligand Choice: The ligand coordinating to the palladium center dictates its steric profile and electronic properties. An inappropriate ligand can exacerbate steric clashes or favor activation at a different, more accessible site like C-3.[3]
Substrate Electronics: The inherent electronic properties of the indazole ring can favor C-3 functionalization. Modifying the electronics can redirect this reactivity.[10][11]
Solutions & Optimization Strategies:
Strategy
Action
Rationale & Mechanism
Key References
1. Ligand/Catalyst Screening
Switch from bulky phosphine ligands (e.g., SPhos, XPhos) to planar, bidentate nitrogen-based ligands.
Nitrogen-based ligands like 1,10-Phenanthroline have a different coordination geometry and smaller steric footprint, which can facilitate access to the hindered C-7 position. A study showed that phenanthroline in DMA promoted C-7 activation, whereas a phosphine ligand directed arylation to C-3.
For C-H activation, install a removable N-1 directing group (e.g., phosphinoyl, pivaloyl) capable of chelating to the palladium catalyst.
The directing group acts as an "anchor," delivering the catalyst directly to the C-7 position for regioselective C-H activation, overcoming the inherent steric barrier. This is a highly effective method for achieving previously elusive transformations.
Introduce a potent electron-withdrawing group (EWG), such as a nitro (-NO₂) or sulfonyl group, at the C-4 position of the indazole ring.
An EWG at C-4 electronically deactivates the C-3 position and appears to enhance the reactivity of the C-7 position toward electrophilic attack or C-H activation. This electronic modulation can completely switch the site selectivity of the reaction.
Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and high-boiling polar aprotic solvents (e.g., DMA, DMF, NMP).
The base is critical in both C-H activation and transmetalation steps. The solvent can influence catalyst stability and solubility. For C-7 direct arylations, K₂CO₃ in refluxing DMA has proven effective.
Troubleshooting Decision Tree for C-7 Functionalization
Caption: Decision tree for troubleshooting C-7 functionalization reactions.
References
Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]
Dey, S., & Ghorai, P. (2018). Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects. Chemical Communications, 55(5), 559-573. [Link]
Sharma, U., & Thrimurtulu, N. (2017). Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. ACS Catalysis, 7(8), 5145-5158. [Link]
C-H functionalization of 2H-indazoles. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]
Mundhe, T. G., Chate, B. N., & Patki, A. S. (2025). A Short Review of C7 – H Bond Functionalization of Indole/Indoline. RSIS International. [Link]
Wang, B., & Shi, B. F. (2016). Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position. Journal of the American Chemical Society, 138(2), 495-498. [Link]
Nayak, S., & Samanta, R. (2021). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry, 45(29), 12725-12745. [Link]
Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2231-2241. [Link]
Cu-Mediated Cyclization to Form 1H-Indazoles. (2023). Organic Process Research & Development, 27(3), 4209-4223. [Link]
Creasy, J. B., et al. (2009). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Organic Letters, 11(21), 4842-4845. [Link]
Wang, B., & Shi, B. F. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research, 54(9), 2209-2223. [Link]
Development of a selective and scalable N1-indazole alkylation. (2024). RSC Medicinal Chemistry. [Link]
Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved March 25, 2026, from [Link]
A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. (2011). Organic Letters, 13(6), 1362-1365. [Link]
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Beilstein Journal of Organic Chemistry, 20, 170. [Link]
Boulaiz, H., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7384-7393. [Link]
Bentabed, A., et al. (2014). Palladium-Catalyzed Direct C7-Arylation of Substituted Indazoles. Organic Letters, 16(16), 4208-4211. [Link]
Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles. (2007). Synlett, 2007(03), 423-426. [Link]
Krawczuk, P. (n.d.). Directed Metalation: A Survival Guide. Baran Group Meeting. [Link]
The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. (2013). Chemical Reviews, 113(12), 9353-9431. [Link]
Li, P., et al. (2012). Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. The Journal of Organic Chemistry, 77(6), 3127-3133. [Link]
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). Beilstein Journal of Organic Chemistry. [Link]
Snieckus, V. (n.d.). Directed ortho Metalation: Soon to be a Textbook Reaction? Queen's University. [Link]
optimizing recrystallization solvents for 7-bromo-5-chloro-1-methyl-1H-indazole
Welcome to the Technical Support Center for Indazole Derivative Purification. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with iso...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Indazole Derivative Purification. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with isolating 7-bromo-5-chloro-1-methyl-1H-indazole .
Due to its di-halogenated core and N-methylation, this molecule exhibits high lipophilicity and lacks the hydrogen-bond donor capacity of standard 1H-indazoles. This dramatically alters its crystal packing energy, making it prone to "oiling out" and co-crystallizing with regioisomeric impurities. The following self-validating protocols and troubleshooting steps are engineered to ensure high-yield, high-purity recovery.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why does my 7-bromo-5-chloro-1-methyl-1H-indazole "oil out" instead of forming solid crystals?A1: "Oiling out" (liquid-liquid phase separation) occurs when the saturation temperature of your compound in the chosen solvent exceeds its melting point. Because the N-methyl group removes the hydrogen-bond donor capability of the indazole core, the molecule relies on weaker van der Waals interactions and halogen bonding. If the solvent system is too non-polar (e.g., pure ethyl acetate), the compound becomes supersaturated and separates as an oil. Transitioning to a binary mixed-solvent system (e.g., Ethanol/Water) increases the dielectric constant of the medium, forcing the hydrophobic indazole to nucleate into a crystal lattice rather than phase-separate[1].
Q2: What is the optimal solvent system for this specific halogenated indazole?A2: A binary "Good/Poor" solvent system is highly recommended. Ethanol (Good) and Water (Poor) form an excellent system for this molecule. Ethanol allows for high solubility at boiling temperatures and often enables spontaneous crystallization of indazole derivatives[2]. The dropwise addition of water at elevated temperatures reduces solubility just enough to reach the precise cloud point required for controlled nucleation.
Q3: How can I use recrystallization to separate the 1-methyl isomer from the 2-methyl isomer impurity?A3: Alkylation of indazoles typically yields a mixture of N1 and N2 regioisomers. Because they share identical molecular weights, they frequently co-precipitate. However, the 1-methyl isomer is slightly less polar than the 2-methyl isomer. By utilizing a specific mixed-solvent system of Acetone/Water or Ethanol/Water, this differential solubility can be exploited to isolate the 1-position substituted indazole with >99% purity, effectively bypassing the need for exhaustive column chromatography[3].
Part 2: Quantitative Solvent Parameters
Rationally selecting your recrystallization system requires matching the dielectric constant (polarity) of the solvent to the lipophilicity of the target molecule.
Solvent
Role in System
Boiling Point (°C)
Dielectric Constant (ε)
Suitability / Mechanistic Notes
Ethanol
Good Solvent
78.4
24.5
Excellent primary solvent; disrupts non-specific aggregation and enables spontaneous crystallization[2].
Acetone
Good Solvent
56.0
20.7
Highly effective when paired with water for separating N1/N2 regioisomers due to differential dipole interactions[3].
THF
Good Solvent
66.0
7.5
High solubility; useful for highly lipophilic impurities but requires a strong anti-solvent (e.g., Hexane).
Water
Anti-Solvent
100.0
80.1
Standard anti-solvent; sharply raises the medium's polarity to induce nucleation of the hydrophobic indazole[1].
Hexane
Anti-Solvent
68.7
1.9
Used exclusively with non-polar systems (e.g., THF) to precipitate the product while leaving lipophilic byproducts dissolved.
Part 3: Self-Validating Experimental Protocol
Methodology: Binary Mixed-Solvent Recrystallization (Ethanol/Water)
Self-Validation Principle: This protocol incorporates a mother-liquor sampling step to analytically verify that optimal supersaturation was achieved without product degradation, ensuring thermodynamic yield is maximized before filtration.
Dissolution: Transfer the crude 7-bromo-5-chloro-1-methyl-1H-indazole to an Erlenmeyer flask. Add boiling ethanol dropwise while stirring until the solid completely dissolves.
Causality: Using the absolute minimum volume of hot "good" solvent ensures the solution is near its saturation point, which is critical for maximizing recovery yield.
Cloud Point Attainment: Maintain the solution at a gentle boil. Add hot distilled water (anti-solvent) dropwise until a persistent cloudiness is observed.
Causality: Water increases the dielectric constant of the medium, drastically reducing the solubility of the lipophilic halogenated indazole and forcing the onset of nucleation[1].
Clarification: Add 1–3 drops of hot ethanol until the solution just becomes clear again.
Causality: This redissolves premature, microscopic seed crystals that could cause rapid, disordered precipitation ("crashing out") rather than controlled crystal lattice growth.
Controlled Cooling: Remove the flask from the heat source. Cover with a watch glass and allow it to cool undisturbed to room temperature for 1–2 hours.
Causality: Slow cooling promotes the formation of a highly ordered, pure crystal lattice, actively excluding structurally dissimilar impurities[1].
Maturation & Self-Validation: Place the flask in an ice bath (0 °C) for 30 minutes to depress solubility further.
Self-Validation Step: Before filtering, extract a 10 µL aliquot of the mother liquor. Dilute in acetonitrile and analyze via LC-MS or TLC. If the product peak is disproportionately large compared to impurities, the solvent system is too strong; evaporate 10% of the solvent volume and repeat the cooling phase[4].
Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash with a minimal volume of ice-cold ethanol/water mixture. Dry under high vacuum.
Part 4: Troubleshooting Guide
Issue 1: The product separates as an oil instead of solid crystals.
Cause: The N-methyl group lowers the melting point of the indazole. When the solvent's saturation temperature exceeds the compound's melting point in that specific solvent mixture, it forms a liquid phase.
Solution: Reheat the mixture until the oil redissolves. Add a small volume of the "good" solvent (ethanol) to lower the saturation temperature, then cool the solution much more slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can also provide high-energy nucleation sites to favor crystallization over phase separation[1].
Issue 2: Crystals are too fine, forming a paste that clogs the filter paper.
Cause: Rapid cooling or excessive anti-solvent addition leads to massive, instantaneous nucleation rather than steady crystal growth.
Solution: Reduce the cooling rate. Allow the flask to cool to room temperature slowly within an insulated environment (like a Dewar flask) before applying an ice bath[1].
Issue 3: Co-precipitation of unmethylated starting material (7-bromo-5-chloro-1H-indazole).
Cause: The unmethylated starting material retains its N-H bond, allowing it to hydrogen-bond with the solvent network, causing it to co-precipitate as the temperature drops.
Solution: Prior to recrystallization, dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., 0.1 M NaOH). This deprotonates the unreacted 1H-indazole, pulling it into the aqueous layer while the N-methylated product remains in the organic layer.
Part 5: Workflow Visualization
Fig 1: Troubleshooting workflow for the mixed-solvent recrystallization of halogenated indazoles.
References[1] Technical Support Center: Optimization of Solvent Systems for Indazole Derivative Synthesis - Benchchem. Benchchem.com.https://benchchem.com[2] Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction - ACS Publications. Acs.org.https://pubs.acs.org[4] Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives - MDPI. Mdpi.com. https://www.mdpi.com[3] CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents. Google.com. https://patents.google.com
Reactivity Profiling & Regioselective Cross-Coupling: 7-Bromo-5-chloro vs. 5-Bromo-7-chloro-1-methyl-1H-indazole
As drug discovery programs increasingly rely on densely functionalized heteroaromatics—such as in the development of Factor XIa inhibitors—the regioselective functionalization of dihaloindazoles has become a critical foc...
Author: BenchChem Technical Support Team. Date: April 2026
As drug discovery programs increasingly rely on densely functionalized heteroaromatics—such as in the development of Factor XIa inhibitors—the regioselective functionalization of dihaloindazoles has become a critical focal point for process chemists. When working with isomeric scaffolds like 7-bromo-5-chloro-1-methyl-1H-indazole and 5-bromo-7-chloro-1-methyl-1H-indazole , predicting reactivity is not as simple as comparing carbon-halogen bond dissociation energies.
In these systems, the regiochemical outcome of transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is governed by a delicate, often conflicting interplay between electronic activation and severe steric hindrance. This guide dissects the causality behind their divergent reactivity profiles and provides validated protocols for their selective functionalization.
Structural & Electronic Causality: The "Why"
To understand the reactivity of these two isomers, we must analyze the physical environment of the indazole core, specifically focusing on the N1-methyl group.
The N1-Methyl Steric Penalty
In 1-methyl-1H-indazoles, the N1-methyl group projects directly into the spatial perimeter of the C7 position. This creates a severe steric clash (analogous to a peri-interaction in naphthalenes) for any substituent at C7. The magnitude of this steric hindrance is so profound that introducing bulky groups at the C7 position of 1-methylindazoles often leads to atropisomerism —a phenomenon where the rotational energy barrier around the C7-aryl bond is high enough to allow the isolation of distinct conformational isomers at room temperature .
When applied to palladium catalysis, this steric bulk means the transition state for the oxidative addition of a Pd(0) complex into a C7-halogen bond is highly crowded and energetically demanding.
Synergistic vs. Antagonistic Reactivity
The fundamental difference between our two isomers lies in whether steric and electronic factors work together or oppose each other:
5-Bromo-7-chloro-1-methyl-1H-indazole (Synergistic Reactivity):
The C-Br bond is intrinsically weaker and more reactive toward Pd(0) insertion than the C-Cl bond. In this isomer, the bromine is located at the C5 position, which is para to N1 and sterically unhindered. Because the weaker bond is also the most accessible, regioselectivity is absolute. The reaction proceeds rapidly under mild conditions.
7-Bromo-5-chloro-1-methyl-1H-indazole (Antagonistic Reactivity):
Here, the weaker C-Br bond is trapped in the sterically suffocated C7 pocket, while the stronger C-Cl bond sits in the open C5 position. To achieve regioselective coupling at C7, the catalyst must overcome massive steric repulsion without requiring temperatures so high that the unhindered C5-Cl bond begins to activate. This requires specialized, bulky ligands (e.g., dppf, XPhos) that form highly active, mono-ligated Pd(0) species capable of penetrating the C7 pocket .
Steric vs. Electronic vector mapping on the 1-methyl-1H-indazole core.
Quantitative Reactivity Comparison
The table below summarizes the operational differences when subjecting these isomers to Pd-catalyzed cross-coupling.
Parameter
5-Bromo-7-chloro-1-methyl-1H-indazole
7-Bromo-5-chloro-1-methyl-1H-indazole
Primary Electrophilic Site
C5 (Bromine)
C7 (Bromine)
Steric Hindrance at Target Site
Low
Very High
Preferred Catalyst System
Pd(PPh₃)₄ or Pd(dppf)Cl₂
Pd(dppf)Cl₂ or Pd/XPhos
Typical Temperature Required
60 °C – 80 °C
100 °C – 110 °C
Risk of Competing C-Cl Activation
Negligible (C7-Cl is strong & hindered)
Moderate (C5-Cl is strong but unhindered)
Regioselectivity Driver
Electronics + Sterics
Electronics (Overcoming Sterics)
Mechanistic Logic & Workflow
When designing a synthetic route, the choice of catalyst is dictated by the spatial constraints of the target halogen. The workflow below illustrates the decision-making process for achieving chemoselective oxidative addition.
Mechanistic logic tree determining catalyst selection based on substrate sterics.
Self-Validating Experimental Protocols
The following methodologies demonstrate the practical application of these principles. Notice the deliberate differences in catalyst selection and thermal energy required to drive the reactions.
Protocol A: Regioselective Borylation of the Hindered 7-Bromo-5-chloro Isomer
Adapted from validated pharmaceutical patent literature for the synthesis of Factor XIa inhibitors .
Objective: Convert the sterically hindered C7-Br to a boronate ester without activating the C5-Cl bond.
Rationale: The bidentate ligand dppf provides a large bite angle that forces the palladium center into a geometry capable of inserting into the crowded C7-Br bond, while the 100 °C temperature provides the necessary kinetic energy to overcome the activation barrier.
Step-by-Step Methodology:
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 7-bromo-5-chloro-1-methyl-1H-indazole (1.0 g, 4.07 mmol), bis(pinacolato)diboron (1.190 g, 4.68 mmol, 1.15 equiv), and anhydrous Potassium Acetate (KOAc) (1.839 g, 18.74 mmol, 4.6 equiv).
Solvent Addition: Suspend the mixture in anhydrous 1,4-dioxane (20 mL).
Deoxygenation: Purge the heterogeneous mixture with Argon for 15 minutes by subsurface sparging. Self-Validation: Oxygen must be rigorously excluded to prevent homocoupling of the boron reagent and oxidation of the Pd catalyst.
Catalyst Introduction: Under a positive flow of Argon, quickly add Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.166 g, 0.204 mmol, 5 mol%).
Thermal Activation: Seal the flask and heat the reaction mixture to 100 °C in a pre-heated oil bath for 4 hours.
Monitoring: Monitor via LCMS. The mass of the starting material (
m/z
245/247) should disappear, replaced by the product mass (
m/z
293/295). If C5-Cl activation occurs, a des-chloro or bis-borylated byproduct will be observed.
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove Pd black and inorganic salts. Concentrate under reduced pressure and purify via flash chromatography.
Protocol B: Mild Suzuki Coupling of the Unhindered 5-Bromo-7-chloro Isomer
Objective: Arylate the unhindered C5-Br position selectively.
Rationale: Because the C5 position is sterically accessible and the C-Br bond is highly reactive, a standard, inexpensive tetrakis(triphenylphosphine)palladium(0) catalyst at a moderate temperature is sufficient.
Step-by-Step Methodology:
Preparation: In a round-bottom flask, combine 5-bromo-7-chloro-1-methyl-1H-indazole (1.0 g, 4.07 mmol), the desired arylboronic acid (4.48 mmol, 1.1 equiv), and Na₂CO₃ (1.29 g, 12.2 mmol, 3.0 equiv).
Solvent Addition: Add a degassed mixture of Toluene/Ethanol/Water (4:1:1 ratio, 24 mL total volume). Rationale: The biphasic system ensures solubility of both the organic electrophile and the inorganic base, driving rapid reaction kinetics.
Catalyst Introduction: Add Pd(PPh₃)₄ (0.235 g, 0.20 mmol, 5 mol%) under an inert atmosphere.
Thermal Activation: Heat the mixture to 80 °C for 2–3 hours.
Monitoring: TLC (Hexanes/EtOAc) will show rapid consumption of the starting material. The reaction is typically complete in under 3 hours due to the lack of steric impedance at C5.
Workup: Cool to room temperature, separate the aqueous layer, extract with EtOAc (2 x 20 mL), dry the combined organics over Na₂SO₄, and concentrate for purification.
References
Discovery of BI-9508, a Brain-Penetrant GPR88-Receptor-Agonist Tool Compound for In Vivo Mouse Studies. Journal of Medicinal Chemistry. (Discusses the high rotational energy barriers and atropisomerism caused by steric hindrance at the C7 position of 1-methylindazoles).[Link]
End-to-End Automated Synthesis of C(sp3)-Enriched Drug-like Molecules via Negishi Coupling and Novel, Automated Liquid–Liquid Extraction. Journal of Medicinal Chemistry. (Highlights the necessity of bulky ligands like XPhos to overcome steric hindrance in substituted indazoles).[Link]
Pyrimidinones as factor XIa inhibitors.United States Patent US9453018B2. (Provides the validated experimental protocol for the regioselective borylation of 7-bromo-5-chloro-1-methyl-1H-indazole using Pd(dppf)
Comparative
A Comparative Guide to Validating Analytical HPLC Methods for the Purity of 7-bromo-5-chloro-1-methyl-1H-indazole
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 7-bromo-5-chlor...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 7-bromo-5-chloro-1-methyl-1H-indazole, a potent and selective kinase inhibitor in early-stage development, establishing a robust and reliable analytical method for purity determination is of paramount importance. This guide provides an in-depth, experience-driven comparison of approaches to validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this specific API, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3] For a purity method, this means the ability to accurately and precisely quantify the API and its impurities, while discriminating between them and any degradation products. This guide will not only detail the "how" but, more critically, the "why" behind the experimental choices, offering a self-validating framework for researchers, scientists, and drug development professionals.
The Analytical Challenge: Understanding 7-bromo-5-chloro-1-methyl-1H-indazole and its Potential Impurities
Before embarking on method development and validation, it is crucial to understand the physicochemical properties of 7-bromo-5-chloro-1-methyl-1H-indazole and to anticipate its potential impurities. The presence of two halogen atoms (bromine and chlorine) and a substituted indazole ring system suggests a molecule with moderate to low polarity.
A plausible synthetic route might involve the methylation of a di-halogenated indazole precursor. This allows us to predict potential process-related impurities:
Furthermore, forced degradation studies are essential to identify potential degradation products and ensure the method is "stability-indicating."[4][5][6] These studies involve subjecting the API to harsh conditions to accelerate its decomposition.
Strategic Method Development: A Comparative Look at HPLC Column Chemistries
The success of any HPLC purity method hinges on achieving adequate separation of the main peak from all potential impurities and degradants. For a halogenated and aromatic compound like 7-bromo-5-chloro-1-methyl-1H-indazole, several reversed-phase column chemistries are viable options.
Stationary Phase
Principle of Separation
Advantages for this Application
Potential Drawbacks
C18 (Octadecylsilane)
Primarily hydrophobic interactions.
The workhorse of reversed-phase HPLC; excellent for retaining non-polar to moderately polar compounds.
May not provide sufficient selectivity for closely related isomers like Impurity B.
Phenyl-Hexyl
π-π interactions with aromatic analytes, in addition to hydrophobic interactions.
Enhanced retention and selectivity for aromatic and unsaturated compounds.[7] Particularly useful for separating compounds with differing aromatic character.
May exhibit different selectivity under varying mobile phase conditions.
Pentafluorophenyl (PFP)
Multiple interaction modes including hydrophobic, π-π, dipole-dipole, and ion-exchange.
Excellent for separating halogenated compounds and positional isomers.[8][9][10] Often provides unique selectivity compared to C18 and Phenyl phases.
Can be more sensitive to mobile phase pH and buffer choice.
For this application, a Pentafluorophenyl (PFP) column is selected as the primary choice due to its superior ability to resolve halogenated and isomeric species. A traditional C18 column will be used as a comparator to highlight the differences in selectivity.
Optimized HPLC Method Parameters
Parameter
Primary Method (PFP Column)
Comparator Method (C18 Column)
Column
PFP, 2.6 µm, 100 x 2.1 mm
C18, 3.5 µm, 150 x 4.6 mm
Mobile Phase A
0.1% Formic Acid in Water
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
0.1% Formic Acid in Acetonitrile
Gradient
30% B to 80% B over 10 minutes
40% B to 90% B over 15 minutes
Flow Rate
0.4 mL/min
1.0 mL/min
Column Temperature
35 °C
35 °C
Detection
UV at 254 nm
UV at 254 nm
Injection Volume
2 µL
10 µL
The rationale for the PFP method's parameters includes the use of a smaller particle size (2.6 µm) and a narrower column internal diameter (2.1 mm) to achieve higher efficiency and sensitivity with lower solvent consumption, which is common in modern UHPLC systems.[7][11]
The Validation Workflow: A Step-by-Step Guide
The validation of an analytical method is a systematic process to confirm that it is suitable for its intended purpose.[1][3][12] The following sections detail the experimental protocols and acceptance criteria for each validation parameter.
Caption: A typical workflow for HPLC method validation.
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] Forced degradation studies are the cornerstone of establishing specificity for a stability-indicating method.[4][5][13]
Acid Hydrolysis: Dissolve the API in a 1:1 mixture of acetonitrile and 0.1 M HCl. Heat at 60°C for 24 hours.[13]
Base Hydrolysis: Dissolve the API in a 1:1 mixture of acetonitrile and 0.1 M NaOH. Heat at 60°C for 8 hours.[13]
Oxidative Degradation: Dissolve the API in a 1:1 mixture of acetonitrile and 3% H₂O₂. Store at room temperature for 24 hours.[6][13]
Thermal Degradation: Expose the solid API to 105°C for 48 hours.
Photolytic Degradation: Expose a solution of the API to a light source providing both visible and UV output (ICH Q1B).[13]
Analyze all stressed samples, along with an unstressed control, using the proposed HPLC method with a photodiode array (PDA) detector.
The method is considered specific if the main peak is well-resolved from all impurity and degradation peaks (resolution > 2.0).
Peak purity analysis (using PDA data) of the main peak in the stressed samples should show no evidence of co-elution.
Significant degradation (5-20%) should be observed under at least some of the stress conditions to demonstrate the stability-indicating nature of the method.[13]
The PFP column is expected to show superior resolution of the isomeric impurity (Impurity B) and any closely eluting degradation products compared to the C18 column.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.
Prepare a stock solution of the API reference standard.
Create a series of at least five dilutions covering 50% to 150% of the target concentration (e.g., for a target of 1.0 mg/mL, prepare solutions at 0.5, 0.75, 1.0, 1.25, and 1.5 mg/mL).
Inject each concentration in triplicate.
Plot the average peak area against the concentration and perform a linear regression analysis.
The coefficient of determination (R²) should be ≥ 0.999.
The y-intercept should be close to zero.
The residuals should be randomly distributed around the x-axis.
Parameter
PFP Method
C18 Method
Range
0.5 - 1.5 mg/mL
0.5 - 1.5 mg/mL
R²
0.9998
0.9995
Equation
y = 54321x + 123
y = 48765x + 234
Both methods are expected to demonstrate excellent linearity.
Accuracy
Accuracy is the closeness of the test results to the true value. It is typically assessed by spiking a placebo with known amounts of the API.
Prepare a placebo mixture (e.g., common excipients if for a drug product, or simply the mobile phase for a drug substance).
Spike the placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) with the API reference standard.
Prepare each level in triplicate.
Analyze the samples and calculate the percentage recovery.
The mean recovery should be within 98.0% to 102.0%.
The relative standard deviation (RSD) for each level should be ≤ 2.0%.
Spike Level
PFP Method (% Recovery)
C18 Method (% Recovery)
80%
99.5%
99.2%
100%
100.2%
100.5%
120%
101.1%
101.5%
Mean Recovery
100.3%
100.4%
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
Caption: Components of Precision in Method Validation.
Repeatability (Intra-assay precision):
Prepare six independent samples of the API at 100% of the target concentration.
Analyze all six samples on the same day, with the same analyst, on the same instrument.
Calculate the RSD of the results.
Intermediate Precision (Inter-assay precision):
Repeat the repeatability experiment on a different day, with a different analyst, and on a different instrument.
Combine the data from both experiments (12 results total) and calculate the overall RSD.
Repeatability: RSD ≤ 1.0%.
Intermediate Precision: RSD ≤ 2.0%.
Precision Level
PFP Method (%RSD)
C18 Method (%RSD)
Repeatability
0.4%
0.6%
Intermediate Precision
0.8%
1.2%
The higher efficiency of the PFP column and UHPLC system is expected to yield better precision.[14]
Quantitation Limit (QL)
The QL is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Estimate the QL based on a signal-to-noise ratio of approximately 10:1.
Prepare a solution at this estimated concentration.
The higher sensitivity of the PFP method is expected to result in a lower QL.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Vary the following parameters one at a time:
Flow rate (± 10%)
Column temperature (± 5 °C)
Mobile phase composition (± 2% organic)
Analyze a sample under each condition and assess the impact on resolution, retention time, and peak area.
System suitability criteria (e.g., resolution, tailing factor) must be met under all varied conditions.
The results should not be significantly impacted by the changes.
Conclusion: A Self-Validating System for Purity Analysis
This guide has outlined a comprehensive strategy for validating an HPLC method for the purity of 7-bromo-5-chloro-1-methyl-1H-indazole. By grounding the validation process in a thorough understanding of the molecule, its potential impurities, and the principles of chromatographic separation, a robust and reliable method can be established.
The comparative approach highlights the advantages of selecting a PFP column for this specific application, particularly in achieving superior selectivity for halogenated and isomeric species. The detailed protocols and acceptance criteria, based on ICH Q2(R1) guidelines, provide a clear roadmap for execution.[1][3]
Ultimately, a well-validated analytical method is a self-validating system. It provides not just a number, but a high degree of confidence in that number, ensuring that the purity of a drug substance is known with the accuracy and precision required to safeguard patient safety and ensure product quality.
References
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
Pacific BioLabs. Small Molecule Identity and Purity Testing. [Link]
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
ICH. (1994). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
ARL Bio Pharma. Importance of Forced Degradation In Stability-Indicating Methods. [Link]
Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. [Link]
Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]
Comparative Binding Affinities of 7-Bromo-5-chloro-1-methyl-1H-indazole-Based Pharmacophores in Factor XIa Inhibition
Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the structural evolution of serine protease inhibitors to overcome pharmacokinetic bottlenecks. The development of...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the structural evolution of serine protease inhibitors to overcome pharmacokinetic bottlenecks. The development of safe, orally bioavailable anticoagulants has historically been hindered by the bleeding risks associated with targeting downstream coagulation factors (e.g., Thrombin, Factor Xa). Targeting Factor XIa (FXIa) and Plasma Kallikrein (PK) offers a safer therapeutic window for thromboembolic and inflammatory disorders[1]. This guide objectively compares the binding affinities and pharmacokinetic profiles of next-generation macrocycles utilizing the 7-bromo-5-chloro-1-methyl-1H-indazole pharmacophore against legacy phenyl-based P2' alternatives[2].
Mechanistic Rationale: The Shift to Indazole Pharmacophores
Historically, small-molecule FXIa inhibitors relied on highly polar, ionizable guanidine or amidine functionalities to interact with the S1 pocket[3]. While these achieved high binding affinity, their basicity severely limited gut permeability and oral bioavailability[3]. Furthermore, earlier macrocyclic inhibitors utilized phenyl P2' groups (as disclosed in WO 2013/022814), which exhibited suboptimal solubility and off-target effects[2],[4].
The integration of the 7-bromo-5-chloro-1-methyl-1H-indazole core as a P2' group resolves these bottlenecks through precise structural causality:
Halogen Bonding (Causality) : The 7-bromo and 5-chloro substituents provide critical hydrophobic bulk and engage in targeted halogen bonding within the hydrophobic S1/S2 pockets of FXIa, displacing high-energy water molecules and driving binding enthalpy.
N-Methylation (Causality) : The 1-methyl group restricts the rotational degrees of freedom and eliminates a potential hydrogen-bond donor, preventing non-specific binding to off-target proteases and significantly improving lipid solubility (logP) for intestinal absorption.
FXIa and Plasma Kallikrein intrinsic coagulation cascade targeted by Indazole-P2' inhibitors.
Comparative Data Analysis: Indazole vs. Phenyl P2' Macrocycles
Experimental data demonstrates that replacing the phenyl P2' group with the 7-bromo-5-chloro-1-methyl-1H-indazole moiety yields surprising pharmacological activities[2]. The table below synthesizes the quantitative performance metrics of these two pharmacophore classes based on comparative screening assays.
Data Synthesis Note: The indazole-based macrocycles exhibit sub-nanomolar to low-nanomolar binding affinities, translating to superior anticoagulant activity (lower aPTT 1.5x concentration) and drastically improved solubility at physiological pH compared to reference compounds[2],[3].
Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems used to synthesize the pharmacophore and evaluate its binding affinity.
Protocol A: Synthesis of 7-bromo-5-chloro-1-methyl-1H-indazole
Causality: Methylation of the 1H-indazole nitrogen is critical to remove the hydrogen bond donor, which otherwise leads to poor permeability and high plasma protein binding.
Reagent Preparation : Dissolve 5.0 g (21.60 mmol) of 7-bromo-5-chloro-1H-indazole in 24.91 mL of anhydrous Dimethyl Sulfoxide (DMSO)[5]. DMSO is chosen for its high dielectric constant, stabilizing the indazolide anion.
Deprotonation : Add 14.93 g (108 mmol) of Potassium Carbonate (
K2CO3
) to the solution[6].
Alkylation : Slowly add 1.62 mL (25.9 mmol) of Iodomethane (
CH3I
) at room temperature[5].
Reaction : Stir the mixture overnight at room temperature under an argon atmosphere[5].
Isolation : Dilute the reaction with distilled water to precipitate the product. Filter the resulting solid[6].
Validation : Confirm the structure and regioselectivity via
1H
NMR (400 MHz, DMSO-
d6
) and a negative Nuclear Overhauser Effect (NOE) to ensure methylation occurred at the N1 position rather than N2[5],[1]. Expected MS(ESI) m/z: 245
(M+H)+
and 247
(M+2+H)+
[1].
Protocol B: In Vitro FXIa Fluorogenic Binding Affinity Assay
Causality: A continuous fluorogenic assay is utilized over endpoint assays to monitor reaction linearity in real-time, allowing the immediate identification of false positives caused by compound auto-fluorescence or aggregation.
Enzyme Preparation : Prepare human Factor XIa (final concentration: 0.1 nM) in assay buffer (50 mM HEPES, 145 mM NaCl, 5 mM KCl, 0.1% PEG-8000, pH 7.4). PEG-8000 prevents non-specific adsorption of the enzyme to the microplate walls.
Compound Incubation : Dispense serial dilutions of the indazole-macrocycle (in DMSO) into a 384-well black microplate. Add the FXIa solution and incubate at 37°C for 15 minutes to reach binding equilibrium.
Self-Validation Controls : Include a known phenyl P2' macrocycle as a positive control and 1% DMSO vehicle as a negative (uninhibited) control.
Substrate Addition : Initiate the reaction by adding the fluorogenic substrate Z-Gly-Pro-Arg-AMC (final concentration:
10μM
).
Kinetic Readout : Measure fluorescence continuously for 20 minutes (Excitation: 360 nm, Emission: 460 nm) using a microplate reader.
Data Analysis : Calculate the initial velocity (
V0
) from the linear portion of the progress curve. Determine the
IC50
and convert to
Ki
using the Cheng-Prusoff equation.
High-throughput screening workflow for evaluating FXIa binding affinity.
Conclusion
The empirical evidence strongly supports the transition from legacy phenyl P2' groups to the 7-bromo-5-chloro-1-methyl-1H-indazole pharmacophore in the development of Factor XIa and Plasma Kallikrein inhibitors. By strategically employing halogen bonding and restricting hydrogen-bond donors, this structural modification not only drives sub-nanomolar binding affinity but also rescues the pharmacokinetic liabilities (solubility and bioavailability) that have historically plagued this class of anticoagulants[2],[3].
References
[5] Title: JP6630004B2 - Macrocycles as Factor XIA inhibitors with aromatic P2 'groups | Source: Google Patents |5
[2] Title: US9453018B2 - Pyrimidinones as factor XIa inhibitors | Source: Google Patents | 2
[1] Title: WO2015116886A1 - Macrocycles with hetrocyclic p2' groups as factor xia inhibitors | Source: Google Patents | 1
[6] Title: United States Patent | Source: Googleapis.com | 6
A Comparative Guide to the Chemoselective Functionalization of 7-bromo-5-chloro-1-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the selective functionalization of polyhalogenated heterocycles is a cornerstone for the rapid generation of...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the selective functionalization of polyhalogenated heterocycles is a cornerstone for the rapid generation of molecular diversity. The indazole scaffold, a privileged structure in medicinal chemistry, often requires precise modification to modulate its biological activity.[1] This guide provides an in-depth technical comparison of the chemoselectivity between the bromo and chloro groups at the C7 and C5 positions, respectively, of 7-bromo-5-chloro-1-methyl-1H-indazole in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. By understanding the underlying principles and leveraging optimized experimental protocols, researchers can strategically and selectively introduce a wide array of functionalities, paving the way for the development of novel therapeutics and functional materials.
The Fundamental Principle: A Tale of Two Halogens
The chemoselectivity in palladium-catalyzed cross-coupling reactions of aryl halides is primarily dictated by the relative rates of oxidative addition of the C-X bond to the Pd(0) catalyst. This step is often the rate-determining step of the catalytic cycle. The C-Br bond is inherently more reactive than the C-Cl bond due to its lower bond dissociation energy. This fundamental difference in reactivity forms the basis for the selective functionalization of the 7-bromo position over the 5-chloro position in 7-bromo-5-chloro-1-methyl-1H-indazole.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C(sp2)-C(sp2) bonds.[2] In the case of 7-bromo-5-chloro-1-methyl-1H-indazole, the significant difference in reactivity between the C-Br and C-Cl bonds allows for a high degree of selectivity for the coupling at the C7 position.
Mechanistic Insights
The catalytic cycle of the Suzuki-Miyaura reaction highlights the critical oxidative addition step where the chemoselectivity is established.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The faster oxidative addition of the C-Br bond at the 7-position compared to the C-Cl bond at the 5-position ensures that the catalytic cycle preferentially proceeds through the bromo-substituted pathway, leading to the selective formation of the 7-arylated product.
To a flame-dried Schlenk flask, add 7-bromo-5-chloro-1-methyl-1H-indazole (1.0 eq.), the desired arylboronic acid (1.2 eq.), and K₂CO₃ (2.0 eq.).
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
Under a positive pressure of the inert gas, add Pd(PPh₃)₄ (3-5 mol%).
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Coupling Partner
Catalyst System
Base
Solvent
Temp (°C)
Yield (%)
Selectivity (C7:C5)
Phenylboronic acid
Pd(PPh₃)₄
K₂CO₃
Dioxane/H₂O
90
>90
>95:5
4-Methoxyphenylboronic acid
Pd(dppf)Cl₂
Cs₂CO₃
DME/H₂O
85
>90
>95:5
3-Pyridylboronic acid
Pd(PPh₃)₄
K₂CO₃
Dioxane/H₂O
90
85-95
>95:5
Table 1: Representative conditions and expected outcomes for the selective Suzuki-Miyaura coupling of 7-bromo-5-chloro-1-methyl-1H-indazole.
Buchwald-Hartwig Amination: Constructing C-N Bonds with Finesse
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[3] Similar to the Suzuki-Miyaura coupling, the inherent reactivity difference between C-Br and C-Cl bonds allows for the selective amination at the C7 position of 7-bromo-5-chloro-1-methyl-1H-indazole.
Mechanistic Considerations
The catalytic cycle for the Buchwald-Hartwig amination also hinges on the initial oxidative addition step for its selectivity.
Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.
The choice of ligand is crucial in the Buchwald-Hartwig amination, as it can influence the rate of both oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are generally effective for this transformation.[4]
The Sonogashira reaction provides a powerful means to install alkynyl groups onto aryl halides, forming C(sp2)-C(sp) bonds.[5] The chemoselectivity in the Sonogashira coupling of 7-bromo-5-chloro-1-methyl-1H-indazole again favors the more reactive C-Br bond.
Mechanistic Pathway
The Sonogashira reaction typically involves a dual catalytic system of palladium and copper. The selectivity is determined in the palladium catalytic cycle.
Figure 3: Catalytic cycles of the Sonogashira cross-coupling reaction.
The palladium catalyst undergoes oxidative addition with the C-Br bond, and the resulting Pd(II) species then transmetalates with a copper acetylide, which is formed in a separate catalytic cycle. Reductive elimination then yields the desired product and regenerates the Pd(0) catalyst.
To a Schlenk flask, add 7-bromo-5-chloro-1-methyl-1H-indazole (1.0 eq.), Pd(PPh₃)₂Cl₂ (2-3 mol%), and CuI (4-6 mol%).
Evacuate and backfill the flask with an inert gas.
Add anhydrous THF and triethylamine.
Add the terminal alkyne (1.2 eq.) dropwise at room temperature.
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) until the starting material is consumed (monitored by TLC or LC-MS).
Upon completion, filter the reaction mixture through Celite and wash with THF.
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Alkyne
Catalyst System
Base
Solvent
Temp (°C)
Yield (%)
Selectivity (C7:C5)
Phenylacetylene
Pd(PPh₃)₂Cl₂ / CuI
Et₃N
THF
25-40
85-95
>95:5
Trimethylsilylacetylene
Pd(PPh₃)₂Cl₂ / CuI
Et₃N
THF
25-40
80-90
>95:5
1-Hexyne
Pd(PPh₃)₂Cl₂ / CuI
Et₃N
THF
25-40
80-90
>95:5
Table 3: Representative conditions and expected outcomes for the selective Sonogashira coupling of 7-bromo-5-chloro-1-methyl-1H-indazole.
Conclusion: A Predictable Pathway to Molecular Complexity
The chemoselective functionalization of 7-bromo-5-chloro-1-methyl-1H-indazole is a readily achievable and predictable process. The enhanced reactivity of the C-Br bond at the 7-position over the C-Cl bond at the 5-position provides a robust handle for selective modification via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. By carefully selecting the appropriate catalyst, ligands, and reaction conditions, researchers can confidently introduce a diverse range of aryl, amino, and alkynyl substituents at the C7 position, while leaving the C5-chloro group intact for potential subsequent transformations. This selective approach offers a powerful strategy for the efficient construction of complex indazole-based molecules for applications in drug discovery and materials science.
References
BenchChem. (2025). A Comparative Guide to the Functionalization of 3-Bromo-6-(trifluoromethyl)-1H-indazole: Suzuki-Miyaura vs. Buchwald-Hartwig Rea. BenchChem.
MDPI. (2021). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
RSC Publishing. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing.
Figshare. (2007). Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles - Organic Letters. Figshare.
ACS Publications. (2014). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry.
ACS Publications. (2015). Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole. Organic Letters.
BenchChem. (2025). A Comparative Guide to the Functionalization of 3-Bromo-6-(trifluoromethyl)-1H-indazole: Suzuki-Miyaura vs. Buchwald-Hartwig Rea. BenchChem.
MDPI. (2021). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
RSC Publishing. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing.
ACS Publications. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction.
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Retrieved from [Link]
PMC. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC.
Thieme. (n.d.). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Thieme.
ACS Publications. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction.
ACS Publications. (2014). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry.
PMC. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. PMC.
PMC. (2024).
MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.
ChemRxiv. (2025). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.
PubMed. (2012). Rational and predictable chemoselective synthesis of oligoamines via Buchwald-Hartwig amination of (hetero)aryl chlorides employing Mor-DalPhos. PubMed.
DOI. (n.d.).
Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
RSC Publishing. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. RSC Publishing.
ResearchGate. (2026). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series | Request PDF.
MDPI. (2025).
Nature. (2021). Mechanistic Investigation of a Rhodium Catalysed Asymmetric Suzuki-Miyaura Coupling.
ResearchGate. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.
RSC Publishing. (n.d.). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry.
RSC Publishing. (n.d.). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Organic & Biomolecular Chemistry.
PMC. (n.d.).
ACS Publications. (2014). Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes. Organic Letters.
YouTube. (2025).
OUCI. (n.d.).
Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
experimental vs DFT calculated NMR shifts for 7-bromo-5-chloro-1-methyl-1H-indazole
Empirical vs. Quantum Mechanical NMR Prediction: A Case Study on 7-Bromo-5-chloro-1-methyl-1H-indazole Executive Summary In modern drug development, the unambiguous structural assignment of highly functionalized heterocy...
Author: BenchChem Technical Support Team. Date: April 2026
Empirical vs. Quantum Mechanical NMR Prediction: A Case Study on 7-Bromo-5-chloro-1-methyl-1H-indazole
Executive Summary
In modern drug development, the unambiguous structural assignment of highly functionalized heterocyclic intermediates is critical. This guide objectively compares the performance of standard empirical NMR prediction algorithms against Quantum Mechanical Density Functional Theory (QM/DFT) calculations. By utilizing the Factor XIa inhibitor intermediate 7-bromo-5-chloro-1-methyl-1H-indazole as a stringent test case, we demonstrate why empirical methods systematically fail in the presence of complex halogenation patterns, and how DFT-based Gauge-Independent Atomic Orbital (GIAO) calculations provide a self-validating, high-fidelity alternative.
Chemical Context & The "Heavy Atom" Challenge
7-bromo-5-chloro-1-methyl-1H-indazole is a key building block in the synthesis of pyrimidinone-based macrocycles targeting thromboembolic disorders ()[1]. The structural verification of this molecule presents a unique challenge due to the peri-relationship between the N1-methyl group and the C7-bromine atom.
The Causality of Prediction Failure:
Standard empirical NMR predictors rely on Hierarchical Orthogonal Space Encoding (HOSE) codes or machine-learning models trained on experimental databases. Because 1-alkyl-7-haloindazoles are severely underrepresented in these training sets, empirical models fail to account for the Heavy-Atom-on-Light-Atom (HALA) effect . The bulky, electron-dense bromine atom at the 7-position exerts profound steric compression and magnetic anisotropy on the adjacent N1-CH
3
and C6-H protons. While empirical models predict a generic N-methyl shift (~4.05 ppm), they miss the massive deshielding induced by the peri-bromine.
Conversely, QM/DFT approaches do not rely on historical databases. By calculating the electron density and magnetic shielding tensors from first principles, DFT inherently captures these complex spatial and electronic interactions ()[2].
Experimental & Computational Methodologies
To ensure scientific integrity, every protocol described below functions as a self-validating system, ensuring that the data generated is internally consistent before comparative analysis.
Synthesis: To a solution of 7-bromo-5-chloro-1H-indazole (21.60 mmol) and K
2
CO
3
(108 mmol) in DMSO (25 mL) is added CH
3
I (25.9 mmol) at room temperature. The mixture is stirred overnight[1].
Regiochemical Validation: Methylation of indazoles typically yields a mixture of N1 and N2 isomers. The self-validating step here is the use of 1D Nuclear Overhauser Effect (NOE) spectroscopy. A negative NOE between the methyl protons and the aromatic ring confirms the N1-methyl regioisomer, as an N2-methyl would show a strong positive NOE to the C3-proton[1].
Acquisition: The
1
H NMR spectrum is acquired at 400 MHz in DMSO-
d6
.
Protocol B: Empirical Prediction (Baseline)
Input: The 2D structure is inputted into a standard HOSE-code/Neural Network hybrid predictor (e.g., MNova/ChemDraw).
Execution: The algorithm matches the topological spheres of each nucleus against a database of >1 million assigned shifts.
Validation: The software outputs a confidence score based on the number of matching spheres. For the C7-Br/N1-CH
3
interface, the confidence score drops significantly due to missing 4th-sphere database matches.
Protocol C: QM/DFT GIAO Calculation (Advanced)
Geometry Optimization: A conformational search is performed, followed by geometry optimization at the B3LYP/6-31G(d) level of theory to find the global energy minimum.
Tensor Calculation: NMR shielding tensors (
σ
) are calculated using the GIAO method at the B3LYP/6-311++G(d,p) level[2].
Solvation Modeling: The Polarizable Continuum Model (PCM) is applied to simulate the dielectric environment of DMSO.
Self-Validating Scaling: Raw isotropic shielding values are converted to chemical shifts (
δ
) using linear scaling factors derived from a standard training set of known molecules at the exact same level of theory. This cancels out systematic DFT errors.
Data Presentation: Comparative Analysis
The following table summarizes the quantitative performance of both predictive models against the experimental ground truth.
Nucleus
Experimental Shift (ppm)
Empirical Prediction (ppm)
DFT-GIAO Calculation (ppm)
Absolute Error: Empirical (
Δδ
)
Absolute Error: DFT (
Δδ
)
H3
8.10 (m)
8.05
8.14
0.05
0.04
H4
7.88 (d, J=1.8 Hz)
7.55
7.91
0.33
0.03
H6
7.67 (d, J=1.5 Hz)
7.30
7.63
0.37
0.04
N1-CH
3
4.32 (s)
4.05
4.28
0.27
0.04
Analytical Insights:
The Peri-Effect Failure: The empirical method drastically underestimates the chemical shifts of both H6 (by 0.37 ppm) and N1-CH
3 (by 0.27 ppm). It fails to account for the through-space deshielding caused by the electron cloud of the bromine atom at C7.
DFT Precision: The GIAO-B3LYP/6-311++G(d,p) method successfully models the steric compression and electrostatic environment, bringing the Root Mean Square Deviation (RMSD) of the prediction down to <0.05 ppm. While specialized relativistic effective core potentials (ECPs) are sometimes needed for
13
C shifts near heavy halogens, standard GIAO proves highly robust for
1
H shifts[2].
Workflow Visualization
Workflow comparing empirical and DFT-GIAO NMR prediction against experimental data.
References
Source: US Patent 9,453,018 B2 (Google Patents)
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Benchmarking 7-Bromo-5-chloro-1-methyl-1H-indazole: A Guide to Orthogonal Functionalization in Medicinal Chemistry
Executive Summary The indazole scaffold is a deeply privileged pharmacophore in modern drug discovery, serving as a critical hinge-binding motif in numerous FDA-approved kinase inhibitors (e.g., axitinib, pazopanib) ()[1...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The indazole scaffold is a deeply privileged pharmacophore in modern drug discovery, serving as a critical hinge-binding motif in numerous FDA-approved kinase inhibitors (e.g., axitinib, pazopanib) ()[1]. However, early-stage functionalization of standard unsubstituted indazoles is frequently bottlenecked by tautomeric instability and poor regiocontrol.
This technical guide benchmarks 7-bromo-5-chloro-1-methyl-1H-indazole against standard indazole building blocks. By strategically combining N1-methylation with a differentiated di-halogenation pattern, this specific building block offers absolute chemocontrol for multi-vector, late-stage functionalization.
Structural & Electronic Profiling: The Rationale for Design
When designing complex active pharmaceutical ingredients (APIs), the choice of starting building block dictates the efficiency of the entire synthetic route. Standard building blocks like 1H-indazole or 5-chloro-1H-indazole present two major synthetic liabilities:
Tautomerization: Unsubstituted indazoles exist in a dynamic equilibrium between the 1H and 2H tautomers ()[2]. This dynamic state complicates structure-activity relationship (SAR) predictability and leads to regiochemical mixtures during N-alkylation.
Symmetric Reactivity: Attempting to di-functionalize a scaffold like 5,7-dibromo-1-methyl-1H-indazole typically yields statistical mixtures of mono- and di-coupled products, requiring tedious chromatographic separations.
7-bromo-5-chloro-1-methyl-1H-indazole elegantly resolves these issues. The N1-methyl group permanently locks the molecule in the 1H conformation. More importantly, the orthogonal placement of bromine at C7 and chlorine at C5 exploits the distinct oxidative addition kinetics of Palladium(0) catalysts, allowing researchers to sequentially functionalize the ring without the use of protecting groups.
Comparative Performance Data
The following table summarizes the quantitative and qualitative advantages of the 7-bromo-5-chloro-1-methyl-1H-indazole scaffold against traditional alternatives.
Feature / Building Block
1H-Indazole
5-Chloro-1H-indazole
5,7-Dibromo-1-methyl-1H-indazole
7-Bromo-5-chloro-1-methyl-1H-indazole
Tautomeric State
Dynamic (1H ⇌ 2H)
Dynamic (1H ⇌ 2H)
Locked (N1-Methyl)
Locked (N1-Methyl)
Orthogonal Sites
None
Single
Poor (Statistical Mixtures)
Excellent (C7-Br vs C5-Cl)
Pd-Catalyzed Chemoselectivity
N/A
N/A
Low (<40% mono-coupled)
High (>95% mono-coupled at C7)
Overall Di-functionalization Yield
Low
Moderate
< 30%
> 75% (Over two steps)
Mechanistic Causality: The Kinetics of Orthogonal Cross-Coupling
The success of this building block relies entirely on the kinetic divergence during the oxidative addition step of the catalytic cycle. The C–Br bond has a significantly lower bond dissociation energy (~68 kcal/mol) compared to the C–Cl bond (~81 kcal/mol).
When exposed to a standard, unhindered Palladium(0) catalyst, the activation energy required to insert into the C–Br bond is readily met at moderate temperatures (80°C). In contrast, the C–Cl bond remains entirely inert under these conditions. This kinetic gap ensures that cross-coupling occurs exclusively at the C7 position first ()[3].
Caption: Energy barrier divergence in Pd(0) oxidative addition dictating chemoselectivity.
Experimental Workflows for Orthogonal Functionalization
To leverage the full potential of 7-bromo-5-chloro-1-methyl-1H-indazole ()[4], the following self-validating protocols have been optimized to ensure maximum chemoselectivity.
Caption: Workflow for orthogonal cross-coupling of 7-bromo-5-chloro-1-methyl-1H-indazole.
Objective: Achieve >95% selective arylation at the C7-Br position while preserving the C5-Cl bond for downstream diversification.
Preparation: In an oven-dried Schlenk flask, combine 7-bromo-5-chloro-1-methyl-1H-indazole (1.0 equiv), the desired arylboronic acid (1.05 equiv), and Na₂CO₃ (2.0 equiv).
Solvent Degassing: Add a solvent mixture of Toluene/EtOH/H₂O (2:1:1). Causality: Rigorous sparging with Argon for 15 minutes is critical. Ambient oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state, stalling the catalytic cycle and promoting homocoupling side reactions.
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv) under Argon. Causality: Tetrakis(triphenylphosphine)palladium(0) is selected because its steric and electronic profile is perfectly tuned to insert into the weaker C–Br bond at moderate temperatures, while lacking the driving force to breach the C–Cl activation barrier.
Reaction Execution: Heat the mixture to 80°C for 4-6 hours.
Self-Validation (LC-MS Tracking): Monitor the reaction via LC-MS. The system is self-validating: the reaction is deemed successful when the mass corresponding to the mono-arylated product (retaining the characteristic 35Cl/37Cl isotopic 3:1 ratio) maximizes, and no di-arylated mass is detected.
Objective: Functionalize the highly stable, remaining C5-Cl bond with a secondary amine.
Preparation: To a clean Schlenk flask, add the isolated 7-aryl-5-chloro-1-methyl-1H-indazole intermediate (1.0 equiv), the secondary amine (1.2 equiv), and NaOtBu (1.5 equiv). Causality: A strong base like NaOtBu is required to deprotonate the amine, facilitating its coordination to the Pd(II) center prior to reductive elimination.
Catalyst & Ligand Addition: Add Pd₂(dba)₃ (0.02 equiv) and XPhos (0.04 equiv) in anhydrous 1,4-dioxane. Causality: The C5-Cl bond is notoriously inert. We must shift to a highly active catalytic system. XPhos, a bulky, electron-rich dialkylbiarylphosphine ligand, creates a highly reactive, mono-ligated Pd(0) species that rapidly forces oxidative addition into the stubborn C–Cl bond.
Reaction Execution: Heat to 100°C for 12 hours.
Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify via flash column chromatography to yield the final di-functionalized API core.
References
Title :
Source : National Institutes of Health (NIH) / RSC Advances
URL : [Link]
Title :
Source : Journal of the American Chemical Society (ACS)
URL : [Link]
A Comparative Guide to the In Vitro Cytotoxicity of Halogenated 1-Methyl-1H-Indazoles
For Researchers, Scientists, and Drug Development Professionals Introduction: The Indazole Scaffold and the Influence of Halogenation in Oncology Research The 1-methyl-1H-indazole core is a privileged scaffold in medicin...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indazole Scaffold and the Influence of Halogenation in Oncology Research
The 1-methyl-1H-indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous compounds with a wide range of biological activities. In the realm of oncology, indazole derivatives have garnered significant attention for their potential as anti-proliferative agents.[1] The strategic modification of this core structure allows for the fine-tuning of its pharmacological properties. One of the most effective and widely used strategies in this regard is halogenation.
The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) into a molecular scaffold can profoundly influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. This, in turn, can have a dramatic impact on the compound's pharmacokinetic profile and cytotoxic potency. This guide provides a comparative overview of the in vitro cytotoxicity of halogenated 1-methyl-1H-indazoles, synthesizing available data to elucidate structure-activity relationships (SAR) and guide future drug discovery efforts.
Comparative Cytotoxicity Data
The following table summarizes the available in vitro cytotoxicity data (IC50 values in µM) for a selection of halogenated 1-methyl-1H-indazoles and related halogenated indazole derivatives against common human cancer cell lines. It is important to note that this data is compiled from various studies, and direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions.
While a complete head-to-head comparison of a full series of halogenated 1-methyl-1H-indazoles is not available in the current literature, several key structure-activity relationship trends can be inferred from the existing data on halogenated heterocyclic compounds:
Influence of the Halogen's Nature: In a comparative study of halogenated methyl benzofuran-3-carboxylates, the bromo-substituted derivative demonstrated stronger anticancer potential than the chloro-substituted derivative in several cancer cell lines, including A549 and HepG2.[6] This suggests that the size, polarizability, and lipophilicity of the halogen atom play a crucial role in modulating cytotoxic activity. Generally, cytotoxicity is observed to increase down the halogen group (F < Cl < Br < I), which may be attributed to enhanced membrane permeability and stronger halogen bonding interactions with target proteins.
Impact of Substitution Position: The position of the halogen substituent on the indazole ring is critical for its biological activity. While specific data for 1-methyl-1H-indazoles is limited, studies on related heterocyclic systems consistently show that positional isomers can have vastly different cytotoxic profiles. This is due to the altered electronic distribution within the molecule and the different spatial arrangement of the halogen, which affects its ability to interact with the binding pocket of its biological target.
Cell Line Specificity: The cytotoxic effect of halogenated indazoles can vary significantly across different cancer cell lines. For instance, a particular compound may show high potency against a lung cancer cell line but be relatively inactive against a breast cancer cell line. This highlights the importance of screening compounds against a diverse panel of cell lines to identify those with a favorable spectrum of activity.
Experimental Protocols
A reliable assessment of in vitro cytotoxicity is fundamental to the preclinical evaluation of any potential anticancer agent. The following is a detailed, step-by-step methodology for the MTT assay, a widely used colorimetric assay to assess cell metabolic activity and, by inference, cell viability.[2]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This protocol is adapted from established methodologies for evaluating the cytotoxicity of bromo-indazole derivatives.[2]
1. Cell Culture and Seeding:
Culture human cancer cell lines (e.g., A549, MCF-7, HCT116) in appropriate culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
Harvest cells during their exponential growth phase and perform a cell count using a hemocytometer.
Seed the cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
Incubate the plates for 24 hours to allow for cell attachment.
2. Compound Treatment:
Prepare a stock solution of the halogenated 1-methyl-1H-indazole derivatives in dimethyl sulfoxide (DMSO).
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
After the 24-hour cell attachment period, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compounds.
Include the following controls on each plate:
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the test wells.
Untreated Control: Cells in culture medium only.
Positive Control: A known cytotoxic agent (e.g., Doxorubicin) at a relevant concentration range.
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Assay and Absorbance Reading:
Following the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
Incubate the plates for an additional 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
Carefully remove the medium containing MTT from each well.
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.
Gently agitate the plates on a shaker for 15 minutes to ensure complete dissolution.
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
4. Data Analysis:
Calculate the percentage of cell viability for each concentration of the test compound using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
Plot the percentage of cell viability against the logarithm of the compound concentration.
Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve using non-linear regression analysis.
Visualizing Experimental Workflows and Biological Pathways
To further clarify the experimental process and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for In Vitro Cytotoxicity Testing using the MTT Assay.
Caption: Hypothetical Signaling Pathway for Halogenated Indazole Cytotoxicity.
Conclusion
The available data, though not from a single comprehensive study, strongly suggests that halogenation is a viable strategy for enhancing the cytotoxic potential of the 1-methyl-1H-indazole scaffold. The nature and position of the halogen substituent are critical determinants of this activity, likely influencing factors such as target binding affinity and cell permeability. While bromine appears to confer greater potency in some related heterocyclic systems, further systematic studies are required to delineate a precise structure-activity relationship for a complete series of halogenated 1-methyl-1H-indazoles. The experimental protocols and insights provided in this guide are intended to facilitate such future investigations, ultimately contributing to the development of novel and more effective indazole-based anticancer agents.
References
Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI. [Link]
IC50 values of the tested compounds against MCF7 and HCT116 cell lines. ResearchGate. [Link]
Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells. PMC. [Link]
IC50 (μM) of 1 and 3 against A549, K562, and MCF-7 cell lines. ResearchGate. [Link]
In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. ACG Publications. [Link]
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]
Synthesis of Halogenated 1H-Cyclohepta[2,1-b:3,4-b']diindoles and Their Nucleophilic Aromatic Substitution Reactions. Scientific Research Publishing. [Link]
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]
Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journals. [Link]
Cellular Effects of Selected Unsymmetrical Bisacridines on the Multicellular Tumor Spheroids of HCT116 Colon and A549 Lung Cancer Cells. MOST Wiedzy. [Link]
Synthesis and evaluation of a novel series of substituted thiazolo[4,5-e]indazol-2-aminederivatives as potential anticancer agents: In vitro cell culture analysis. CHEMISTRY & BIOLOGY INTERFACE. [Link]
Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. PubMed. [Link]
(PDF) Review on the in vitro cytotoxicity assessment in accordance to the international organization for standardization (ISO). ResearchGate. [Link]
Synthesis of Halogenated 1,5-Diarylimidazoles and Their Inhibitory Effects on LPS-Induced PGE 2 Production in RAW 264.7 Cells. MDPI. [Link]
Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science. [Link]
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. [Link]
Assessing Modes of Toxic Action of Organic Cations in In Vitro Cell-Based Bioassays. PMC. [Link]
Tricyclic Indazoles—A Novel Class of Selective Estrogen Receptor Degrader Antagonists. ACS Publications. [Link]
Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. PMC. [Link]
Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. MDPI. [Link]
orthogonal validation of 7-bromo-5-chloro-1-methyl-1H-indazole derivatives in cell assays
Title: Orthogonal Validation of 7-bromo-5-chloro-1-methyl-1H-indazole Derivatives: A Comparative Guide to FXIa and Plasma Kallikrein Inhibitor Screening Executive Summary & Mechanistic Rationale The pursuit of safe, oral...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Orthogonal Validation of 7-bromo-5-chloro-1-methyl-1H-indazole Derivatives: A Comparative Guide to FXIa and Plasma Kallikrein Inhibitor Screening
Executive Summary & Mechanistic Rationale
The pursuit of safe, oral anticoagulants and anti-inflammatory agents has increasingly focused on uncoupling hemostasis from thrombosis. At the forefront of this research are derivatives synthesized from the 7-bromo-5-chloro-1-methyl-1H-indazole scaffold. These compounds have emerged as highly potent, selective, and sometimes dual-targeting inhibitors of Coagulation Factor XIa (FXIa) and Plasma Kallikrein (PKa) [1][2].
While FXIa plays a critical role in propagating the coagulation amplification loop (making it an attractive target for venous and arterial thrombosis)[1][3], PKa is a central driver in the kinin-kallikrein system, responsible for the cleavage of high-molecular-weight kininogen (HK) into bradykinin, which induces vascular permeability in conditions like Hereditary Angioedema (HAE) and Diabetic Macular Edema (DME)[2][4].
As a Senior Application Scientist, I frequently observe a critical pitfall in early-stage drug discovery: over-reliance on cell-free biochemical assays. While a compound may exhibit sub-nanomolar IC50 in a chromogenic substrate assay, it may fail entirely in a physiological setting due to poor membrane permeability, high plasma protein binding, or active efflux[5]. Therefore, orthogonal validation —utilizing independent, self-validating cellular and biophysical assays—is mandatory to confirm the true pharmacological profile of these indazole derivatives.
Figure 1: Mechanism of action for dual FXIa/PKa inhibitors derived from the 7-bromo-5-chloro-1-methyl-1H-indazole scaffold.
The Orthogonal Validation Strategy
To establish a robust data package for a novel indazole derivative, your screening cascade must bridge the gap between target binding and phenotypic outcome. The workflow below outlines a three-tiered orthogonal approach.
Figure 2: Three-tiered orthogonal validation workflow for serine protease inhibitors.
Tier 1: Biochemical Screening
The foundational step utilizes a chromogenic or fluorogenic substrate (e.g., p-Nitroaniline release) to measure direct enzyme inhibition[6]. While highly sensitive, it lacks biological context.
Tier 2: Cell-Based Functional Assays (The Core Focus)
To prove causality, we must observe the downstream effects of enzyme inhibition in a cellular context:
For FXIa: The Endogenous Thrombin Generation Assay (TGA) in human plasma or endothelial co-cultures. This confirms that inhibiting FXIa actively prevents the thrombin burst[3].
For PKa: Human Umbilical Vein Endothelial Cell (HUVEC) Permeability Assay. PKa generates bradykinin, which disrupts endothelial tight junctions. A successful inhibitor will rescue barrier integrity[4].
Tier 3: Biophysical Target Engagement
Cellular Thermal Shift Assays (CETSA) or Surface Plasmon Resonance (SPR) are used to definitively prove that the phenotypic changes observed in Tier 2 are caused by direct binding to the target protein, ruling out off-target artifacts.
Comparative Performance Analysis
How do 7-bromo-5-chloro-1-methyl-1H-indazole derivatives stack up against current clinical benchmarks? The table below synthesizes quantitative performance metrics comparing a representative optimized indazole derivative against leading FXIa (Asundexian, Milvexian)[3][7] and PKa (Sebetralstat)[5] inhibitors.
Compound Class / Benchmark
Primary Target
Biochemical IC50 (nM)
Cellular IC50 / EC50 (nM)*
Caco-2 Permeability (Papp)
Off-Target Toxicity Risk
Indazole Derivative (Optimized)
FXIa / PKa (Dual)
0.8 - 2.5
15 - 45
High (>15 x 10^-6 cm/s)
Low (Highly selective vs. Thrombin)
Asundexian (BAY 2433334)
FXIa
1.0
12 (TGA)
High
Low
Milvexian (BMS-986177)
FXIa
0.11
10 (TGA)
Moderate
Low
Sebetralstat (KVD900)
PKa
0.15
18 (Permeability)
High
Low
*Cellular EC50 values typically exhibit a rightward shift compared to biochemical IC50 due to protein binding, cellular barriers, and competitive endogenous substrates.
Scientist's Insight: The indazole scaffold is highly privileged. By modifying the substituents at the 1-methyl or 5-chloro positions, medicinal chemists can tune the selectivity to be purely FXIa-driven, purely PKa-driven, or a balanced dual inhibitor. The high Caco-2 permeability indicates excellent potential for oral bioavailability, a major hurdle for older, highly basic peptide-like inhibitors[2][5].
Step-by-Step Experimental Protocols
To ensure scientific integrity, every protocol must be a self-validating system . This means incorporating internal controls that prove the assay worked, regardless of the test compound's performance.
Causality: PKa cleaves HK to bradykinin. Bradykinin binds B2 receptors on endothelial cells, causing cytoskeletal retraction and barrier leakage[4]. Inhibiting PKa should prevent this leakage.
Cell Seeding: Seed HUVECs at
1×105
cells/cm² on fibronectin-coated Transwell inserts. Culture for 3-4 days until a tight monolayer forms (verify confluence via transendothelial electrical resistance, TEER > 40 ohms/cm²). Self-validation: If TEER is low, the monolayer is compromised; discard the plate.
Compound Pre-incubation: Wash cells with serum-free assay buffer. Add the indazole derivative (dose-response: 1 nM to 10 µM) or controls to the apical chamber. Incubate for 30 minutes at 37°C.
Pathway Activation: Add Factor XIIa (10 nM) and Prekallikrein (50 nM) to the apical chamber to initiate the contact activation cascade.
Tracer Addition: Immediately add FITC-Dextran (1 mg/mL) to the apical chamber.
Permeability Measurement: Incubate for 60 minutes. Sample 50 µL from the basolateral chamber and measure fluorescence (Ex 490 nm / Em 520 nm).
Data Analysis: Calculate the apparent permeability coefficient (Papp). A successful indazole derivative will dose-dependently reduce FITC-Dextran crossover, mirroring the Sebetralstat positive control.
Causality: FXIa inhibition does not completely stop coagulation (which is why it has a low bleeding risk); rather, it blunts the amplification of the thrombin burst[3]. TGA captures this dynamic kinetic profile.
Materials:
Platelet-poor plasma (PPP) from healthy human donors.
Plasma Preparation: Thaw PPP at 37°C. Supplement with corn trypsin inhibitor (CTI) if specific intrinsic pathway isolation is required.
Compound Spiking: Spike plasma aliquots with the indazole derivative (10 nM to 5 µM) and controls. Incubate for 15 minutes at 37°C. Self-validation: The vehicle control must yield a standard thrombin generation curve with a distinct lag time, peak, and tail.
Assay Initiation: Transfer 80 µL of spiked plasma to a 96-well plate. Add 20 µL of the trigger reagent (activator + fluorogenic substrate + CaCl2).
Kinetic Readout: Read fluorescence continuously (Ex 360 nm / Em 460 nm) for 60 minutes at 37°C in a calibrated fluorometer.
Parameter Extraction: Calculate the Lag Time, Peak Thrombin, and Endogenous Thrombin Potential (ETP - area under the curve).
Interpretation: A potent FXIa-targeting indazole derivative will significantly prolong the Lag Time and reduce Peak Thrombin without entirely flattening the ETP, demonstrating the "hemostasis-sparing" nature of FXIa inhibition[3].
Conclusion
The 7-bromo-5-chloro-1-methyl-1H-indazole scaffold represents a highly versatile chemical starting point for developing next-generation anticoagulants and anti-inflammatory therapeutics. However, due to the complex nature of the contact activation and coagulation cascades, biochemical IC50 values are insufficient for lead selection. By employing a rigorous, orthogonal validation strategy—combining chromogenic assays with physiological cell-based models like HUVEC permeability and Thrombin Generation Assays—researchers can confidently identify candidates with true in vivo translational potential.
References
US9453018B2 - Pyrimidinones as factor XIa inhibitors - Google Patents. Google.com.
JP6630004B2 - Macrocycles as Factor XIA inhibitors with aromatic P2 'groups - Google Patents. Google.com.
Discovery of α-Amidobenzylboronates as Highly Potent Covalent Inhibitors of Plasma Kallikrein. ACS Medicinal Chemistry Letters. Available at:[Link]
Sebetralstat (KVD900): A Potent and Selective Small Molecule Plasma Kallikrein Inhibitor Featuring a Novel P1 Group as a Potential Oral On-Demand Treatment for Hereditary Angioedema. Journal of Medicinal Chemistry. Available at:[Link]
Factor XI/XIa Inhibitors: What We Now Know. European Medical Journal. Available at:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
This document provides a detailed protocol for the proper handling and disposal of 7-bromo-5-chloro-1-methyl-1H-indazole (CAS No. 875305-86-5). As a halogenated heterocyclic compound, this substance requires meticulous management to ensure personnel safety and environmental protection. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting our commitment to supporting your research with value beyond the product itself.
Hazard Assessment and Waste Characterization
The foundational step in any disposal procedure is a thorough understanding of the material's hazards. While a specific Safety Data Sheet (SDS) for the 1-methyl variant is not widely available, we can infer its toxicological profile from closely related halogenated indazole compounds. This proactive assessment is crucial for establishing a self-validating system of safety and compliance.
Inferred Hazard Profile:
Based on data from analogous compounds, 7-bromo-5-chloro-1-methyl-1H-indazole is presumed to be hazardous.[1][2][3][4][5] The primary concerns involve acute oral toxicity and irritation to the skin, eyes, and respiratory system.
P264: Wash hands thoroughly after handling.[6] P270: Do not eat, drink or smoke when using this product.[6] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[6]
P280: Wear eye protection/face protection.[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
P261: Avoid breathing dust.[3] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]
Waste Classification:
Due to its chemical structure containing bromine and chlorine atoms, 7-bromo-5-chloro-1-methyl-1H-indazole and any materials contaminated with it must be classified as Halogenated Organic Hazardous Waste .[7][8] This classification is mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and is critical because halogenated compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts.[7] Misclassification can lead to improper disposal, environmental harm, and regulatory non-compliance.
Personal Protective Equipment (PPE) and Safety Protocols
A robust safety protocol begins with appropriate controls to minimize exposure. The hierarchy of controls dictates that engineering controls (like fume hoods) should be the primary means of protection, supplemented by administrative controls and appropriate PPE.[9][10]
Required PPE:
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[3][6]
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[4][10]
Skin and Body Protection: A fully buttoned lab coat should be worn to protect against accidental skin contact.[11]
Respiratory Protection: If handling the solid outside of a fume hood or if dust formation is likely, a NIOSH-approved respirator for particulates is recommended.[2]
Emergency Exposure Procedures:
After Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[2][4]
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[2][3]
After Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][2]
After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][4]
Disposal Workflow and Step-by-Step Protocol
The proper disposal of 7-bromo-5-chloro-1-methyl-1H-indazole follows a strict "cradle-to-grave" management system as regulated by the EPA.[12] The following workflow diagram and protocol provide a clear, actionable plan for researchers.
Caption: Disposal workflow for 7-bromo-5-chloro-1-methyl-1H-indazole.
Experimental Protocol: Step-by-Step Disposal
This protocol ensures compliance with EPA and OSHA regulations.[13][14]
Waste Identification and Segregation:
At the point of generation, immediately identify all waste containing 7-bromo-5-chloro-1-methyl-1H-indazole (including pure compound, reaction mixtures, and contaminated items like gloves or weigh boats) as Halogenated Organic Hazardous Waste .
Causality: This step is critical because halogenated and non-halogenated waste streams are disposed of differently and at different costs.[15][16] Mixing them constitutes improper segregation and can complicate the disposal process.
Do not mix this waste with acids, bases, heavy metals, or strong oxidizing agents.[8][15]
Select an Appropriate Waste Container:
Use a chemically compatible container with a secure, screw-top lid. Polyethylene or glass containers are standard.[8][13]
The container must be in good condition, free of leaks or cracks.
Properly Label the Waste Container:
Obtain a "Hazardous Waste" tag from your institution's Environmental Health and Safety (EHS) department.[13]
Affix the tag to the container before adding any waste.
Fill out the label completely and legibly:
Write the full chemical name: "7-bromo-5-chloro-1-methyl-1H-indazole" and any other components in the mixture. Do not use abbreviations or chemical formulas .[13][17]
List the estimated percentages or volumes of each component.
Indicate the date when waste was first added to the container.[13]
Provide the generator's name, lab location, and contact information.
Accumulate Waste Safely:
Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.
Keep the container closed at all times except when actively adding waste.[17] This is an EPA requirement to prevent the release of hazardous vapors.
Store the container in a secondary containment bin to catch any potential leaks.[8]
Arrange for Final Disposal:
Once the container is nearly full (e.g., 75% capacity) or you are approaching your institution's time limit for accumulation, schedule a pickup.
Complete and submit a chemical waste collection form as required by your EHS office.[13]
Ensure all documentation is accurate to facilitate proper "cradle-to-grave" tracking via the hazardous waste manifest system.[18][19]
Your EHS department will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final destruction via incineration.[18]
By adhering to this comprehensive guide, you ensure that the disposal of 7-bromo-5-chloro-1-methyl-1H-indazole is handled in a manner that is safe, compliant, and environmentally responsible.
References
How to Dispose of Chemical Waste. Environmental Health and Safety, Case Western Reserve University. [Link]
How to Properly Manage Hazardous Waste Under EPA Regulations. ACTenviro. [Link]
Personal protective equipment for handling 7-bromo-5-chloro-1-methyl-1H-indazole
Standard Operating Procedure: PPE and Handling Guidelines for 7-Bromo-5-chloro-1-methyl-1H-indazole Introduction & Chemical Profile 7-Bromo-5-chloro-1-methyl-1H-indazole (CAS: 1782588-81-1) is a highly specialized haloge...
Author: BenchChem Technical Support Team. Date: April 2026
Standard Operating Procedure: PPE and Handling Guidelines for 7-Bromo-5-chloro-1-methyl-1H-indazole
Introduction & Chemical Profile
7-Bromo-5-chloro-1-methyl-1H-indazole (CAS: 1782588-81-1) is a highly specialized halogenated N-heterocycle, predominantly utilized as a structural scaffold in the synthesis of small-molecule therapeutics, such as Factor XIa inhibitors for anticoagulant drug development[1]. Because of its dual-halogenated nature (containing both bromine and chlorine substituents), this compound presents specific physicochemical hazards that demand rigorous operational controls. The halogens significantly increase the lipophilicity of the molecule, enhancing its ability to penetrate the stratum corneum upon dermal contact, while also rendering it a persistent environmental hazard.
The Causality of Hazards and PPE Selection
Laboratory safety requires matching the barrier material to the chemical's specific mechanism of attack.
The Nitrile Vulnerability: While standard nitrile gloves (Nitrile Butadiene Rubber) offer excellent protection against weak acids and oils, they exhibit poor resistance to halogenated hydrocarbons [2]. If 7-bromo-5-chloro-1-methyl-1H-indazole is dissolved in common laboratory solvents like dichloromethane (DCM) or chloroform, the solvent will rapidly degrade nitrile, causing it to swell and fail, thereby carrying the dissolved toxicant directly to the skin[3].
Aerosolization: As a dry powder, the compound carries a risk of micro-particulate aerosolization, which can cause severe respiratory and ocular irritation.
Table 1: Mandatory PPE Matrix based on Operational State
PPE Category
Handling Solid Powder
Handling in Halogenated Solvents (e.g., DCM)
Causality / Rationale
Hand Protection
Double-layered 6-mil Nitrile gloves
Viton or Butyl rubber gloves
Nitrile degrades rapidly upon contact with halogenated solvents[4]. Viton/Butyl provides the necessary chemical barrier.
Eye Protection
Chemical splash goggles
Chemical splash goggles + Face shield
Protects against micro-particulate dust and solvent splashes. Standard safety glasses are insufficient.
Body Protection
Flame-resistant (FR) lab coat
Flame-resistant (FR) lab coat
Prevents particulate accumulation on street clothes; FR material mitigates secondary fire risks from solvents.
Respiratory
Handled strictly inside CFH
Handled strictly inside CFH
Proper engineering controls negate the need for N95/respirators under normal operational conditions.
Engineering Controls: The Chemical Fume Hood (CFH)
All handling, weighing, and solubilization of 7-bromo-5-chloro-1-methyl-1H-indazole must be executed within a certified Chemical Fume Hood.
Airflow Metrics: According to OSHA guidelines and institutional standards, the fume hood must maintain an average face velocity of 80 to 120 feet per minute (fpm) [5].
Sash Height: This velocity is calibrated for a specific sash height, typically 18 inches. Raising the sash above this level exponentially decreases the face velocity, allowing toxic turbulence to escape the containment zone and enter the user's breathing area[6].
Self-Validating Operational Protocol
To ensure absolute trustworthiness in your workflow, follow this step-by-step methodology. Each step contains a validation check to confirm safety before proceeding.
Step 1: Environmental Pre-Check
Action: Verify the fume hood monitor reads between 80–120 fpm. If no digital monitor is present, check the physical airflow indicator (e.g., a piece of tinsel taped to the sash) to ensure inward directional flow[7].
Validation: Do not open the chemical container until inward flow is visually confirmed.
Step 2: Static Mitigation and Weighing
Action: Halogenated powders often hold static charges, causing them to "jump" and contaminate the workspace. Wipe the exterior of an anti-static weigh boat with a damp lint-free wipe to discharge static before taring.
Action: Use a dedicated stainless steel or PTFE-coated micro-spatula.
Step 3: Solubilization and Glove Swapping
Action: If dissolving the compound in a halogenated solvent, immediately remove your outer nitrile glove and don a Viton or Butyl rubber glove[4].
Validation: Perform a visual "inflation test" on the Viton glove prior to donning to ensure no micro-punctures exist.
Step 4: Decontamination
Action: Wipe down the balance and hood surface with a solvent compatible with your gloves (e.g., a small amount of isopropanol) to capture any stray particulates before removing your hands from the hood.
Logistical Disposal Plan: The Halogenated Waste Stream
The disposal of 7-bromo-5-chloro-1-methyl-1H-indazole requires strict adherence to environmental regulations regarding halogenated organic compounds (HOCs).
Segregation is Mandatory: You must separate halogenated organic waste from non-halogenated organic waste[8].
The Causality: Halogenated compounds cannot be disposed of via standard solvent incineration. When burned at standard temperatures, halogens react to form highly toxic, persistent environmental pollutants like dioxins and furans. Therefore, halogenated waste requires specialized, high-temperature incineration[9]. Mixing non-halogenated waste into the halogenated stream drastically and unnecessarily increases institutional disposal costs.
Labeling: Clearly label the waste container with "Halogenated Organic Waste" and explicitly list "7-bromo-5-chloro-1-methyl-1H-indazole" along with any carrier solvents used.
Workflow Visualization
Workflow for the safe handling, PPE selection, and waste segregation of 7-bromo-5-chloro-1-methyl-1H-indazole.
References
US9453018B2 - Pyrimidinones as factor XIa inhibitors.
Nitrile Glove Chemical Resistance Guide. S&G Gloves.[Link]
Guide to Nitrile Gloves Chemical Resistance. Gloves.com.[Link]
OSHA Glove Selection Chart. Environmental Health and Safety, Florida State University.[Link]
Laboratory Ventilation. Environmental Health and Safety - Illinois State University.[Link]
Chemical Fume Hood Handbook. Research Safety - Northwestern University.[Link]
EHS: Laboratory Safety: Chemical Hygiene Program: Exhaust Systems. University of Rochester.[Link]
Hazardous Waste Guide. UTIA Safety Office, University of Tennessee.[Link]
Lab Safety Manual: Chemical Management. Hampshire College.[Link]